Product packaging for Psoralin, N-decanoyl-5-oxo-(Cat. No.:CAS No. 65549-33-9)

Psoralin, N-decanoyl-5-oxo-

Cat. No.: B15197346
CAS No.: 65549-33-9
M. Wt: 356.4 g/mol
InChI Key: UMHQELYIUBDOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Psoralin, N-decanoyl-5-oxo- is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Psoralin, N-decanoyl-5-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Psoralin, N-decanoyl-5-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B15197346 Psoralin, N-decanoyl-5-oxo- CAS No. 65549-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65549-33-9

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(7-oxofuro[3,2-g]chromen-4-yl) decanoate

InChI

InChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3

InChI Key

UMHQELYIUBDOOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of N-decanoyl-5-oxopsoralen

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers psoralen and its derivatives; however, "N-decanoyl-5-oxopsoralen" does not appear in published scientific literature as of late 2025. Consequently, this document extrapolates its likely mechanism of action from the well-established pharmacology of the psoralen scaffold and the known biochemical effects of its constituent functional groups.

Introduction to Psoralens

Psoralens, or furocoumarins, are a class of naturally occurring tricyclic heterocyclic compounds.[1] These planar molecules are renowned for their photosensitizing properties, forming the basis of PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis, eczema, and vitiligo.[1] Beyond their photosensitizing effects, various psoralen derivatives have been investigated for a wide spectrum of biological activities, including cytotoxic, antibacterial, antifungal, and insecticidal effects.[1] Structural modifications are a key strategy to modulate the biological activity of the psoralen core.[1]

The Core Mechanism of Action of Psoralens: DNA Intercalation and Photobinding

The primary and most studied mechanism of action for psoralens involves their interaction with DNA. This process is typically photoactivated.

  • Step 1: Intercalation (Dark Reaction): In the absence of light, the planar psoralen molecule intercalates between the base pairs of double-stranded DNA. This non-covalent interaction is the initial step for the subsequent photochemical reactions.

  • Step 2: Photoactivation and Covalent Bonding (Light Reaction): Upon exposure to long-wave ultraviolet radiation (UVA, 320-400 nm), the intercalated psoralen becomes electronically excited. This excitation enables the formation of covalent bonds with the pyrimidine bases of DNA, particularly thymine. This can result in two types of photoadducts:

    • Monoadducts: The psoralen molecule covalently binds to a single strand of DNA.

    • Interstrand Cross-links (ICLs): If a second pyrimidine base is suitably positioned on the opposite DNA strand, the psoralen molecule can form a second covalent bond, creating an interstrand cross-link. These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The ability of a psoralen derivative to form monoadducts versus ICLs is dependent on its specific chemical structure.

Psoralen_DNA_Interaction cluster_0 Cellular Environment cluster_1 UVA Irradiation cluster_2 Cellular Consequences Psoralen Psoralen DNA DNA Psoralen->DNA Intercalation (Dark Reaction) Intercalated_Psoralen_DNA Psoralen-DNA Complex Photoadducts Monoadducts & Interstrand Cross-links Intercalated_Psoralen_DNA->Photoadducts Covalent Bonding (Light Reaction) Blocked_Replication Blocked DNA Replication & Transcription Photoadducts->Blocked_Replication Apoptosis Cell Cycle Arrest & Apoptosis Blocked_Replication->Apoptosis

Fig. 1: Generalized mechanism of psoralen-induced DNA damage.

Putative Mechanism of N-decanoyl-5-oxopsoralen

The introduction of an N-decanoyl group and a 5-oxo modification to the psoralen scaffold would likely modulate its activity in several ways:

  • N-decanoyl Group: This long aliphatic chain significantly increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially alter its distribution within the cell. The N-acyl group might also introduce new interactions with cellular components other than DNA, such as proteins or lipid membranes. N-acyl derivatives have been synthesized to explore a range of biological activities, including antimicrobial and antioxidant effects.

  • 5-oxo Group: The addition of a carbonyl group at the 5-position of the psoralen ring system would alter its electronic properties. This could influence its photoreactivity and its ability to intercalate into DNA. Research on psoralen derivatives has shown that substitutions at the 5-position can significantly impact their DNA binding and cross-linking efficiency. For instance, some 5-substituted psoralens have shown reduced DNA cross-linking ability compared to their 8-substituted counterparts.[2]

Potential for Alternative Mechanisms of Action

While DNA damage is the classical mechanism for psoralens, research into various derivatives suggests other potential cellular targets. Some benzopsoralen derivatives, for example, have been found to inhibit DNA and RNA synthesis even in the dark.[3] These compounds were shown to induce DNA strand breaks and their effects were reversed by an inhibitor of DNA polymerase, suggesting that DNA topoisomerases could be a target.[3] It is plausible that N-decanoyl-5-oxopsoralen could also exhibit such alternative, light-independent activities.

Putative_Mechanisms cluster_photo Photo-dependent Pathway cluster_dark Photo-independent Pathway (Hypothetical) N_decanoyl_5_oxopsoralen N-decanoyl-5-oxopsoralen DNA_Intercalation DNA Intercalation N_decanoyl_5_oxopsoralen->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition? N_decanoyl_5_oxopsoralen->Topoisomerase_Inhibition UVA UVA Irradiation DNA_Intercalation->UVA DNA_Damage DNA Cross-linking UVA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 2: Potential mechanisms of action for N-decanoyl-5-oxopsoralen.

Illustrative Experimental Protocols

As no specific studies on N-decanoyl-5-oxopsoralen are available, the following are representative experimental protocols used to investigate the mechanism of action of psoralen derivatives.

5.1. DNA Intercalation Assay (UV-Visible Spectroscopy)

  • Principle: The intercalation of a psoralen derivative into the DNA double helix causes a shift in its absorption spectrum (bathochromic shift and hypochromism).

  • Methodology:

    • Prepare solutions of the psoralen derivative at a constant concentration in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of calf thymus DNA in the same buffer.

    • Titrate the psoralen solution with increasing concentrations of DNA.

    • Record the UV-Visible absorption spectrum after each addition of DNA.

    • Analyze the spectral shifts to determine the binding constant (K) and the number of binding sites.

5.2. DNA Photocross-linking Assay (Gel Electrophoresis)

  • Principle: The formation of interstrand cross-links prevents the denaturation of double-stranded DNA. This can be visualized by gel electrophoresis.

  • Methodology:

    • Incubate a linearized plasmid DNA with the psoralen derivative in the dark.

    • Irradiate the samples with a controlled dose of UVA light.

    • Denature the DNA by heating.

    • Separate the DNA fragments by agarose gel electrophoresis.

    • Single-stranded (denatured) DNA will migrate faster than double-stranded (cross-linked) DNA.

    • Quantify the amount of cross-linked DNA by densitometry of the gel bands.

5.3. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Seed cells (e.g., a human keratinocyte cell line like HaCaT) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the psoralen derivative.

    • For phototoxicity studies, irradiate the cells with UVA light after treatment. Keep a parallel set of plates in the dark.

    • Incubate for a specified period (e.g., 48 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Compound N-decanoyl-5-oxopsoralen UV_Vis UV-Vis Spectroscopy (DNA Intercalation) Compound->UV_Vis Gel_E Gel Electrophoresis (DNA Cross-linking) Compound->Gel_E MTT MTT Assay (Cell Viability) Compound->MTT Flow_C Flow Cytometry (Cell Cycle Analysis) Compound->Flow_C Binding_Constant Binding_Constant UV_Vis->Binding_Constant Output: Binding Constant (K) Crosslinking_Efficiency Crosslinking_Efficiency Gel_E->Crosslinking_Efficiency Output: % Cross-linked DNA IC50 IC50 MTT->IC50 Output: IC50 Value Cell_Cycle_Dist Cell_Cycle_Dist Flow_C->Cell_Cycle_Dist Output: Cell Cycle Distribution

Fig. 3: A typical experimental workflow for characterizing a novel psoralen derivative.

Quantitative Data for Representative Psoralen Derivatives

The following table summarizes representative quantitative data for well-studied psoralen derivatives to provide a context for the potential activity of N-decanoyl-5-oxopsoralen.

Psoralen DerivativeDNA Association Constant (K) (M⁻¹)Relative Cross-linking EfficiencyPhotocytotoxicity (IC50)Reference
8-Methoxypsoralen (8-MOP)1.5 x 10⁴HighPotent[2]
5-Methoxypsoralen (5-MOP)1.2 x 10⁴ModerateLess potent than 8-MOP[2]
Angelicin0.8 x 10⁴Forms monoadducts primarilyVaries with cell lineGeneral Literature

Note: This data is illustrative and the actual values for N-decanoyl-5-oxopsoralen would need to be determined experimentally.

Conclusion

While direct experimental data on N-decanoyl-5-oxopsoralen is not available, its mechanism of action can be inferred from the extensive knowledge of the psoralen family. It is highly likely to function as a DNA-intercalating agent with potential for photo-induced covalent bonding, leading to DNA damage and cytotoxicity. The N-decanoyl and 5-oxo modifications are expected to modulate its physicochemical properties, potentially enhancing cell permeability and altering its photoreactivity and target specificity. The possibility of photo-independent mechanisms, such as topoisomerase inhibition, should also be considered and warrants experimental investigation. A systematic evaluation using the biochemical and cell-based assays outlined above would be necessary to fully elucidate the pharmacological profile of this specific compound.

References

General Biological Activities of Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for N-decanoyl-5-oxo-psoralen

Therefore, the creation of an in-depth technical guide or whitepaper as requested, complete with quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams for N-decanoyl-5-oxo-psoralen, is not possible at this time based on the available information.

However, to provide a relevant overview for researchers, scientists, and drug development professionals, the following sections summarize the well-documented biological activities and mechanisms of the broader psoralen class of compounds, from which the activity of a novel derivative like N-decanoyl-5-oxo-psoralen might be extrapolated or investigated in future studies.

Psoralens, or furocoumarins, are a class of naturally occurring and synthetic heterocyclic compounds known for a wide spectrum of biological activities.[1] They are planar, tricyclic compounds composed of a furan ring fused to a coumarin moiety.[1] Their diverse pharmacological properties have been extensively studied and include cytotoxic, photosensitizing, antibacterial, antifungal, and insecticidal effects.[1]

Psoralen derivatives have been investigated for their therapeutic potential in various diseases, including psoriasis, vitiligo, and certain types of cancer.[2] The combination of psoralens with ultraviolet A (UVA) radiation, known as PUVA therapy, is a well-established treatment for skin conditions, working by modulating epidermal cell growth and differentiation.[3][4]

General Mechanisms of Action of Psoralens

The biological effects of many psoralen derivatives are primarily attributed to their interaction with DNA. Due to their planar structure, psoralens can intercalate between the base pairs of DNA.[1] Upon exposure to UVA light, they can form covalent adducts with pyrimidine bases, particularly thymine.[5] This can lead to the formation of monoadducts and interstrand cross-links (ICLs) in the DNA, which can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Beyond direct DNA interaction, some studies suggest that the biological actions of psoralens may also be mediated by mechanisms independent of DNA binding.[3][4] Research has indicated the existence of specific, high-affinity binding sites for psoralens on and within cells.[6] One proposed mechanism involves the activation of a psoralen receptor upon photoactivation, which then triggers downstream signaling events.[3] For instance, photoactivated psoralens have been shown to induce phosphorylation of the epidermal growth factor (EGF) receptor, leading to a decrease in its ability to bind EGF and a reduction in its tyrosine kinase activity.[3][4] This disruption of growth factor signaling pathways may contribute to the anti-proliferative effects of psoralens.[3][4]

Synthesis of Psoralen Derivatives

The synthesis of psoralen and its derivatives is a key area of research to develop new compounds with enhanced therapeutic properties.[1] Various synthetic strategies have been developed, which can be broadly categorized into:

  • Building a furan ring onto a coumarin moiety. [1]

  • Constructing a pyrone ring onto a benzofuran. [1]

  • Simultaneously forming both the furan and pyrone rings onto a central benzene unit. [1]

Microwave-assisted organic synthesis (MAOS) has been utilized to modify and improve the synthesis of certain psoralen derivatives.[1] The ability to synthesize a variety of psoralen analogues allows for the exploration of structure-activity relationships, aiming to develop more potent and specific therapeutic agents.[1][2]

Potential Areas of Investigation for N-decanoyl-5-oxo-psoralen

Given the general properties of psoralens, future research on N-decanoyl-5-oxo-psoralen could focus on the following areas:

  • Synthesis and Characterization: Development and validation of a synthetic route for N-decanoyl-5-oxo-psoralen and full characterization of its chemical and physical properties.

  • Photochemical Properties: Investigation of its absorption spectrum and its ability to form photoadducts with DNA upon UVA irradiation.

  • In Vitro Biological Evaluation:

    • Cytotoxicity Assays: Determining the cytotoxic effects of N-decanoyl-5-oxo-psoralen, both with and without UVA irradiation, on various cancer cell lines.

    • DNA Intercalation and Cross-linking Studies: Assessing its ability to bind to and form cross-links in DNA.

    • Receptor Binding Assays: Investigating its affinity for any potential cellular receptors.

    • Signaling Pathway Analysis: Examining its effects on key signaling pathways, such as the EGF receptor pathway.

  • In Vivo Studies: If promising in vitro activity is observed, evaluating its efficacy and toxicity in animal models for relevant diseases.

The addition of a decanoyl group at the N-position and an oxo group at the 5-position of the psoralen core could significantly influence its lipophilicity, cell permeability, and interaction with biological targets, making it a potentially interesting candidate for further study.

References

"Psoralin, N-decanoyl-5-oxo-" DNA intercalation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the DNA Intercalation Efficiency of Psoralen Derivatives

Disclaimer: No peer-reviewed scientific literature or public data could be found for a compound specifically named "Psoralen, N-decanoyl-5-oxo-". This suggests the compound may be novel, proprietary, or the nomenclature may be inexact. This guide therefore provides a comprehensive overview of the DNA intercalation and photo-adduct formation of psoralen and its well-characterized derivatives, which can serve as a foundational resource for research into novel psoralen compounds.

Executive Summary

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in drug development due to their ability to intercalate into DNA and form covalent adducts upon UVA irradiation. This unique mechanism of action is the basis for their clinical use in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo.[1][2] The planar, tricyclic structure of psoralens allows them to insert between DNA base pairs, a process driven by hydrophobic and van der Waals interactions.[3][4] Subsequent exposure to UVA light excites the psoralen molecule, leading to the formation of cyclobutane rings with adjacent pyrimidine bases, particularly thymine.[1][2] This can result in both monoadducts and, with a second photo-excitation, interstrand cross-links (ICLs), which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to apoptosis.[1][5] The efficiency of both the initial intercalation and the subsequent photoreaction is highly dependent on the specific chemical substitutions on the psoralen core, the DNA sequence, and the ionic environment.[6][7] This guide provides a detailed examination of these factors, presenting quantitative data, experimental protocols, and key cellular response pathways.

Mechanism of Action: Intercalation and Photoadduction

The interaction of psoralen derivatives with DNA is a two-step process:

  • Reversible Intercalation (Dark Binding): In the absence of light, psoralen molecules reversibly intercalate into the DNA double helix.[8] This non-covalent binding is a prerequisite for the subsequent photoreaction.[1] The affinity of this binding is influenced by the psoralen derivative's structure and the surrounding ionic conditions.[7] Positively charged substituents, for instance, can enhance DNA affinity and intercalation.[9]

  • Covalent Photoadduction: Upon exposure to UVA light (320-400 nm), the intercalated psoralen absorbs a photon and forms a covalent bond with a pyrimidine base, most commonly thymine.[1] This reaction can occur at either the furan or the pyrone end of the psoralen molecule. The initial reaction forms a monoadduct. If a second photon is absorbed by a furan-side monoadduct, it can react with a pyrimidine on the complementary DNA strand to form an interstrand cross-link (ICL), which physically tethers the two strands of the DNA helix.[1]

Psoralen_Mechanism Psoralen Free Psoralen Derivative Intercalated Non-covalent Intercalated Complex Psoralen->Intercalated Reversible Intercalation DNA Double-Stranded DNA DNA->Intercalated Intercalated->Psoralen Dissociation Monoadduct Covalent Monoadduct Intercalated->Monoadduct Photoreaction UVA1 UVA Photon (hν) ICL Interstrand Cross-link (ICL) Monoadduct->ICL Photoreaction UVA2 UVA Photon (hν)

Fig. 1: Psoralen-DNA Interaction Workflow.

Quantitative Analysis of Psoralen-DNA Binding

The efficiency of psoralen derivatives is quantified by their DNA binding affinity (dissociation constant, KD, or association constant, Ka) and the quantum yield (ΦR) of the photoreaction. These parameters are critical for comparing the potency of different derivatives.

Table 1: DNA Binding Constants for Psoralen Derivatives
Psoralen DerivativeMethodDNA SourceBinding Constant (Ka, M-1)Reference
8-Methoxypsoralen (8-MOP)SpectrofluorometryCalf Thymus DNA0.325 x 106[10]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)SpectrofluorometryCalf Thymus DNA0.516 x 106[10]
5-(aminomethyl)-8-methoxypsoralensNot SpecifiedCalf Thymus DNA105 - 106[11]
Amotosalen (AMO)SpectroscopyA,T-only DNA1.12 x 104 (KD = 8.9 x 10-5 M)[12]
Amotosalen (AMO)SpectroscopyG,C-only DNA1.45 x 103 (KD = 6.9 x 10-4 M)[12]
Table 2: Photoreaction Quantum Yields for Psoralen Derivatives
Psoralen DerivativeDNA SourceQuantum Yield (ΦR)Reference
4,5',8-trimethylpsoralen (TMP)AT-DNA0.12[1]
Amotosalen (AMO)A,T-only DNA0.11[12]

Experimental Protocols

Accurate assessment of DNA intercalation and photo-binding efficiency requires robust experimental methodologies. Below are outlines of common protocols.

Protocol: Determining DNA Binding Constant via Fluorescence Spectroscopy

This method is based on the change in fluorescence of the psoralen derivative upon binding to DNA.

  • Preparation: Prepare a stock solution of the psoralen derivative in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a series of dilutions of calf thymus DNA in the same buffer.

  • Measurement: Mix a fixed concentration of the psoralen derivative with each DNA concentration.

  • Incubation: Allow the mixtures to equilibrate in the dark for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrofluorometry: Measure the fluorescence emission spectrum of each sample using an excitation wavelength appropriate for the psoralen derivative.

  • Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. Fit the data to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (Ka).[10]

Protocol: Assessing DNA Cross-linking via Agarose Gel Electrophoresis

This protocol quantifies the formation of interstrand cross-links by observing the change in DNA mobility in a denaturing gel.

  • Reaction Setup: Incubate a linearized plasmid DNA with the psoralen derivative in the dark.

  • UVA Irradiation: Expose the samples to a controlled dose of UVA light (e.g., 365 nm) for varying amounts of time to induce cross-linking.[13] A no-UVA sample serves as a negative control.

  • DNA Purification: Purify the DNA from the reaction mixture to remove unbound psoralen.

  • Denaturation: Denature the DNA samples by heating (e.g., 95°C for 5 minutes) and then rapidly cooling on ice. This separates the two strands of non-cross-linked DNA.

  • Gel Electrophoresis: Run the denatured samples on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., SYBR Green) and visualize under UV illumination.

  • Analysis: Non-cross-linked DNA will migrate as single-stranded DNA (faster), while cross-linked DNA will remain double-stranded and migrate slower. The intensity of the bands can be quantified to determine the percentage of cross-linked DNA.[14]

Gel_Electrophoresis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_Psoralen Incubate DNA + Psoralen (Dark) UVA Expose to UVA Light DNA_Psoralen->UVA Purify Purify DNA UVA->Purify Denature Denature DNA (Heat) Purify->Denature Gel Agarose Gel Electrophoresis Denature->Gel Visualize Stain and Visualize Gel->Visualize

Fig. 2: Workflow for DNA Cross-linking Assay.

Cellular Signaling Responses to Psoralen-DNA Adducts

The formation of psoralen-DNA adducts, particularly ICLs, triggers a complex cellular response primarily involving DNA repair pathways. These adducts are significant blocks to DNA replication and transcription, leading to cell cycle arrest and, if the damage is too extensive, apoptosis.

The primary pathway for repairing ICLs in human cells is the Fanconi Anemia (FA) pathway, which coordinates with other repair mechanisms like Nucleotide Excision Repair (NER) and Homologous Recombination (HR). Psoralen-induced monoadducts can also be substrates for the Base Excision Repair (BER) pathway.[15] The presence of these lesions often activates the ATR (Ataxia-Telangiectasia and Rad3-related) signaling cascade, leading to the phosphorylation of downstream targets like p53, which can induce cell cycle arrest or apoptosis.[5]

DNA_Repair_Pathway Psoralen_UVA Psoralen + UVA DNA_Damage DNA Adducts (Monoadducts, ICLs) Psoralen_UVA->DNA_Damage Replication_Block Replication/Transcription Block DNA_Damage->Replication_Block ATR_Activation ATR Activation Replication_Block->ATR_Activation p53_Phospho p53 Phosphorylation ATR_Activation->p53_Phospho Repair_Pathways DNA Repair Pathways (FA, NER, BER) ATR_Activation->Repair_Pathways Cell_Cycle_Arrest Cell Cycle Arrest p53_Phospho->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Phospho->Apoptosis Repair Damage Repaired Repair_Pathways->Repair

Fig. 3: Cellular Response to Psoralen-Induced DNA Damage.

Conclusion

While data on "Psoralen, N-decanoyl-5-oxo-" is unavailable, the extensive research on other psoralen derivatives provides a robust framework for evaluating new compounds. The DNA intercalation efficiency and photoreactivity are governed by the molecule's structure, with modifications significantly altering binding affinity and quantum yield. The provided protocols offer standardized methods for quantifying these key parameters. Understanding the downstream cellular signaling pathways activated by psoralen-induced DNA damage is crucial for the development of novel therapeutics that leverage this mechanism for applications in oncology and dermatology. Future research on novel derivatives should focus on systematic evaluation of these parameters to build a comprehensive structure-activity relationship profile.

References

An In-depth Technical Guide to the Photochemical Properties of Psoralen, N-decanoyl-5-oxo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Psoralens and Their Photochemistry

Psoralens, a class of naturally occurring linear furanocoumarins, are renowned for their photoactive properties.[1][2] When activated by ultraviolet A (UVA) radiation, these compounds become potent cytotoxic agents, a characteristic harnessed in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][3]

The mechanism of action for psoralens is primarily centered on their interaction with DNA.[2][4] These planar, tricyclic molecules intercalate between the base pairs of DNA.[5][6] Upon absorption of UVA photons, they form covalent monoadducts with pyrimidine bases, particularly thymine.[4][6] A subsequent photo-excitation can lead to the formation of a second covalent bond with a pyrimidine on the opposing DNA strand, resulting in an interstrand cross-link (ICL).[3][5] This DNA damage can inhibit replication and transcription, ultimately leading to apoptosis.[2][6]

This guide will explore the anticipated photochemical properties of a specific derivative, "Psoralen, N-decanoyl-5-oxo-". The analysis will be built upon the foundational photochemistry of the psoralen core, with special consideration given to the influence of the 5-oxo and N-decanoyl functional groups.

Core Photochemistry of the Psoralen Ring System

The photoreactivity of psoralens is dictated by the electronic structure of the furocoumarin core. Upon UVA irradiation, the psoralen molecule is excited from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).[7][8] It is this triplet state that is believed to be the primary reactive species in the formation of adducts with DNA.[7][8]

The photoreaction with pyrimidine bases proceeds via a [2+2] cycloaddition. Two main types of monoadducts can be formed:

  • 4',5'-monoadducts: Formed via the double bond in the furan ring.

  • 3,4-monoadducts: Formed via the double bond in the pyrone ring.[3]

The formation of 4',5'-monoadducts can be followed by the absorption of a second photon, leading to the formation of an interstrand cross-link.[5] 3,4-monoadducts, however, do not absorb in the UVA range and thus cannot form cross-links.[1]

Another important photochemical process for some psoralen derivatives is the generation of singlet oxygen (¹O₂), a reactive oxygen species that can contribute to cellular damage.[1][9][10]

G cluster_psoralen Psoralen Photoreaction cluster_dna DNA Interaction Psoralen Psoralen (Ground State) Psoralen_S1 Excited Singlet State (S1) Psoralen->Psoralen_S1 UVA Absorption Psoralen_S1->Psoralen Fluorescence Psoralen_T1 Excited Triplet State (T1) Psoralen_S1->Psoralen_T1 Intersystem Crossing Monoadduct Monoadduct (4',5' or 3,4) Psoralen_T1->Monoadduct [2+2] Cycloaddition with Thymine DNA DNA DNA->Monoadduct ICL Interstrand Cross-link Monoadduct->ICL Second UVA Photon

General photochemical reaction pathway of psoralen with DNA.

Predicted Influence of Substituents

The 5-oxo Group

Substitutions on the psoralen ring can significantly alter its photochemical behavior. For instance, 5-methoxypsoralen (5-MOP) shows a preference for forming pyrone-side adducts.[4] The presence of an oxo group at the 5-position in "Psoralen, N-decanoyl-5-oxo-" would introduce a carbonyl functionality. This could potentially influence the electronic distribution within the psoralen ring system, possibly altering the quantum yields of photoreactions and the ratio of furan-side to pyrone-side adducts. The electron-withdrawing nature of the carbonyl group might also affect the energy of the excited states and the efficiency of intersystem crossing.

The N-decanoyl Group

The N-decanoyl group is a long-chain acyl amide. This substituent is expected to increase the lipophilicity of the molecule. This could have several consequences:

  • Solubility: It may decrease water solubility while increasing solubility in nonpolar environments, potentially affecting its biodistribution and cellular uptake.

  • DNA Intercalation: The bulky nature of the decanoyl chain might sterically hinder the intercalation of the psoralen moiety into the DNA helix, potentially lowering the efficiency of DNA adduct formation. However, the amide linkage could also introduce new hydrogen bonding opportunities that might influence its interaction with the DNA backbone.

  • Membrane Interaction: The increased lipophilicity could lead to a higher affinity for cellular membranes, potentially leading to alternative mechanisms of action or altered pharmacokinetics.

Quantitative Photochemical Data of Related Psoralen Derivatives

While specific quantitative data for "Psoralen, N-decanoyl-5-oxo-" is unavailable, the following tables provide a summary of key photochemical parameters for well-studied psoralen derivatives to serve as a basis for comparison.

Table 1: Absorption and Emission Properties

CompoundAbsorption Maxima (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_maxFluorescence Emission Maxima (nm)
Psoralen~330, 295, 245~10,000 - 15,000~409
8-Methoxypsoralen (8-MOP)~300~15,000~517
5-Methoxypsoralen (5-MOP)~310Not specifiedNot specified
4,5',8-Trimethylpsoralen (TMP)~290Not specifiedNot specified

Note: Values can vary depending on the solvent and experimental conditions.

Table 2: Photoreaction and Singlet Oxygen Quantum Yields

CompoundPhotodestruction Quantum Yield (in water)Reaction Quantum Yield with AT-DNASinglet Oxygen Quantum Yield (γ_g)
Psoralen0.01 ± 0.002[11]Not specified0.0055[10]
8-Methoxypsoralen (8-MOP)Stable0.04[12]0.002[10]
5-Methoxypsoralen (5-MOP)Stable0.017[12]0.013[10]
4,5',8-Trimethylpsoralen (TMP)Not specified0.4[12]Not specified
Angelicin0.025 ± 0.005[11]Not specified0.0026[10]

Experimental Protocols for Photochemical Analysis

The following are generalized protocols for key experiments used to characterize the photochemical properties of psoralen derivatives. These can be adapted for the study of "Psoralen, N-decanoyl-5-oxo-".

G cluster_workflow Experimental Workflow for Photochemical Analysis cluster_analysis Analytical Techniques start Prepare Psoralen Solution (e.g., in buffer or organic solvent) uv_vis UV-Vis Spectroscopy (Determine λ_max and ε) start->uv_vis fluorescence Fluorescence Spectroscopy (Determine emission spectra and quantum yield) start->fluorescence reaction_setup Set up Photoreaction (Psoralen + Substrate, e.g., DNA) start->reaction_setup irradiation Irradiate with UVA (Controlled wavelength and dose) reaction_setup->irradiation analysis Analyze Photoproducts irradiation->analysis end Data Interpretation analysis->end hplc HPLC analysis->hplc ms Mass Spectrometry analysis->ms uv_vis_post UV-Vis (monitor reaction) analysis->uv_vis_post

Workflow for the photochemical analysis of a psoralen derivative.
UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum of the compound, identify the wavelength of maximum absorption (λ_max), and calculate the molar absorptivity (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the psoralen derivative of known concentration in a suitable solvent (e.g., ethanol, DMSO, or buffer).

    • Prepare a series of dilutions from the stock solution.

    • Calibrate the spectrophotometer with a blank solution (the solvent used for the sample).[13]

    • Record the absorbance spectra of the dilutions over a relevant wavelength range (e.g., 200-450 nm).

    • Determine the λ_max from the spectrum.

    • Plot absorbance at λ_max versus concentration to generate a Beer-Lambert plot and determine the molar absorptivity.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum and fluorescence quantum yield. The quenching of fluorescence upon addition of DNA can be used to determine DNA binding constants.[14][15]

  • Instrumentation: A spectrofluorometer.

  • Procedure for Emission Spectrum:

    • Prepare a dilute solution of the psoralen derivative in a suitable solvent.

    • Set the excitation wavelength to the λ_max determined from UV-Vis spectroscopy.

    • Scan the emission wavelengths to record the fluorescence spectrum.

  • Procedure for DNA Binding (Fluorescence Quenching):

    • Record the fluorescence emission spectrum of a psoralen solution of known concentration.[14]

    • Add small aliquots of a concentrated DNA solution to the psoralen solution and record the emission spectrum after each addition.[14]

    • The decrease in fluorescence intensity is used to calculate the binding constant using models such as the Scatchard plot.[15]

High-Performance Liquid Chromatography (HPLC) for Photoproduct Analysis

HPLC is used to separate and quantify the parent psoralen compound and its photoproducts after irradiation.

  • Instrumentation: An HPLC system with a UV-Vis or photodiode array (PDA) detector and a C18 reverse-phase column.[16][17][18]

  • Procedure:

    • Prepare a reaction mixture containing the psoralen derivative and the substrate (e.g., DNA or a specific nucleotide).

    • Take an initial sample (time zero) for HPLC analysis.

    • Irradiate the reaction mixture with a UVA source at a controlled temperature.

    • Take samples at various time points during irradiation.

    • Inject the samples into the HPLC system.

    • Develop a suitable gradient elution method (e.g., using a mobile phase of acetonitrile and water) to separate the parent compound from its photoproducts.[17][18][19]

    • Monitor the elution profile at one or more wavelengths. The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to photoproducts can be used to determine the reaction kinetics and quantum yield of photodegradation.

Psoralen-Induced Signaling Pathways

The formation of psoralen-DNA adducts, particularly interstrand cross-links, is a significant form of DNA damage that triggers a complex cellular response. This response involves multiple DNA repair pathways and can lead to cell cycle arrest and apoptosis if the damage is too extensive to be repaired.

The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a key sensor of DNA damage, including ICLs.[6] Activation of ATR can lead to the phosphorylation and activation of downstream targets, including the tumor suppressor protein p53.[6] Activated p53 can then induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis. The repair of psoralen-induced monoadducts can also involve the base excision repair (BER) pathway.[20]

G cluster_pathway Cellular Response to Psoralen-Induced DNA Damage PsoralenUVA Psoralen + UVA DNA_Damage DNA Adducts (Monoadducts & ICLs) PsoralenUVA->DNA_Damage ATR ATR Kinase Activation DNA_Damage->ATR BER Base Excision Repair (for Monoadducts) DNA_Damage->BER p53 p53 Phosphorylation & Activation ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Simplified signaling pathway of cellular response to psoralen-DNA adducts.

Conclusion

"Psoralen, N-decanoyl-5-oxo-" represents a novel psoralen derivative with potentially unique photochemical and biological properties. Based on the established chemistry of the psoralen scaffold, it is predicted to be a photoactive compound capable of forming DNA adducts upon UVA irradiation. The 5-oxo and N-decanoyl substituents are likely to modulate its lipophilicity, DNA binding affinity, and photoreaction pathways. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake a detailed investigation of this compound's specific photochemical properties and to explore its potential applications in photochemotherapy and other areas of drug development.

References

The Cellular Journey of Psoralin, N-decanoyl-5-oxo-: A Technical Guide to Uptake and Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralins, a class of naturally occurring furocoumarins, have long been recognized for their therapeutic potential, primarily through their photoactivated DNA cross-linking capabilities. The derivatization of the psoralen scaffold offers a promising avenue for modulating their physicochemical properties and, consequently, their biological activity. This technical guide focuses on the cellular uptake and localization of a specific lipophilic derivative, "Psoralin, N-decanoyl-5-oxo-". While direct experimental data for this compound is not available in the current literature, this document synthesizes information on the cellular transport of psoralens in general, with a particular emphasis on how the lipophilic N-decanoyl moiety is likely to influence these processes. We will explore the probable mechanisms of cellular entry, subcellular distribution, and the potential signaling pathways implicated. Methodologies for investigating these phenomena are also detailed to provide a framework for future research.

Introduction to Psoralin, N-decanoyl-5-oxo-

Psoralens are planar tricyclic compounds that can intercalate into DNA.[1][2] Upon activation by ultraviolet A (UVA) radiation, they can form covalent monoadducts and interstrand cross-links with pyrimidine bases, particularly thymine.[1] This action inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, a mechanism exploited in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis.[1][2]

The compound "Psoralin, N-decanoyl-5-oxo-" is a derivative featuring a 10-carbon acyl chain (N-decanoyl). This addition significantly increases the lipophilicity of the psoralen molecule. The principles of medicinal chemistry suggest that increased lipophilicity can enhance membrane permeability and alter the subcellular distribution of a compound.[3] Therefore, understanding the cellular uptake and localization of this derivative is critical for elucidating its mechanism of action and optimizing its therapeutic potential.

Cellular Uptake Mechanisms

The entry of "Psoralin, N-decanoyl-5-oxo-" into a cell is likely governed by its increased lipophilicity. While psoralens, in general, can penetrate phospholipid bilayers, the N-decanoyl chain is expected to facilitate this process.[4]

Passive Diffusion

The most probable mechanism for the cellular uptake of a lipophilic molecule like "Psoralin, N-decanoyl-5-oxo-" is passive diffusion across the plasma membrane.[3] The lipid-loving nature of the decanoyl chain would allow the molecule to readily partition into the hydrophobic core of the lipid bilayer and subsequently diffuse into the cytoplasm.

Role of Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[5][6][7][8][9] These domains are known to play a role in the cellular uptake of various lipophilic molecules and nanoparticles.[10] It is plausible that "Psoralin, N-decanoyl-5-oxo-" may preferentially associate with these lipid-rich regions, potentially leading to its internalization through raft-dependent endocytosis.

Diagram: Proposed Cellular Uptake Pathways for Psoralin, N-decanoyl-5-oxo-

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Psoralin Psoralin, N-decanoyl-5-oxo- Passive_Diffusion_Node Passive Diffusion Psoralin->Passive_Diffusion_Node Direct Membrane Permeation Lipid_Raft_Node Lipid Raft Association Psoralin->Lipid_Raft_Node Partitioning into Lipid-Rich Domains Cytoplasm Cytoplasm Passive_Diffusion_Node->Cytoplasm Lipid_Raft_Node->Cytoplasm Raft-Dependent Endocytosis

Caption: Proposed mechanisms for the cellular entry of Psoralin, N-decanoyl-5-oxo-.

Subcellular Localization

Once inside the cell, the subcellular distribution of "Psoralin, N-decanoyl-5-oxo-" will be a key determinant of its biological activity. While the primary target of psoralens is nuclear DNA, studies have also indicated cytoplasmic and membrane localization.[4]

Cytoplasmic and Membrane Accumulation

Fluorescence microscopy studies on psoralens have revealed their presence within the cytoplasm and cellular membranes.[4] The lipophilic character of "Psoralin, N-decanoyl-5-oxo-" would likely enhance its affinity for lipid-rich structures, such as the endoplasmic reticulum and mitochondrial membranes, in addition to the plasma membrane.

Nuclear Translocation and DNA Intercalation

For its canonical photo-activated DNA cross-linking activity, "Psoralin, N-decanoyl-5-oxo-" must translocate to the nucleus. The mechanism of nuclear entry for psoralens is not fully elucidated but is thought to occur via passive diffusion through nuclear pore complexes. Once in the nucleus, the planar furocoumarin core can intercalate between DNA base pairs.[1][2]

Diagram: Subcellular Localization of Psoralin, N-decanoyl-5-oxo-

Subcellular_Localization Cytoplasm Cytoplasm Membranes Cellular Membranes (Plasma, ER, Mitochondria) Cytoplasm->Membranes Association with Lipid Bilayers Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Intercalation Experimental_Workflow Start Start: Hypothesis on Uptake and Localization Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Compound_Treatment Incubation with Psoralin, N-decanoyl-5-oxo- Cell_Culture->Compound_Treatment Uptake_Analysis Quantitative Uptake Analysis (HPLC, LC-MS) Compound_Treatment->Uptake_Analysis Localization_Analysis Subcellular Localization Studies Compound_Treatment->Localization_Analysis Data_Analysis Data Analysis and Interpretation Uptake_Analysis->Data_Analysis Fluorescence_Microscopy Fluorescence Microscopy Localization_Analysis->Fluorescence_Microscopy Cellular_Fractionation Cellular Fractionation Localization_Analysis->Cellular_Fractionation Fluorescence_Microscopy->Data_Analysis Cellular_Fractionation->Data_Analysis Conclusion Conclusion on Cellular Behavior Data_Analysis->Conclusion

References

A Technical Guide to the Synthesis and Characterization of 5-(N-decanoylamino)psoralen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoralens are a class of naturally occurring linear furocoumarins, planar tricyclic heterocyclic compounds composed of a furan ring fused with a coumarin moiety.[1] These compounds are well-known for their wide spectrum of biological activities, including photosensitizing, antibacterial, and antifungal effects.[1] A primary mechanism of action for many psoralen derivatives involves the intercalation into DNA and, upon exposure to UVA radiation (320-400 nm), the formation of covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[2][3] This photoreactivity makes them valuable in photochemotherapy for skin disorders like psoriasis and vitiligo.

The modification of the psoralen skeleton is a key strategy for developing new derivatives with enhanced potency, altered photosensitivity, or novel therapeutic applications.[1] Introducing lipophilic side chains, such as N-acyl groups, can modulate the compound's membrane permeability and its affinity for biological targets. This guide details a proposed synthetic pathway and characterization for a novel derivative, 5-(N-decanoylamino)psoralen. The name "Psoralen, N-decanoyl-5-oxo-" was interpreted as 5-(N-decanoylamino)psoralen, as the "oxo" term typically refers to the inherent lactone carbonyl of the psoralen core, and the 5-position is a common site for substitution. This document provides detailed hypothetical protocols, characterization data, and a visualization of its proposed mechanism of action.

Proposed Synthesis Pathway

The synthesis of 5-(N-decanoylamino)psoralen is proposed as a three-step process starting from the commercially available psoralen. The pathway involves nitration to introduce a functional handle, followed by reduction to an amine, and finally acylation to attach the decanoyl chain.

G start_mat Psoralen reagent1 HNO₃ / H₂SO₄ start_mat->reagent1 intermediate1 5-Nitropsoralen reagent2 SnCl₂·2H₂O / EtOH intermediate1->reagent2 intermediate2 5-Aminopsoralen reagent3 Decanoyl Chloride / Pyridine intermediate2->reagent3 final_product 5-(N-decanoylamino)psoralen reagent1->intermediate1 Step 1: Nitration reagent2->intermediate2 Step 2: Reduction reagent3->final_product Step 3: Acylation G psoralen 5-(N-decanoylamino)psoralen intercalation Non-covalent Intercalation Complex psoralen->intercalation Binds dna Double-Stranded DNA dna->intercalation uva UVA Light (320-400 nm) intercalation->uva monoadduct Covalent Monoadduct (furan-side) uva->monoadduct Photoactivation icl Interstrand Cross-Link (ICL) uva->icl monoadduct->uva Further Exposure monoadduct->icl Forms block Replication & Transcription Block icl->block apoptosis Cellular Apoptosis block->apoptosis

References

Technical Guide: Solubility and Stability of Psoralen, N-decanoyl-5-oxo- in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public data is available for the solubility and stability of "Psoralen, N-decanoyl-5-oxo-" in DMSO. This guide provides a framework based on the known properties of psoralen derivatives and established scientific protocols for determining these characteristics for a novel compound.

Introduction

Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing effects, which are utilized in PUVA (psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo. The derivatization of the psoralen scaffold is a common strategy to enhance its therapeutic properties, including altering its solubility and bioavailability. "Psoralen, N-decanoyl-5-oxo-" is a putative derivative featuring a lipophilic N-decanoyl chain, which is expected to significantly influence its physicochemical properties.

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent widely used in biomedical research and drug discovery due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1] It is often the solvent of choice for creating high-concentration stock solutions of test compounds for in vitro and in vivo studies. Understanding the solubility and stability of a novel compound like "Psoralen, N-decanoyl-5-oxo-" in DMSO is critical for accurate and reproducible experimental results.

This technical guide outlines standardized methodologies for determining the solubility and stability of "Psoralen, N-decanoyl-5-oxo-" in DMSO, provides templates for data presentation, and visualizes the experimental workflows.

General Considerations for Psoralen Derivatives

Psoralen and its derivatives are generally characterized by poor water solubility. The introduction of lipophilic moieties, such as the N-decanoyl group in "Psoralen, N-decanoyl-5-oxo-", is likely to further decrease aqueous solubility while potentially increasing solubility in organic solvents like DMSO. For instance, psoralen itself has a reported solubility of approximately 30 mg/mL in DMSO.

The stability of psoralen derivatives can be influenced by factors such as temperature, light, and pH. Forced degradation studies are often employed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Solubility Determination in DMSO

This protocol describes a method to determine the equilibrium solubility of "Psoralen, N-decanoyl-5-oxo-" in DMSO at a specified temperature (e.g., 25°C).

3.1. Materials and Equipment

  • "Psoralen, N-decanoyl-5-oxo-" (solid)

  • Anhydrous DMSO (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of "Psoralen, N-decanoyl-5-oxo-" of known concentrations in DMSO to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid "Psoralen, N-decanoyl-5-oxo-" to a vial containing a known volume of DMSO. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC.

  • Quantification: Use the calibration curve to determine the concentration of "Psoralen, N-decanoyl-5-oxo-" in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3. Data Presentation

The solubility data should be presented in a clear and structured table.

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Psoralen, N-decanoyl-5-oxo-DMSO25[Experimental Value][Calculated Value]HPLC

Experimental Protocol: Stability Assessment in DMSO

This protocol is designed to evaluate the stability of "Psoralen, N-decanoyl-5-oxo-" in a DMSO stock solution under various storage conditions.

4.1. Materials and Equipment

  • "Psoralen, N-decanoyl-5-oxo-" stock solution in DMSO (e.g., 10 mg/mL)

  • HPLC system with a suitable detector

  • Vials with screw caps

  • Storage chambers at different conditions (e.g., -20°C, 4°C, room temperature with and without light protection).

4.2. Procedure

  • Initial Analysis (T=0): Immediately after preparation of the stock solution, perform an initial HPLC analysis to determine the initial concentration and purity of "Psoralen, N-decanoyl-5-oxo-". This will serve as the baseline.

  • Sample Storage: Aliquot the stock solution into multiple vials and store them under the desired conditions:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room Temperature (e.g., 25°C, protected from light)

    • Room Temperature (e.g., 25°C, exposed to light)

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. The method should be stability-indicating, meaning it can resolve the parent compound from any potential degradation products.

  • Data Analysis: Compare the peak area of "Psoralen, N-decanoyl-5-oxo-" at each time point to the initial peak area (T=0). Calculate the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.

4.3. Data Presentation

The stability data should be summarized in a table.

Storage ConditionTime Point% Remaining of Initial ConcentrationObservations (e.g., color change, new peaks)
-20°C0 hr100No change
24 hr[Value][Observation]
1 week[Value][Observation]
1 month[Value][Observation]
4°C0 hr100No change
24 hr[Value][Observation]
1 week[Value][Observation]
1 month[Value][Observation]
Room Temp (dark)0 hr100No change
24 hr[Value][Observation]
1 week[Value][Observation]
1 month[Value][Observation]
Room Temp (light)0 hr100No change
24 hr[Value][Observation]
1 week[Value][Observation]
1 month[Value][Observation]

Visualizations

5.1. Experimental Workflow for Solubility Determination

G Solubility Determination Workflow A Prepare Standards G HPLC Analysis A->G B Add Excess Compound to DMSO C Equilibrate (e.g., 24-48h at 25°C) B->C D Centrifuge C->D E Collect & Filter Supernatant D->E F Dilute Sample E->F F->G H Quantify Solubility G->H

Caption: Workflow for determining the solubility of "Psoralen, N-decanoyl-5-oxo-" in DMSO.

5.2. Experimental Workflow for Stability Assessment

G Stability Assessment Workflow cluster_0 Storage Conditions B -20°C G Analyze at Time Points (Tx) B->G C 4°C C->G D RT (dark) D->G E RT (light) E->G A Prepare Stock Solution in DMSO A->B A->C A->D A->E F Analyze at T=0 (Baseline) A->F H Calculate % Remaining & Degradation G->H

References

Psoralen vs. "Psoralin, N-decanoyl-5-oxo-": A Technical Guide to their Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cytotoxic effects of psoralen and its synthetic derivative, "Psoralin, N-decanoyl-5-oxo-". Psoralen, a naturally occurring furocoumarin, is a well-established photoactive compound with clinical applications in treating various skin disorders through psoralen plus ultraviolet A (PUVA) therapy. Its cytotoxicity is primarily mediated by the formation of DNA adducts upon UVA irradiation, leading to apoptosis. "Psoralin, N-decanoyl-5-oxo-", a synthetic derivative, has been investigated for its potential antitumor properties. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding and comparison of these two compounds for research and drug development purposes. While extensive data exists for psoralen, information on the specific cytotoxic metrics of "Psoralin, N-decanoyl-5-oxo-" is less prevalent in publicly available literature.

Introduction

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in medicine due to their photoactive properties.[1] When activated by ultraviolet A (UVA) radiation, psoralens can intercalate into DNA and form covalent adducts, primarily with thymine bases.[2] This action disrupts DNA replication and transcription, ultimately inducing apoptosis, a mechanism harnessed in PUVA therapy for conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1]

"Psoralin, N-decanoyl-5-oxo-" is a synthetic derivative of psoralen.[3] It has been explored for its potential biological activities, including antitumor and antimicrobial effects.[3] Like other furocoumarins, it is suggested to inhibit tumor cell proliferation and induce apoptosis, interacting with various cellular pathways involved in cell cycle regulation.[3] However, detailed quantitative data on its cytotoxic potency and specific mechanisms of action are not as extensively documented as those for parent psoralens.

This guide aims to consolidate the existing knowledge on the cytotoxic effects of both compounds, providing a comparative framework for researchers.

Cytotoxic Effects: A Comparative Overview

The cytotoxic effects of psoralen are intrinsically linked to its photoactivation. In the absence of UVA light, its toxicity is minimal. However, upon irradiation, its ability to induce cell death increases significantly. In contrast, while "Psoralin, N-decanoyl-5-oxo-" is also a furocoumarin and likely possesses phototoxic properties, its cytotoxic potential without photoactivation is also a subject of interest.

Quantitative Data on Cytotoxicity

Table 1: Cytotoxicity of Psoralen and its Derivatives in Human Melanoma Cell Lines

CompoundCell LineUVA Dose (J/cm²)EC₅₀ (µM)
5-Methoxypsoralen (5-MOP)C32 (amelanotic)1.322.7
5-Methoxypsoralen (5-MOP)C32 (amelanotic)2.624.2
5-Methoxypsoralen (5-MOP)COLO829 (melanotic)1.37.9
5-Methoxypsoralen (5-MOP)COLO829 (melanotic)2.67.0
8-Methoxypsoralen (8-MOP)C32 (amelanotic)1.3131.0
8-Methoxypsoralen (8-MOP)C32 (amelanotic)2.6105.3
8-Methoxypsoralen (8-MOP)COLO829 (melanotic)-No cytotoxic effect

Note: Data extracted from a study evaluating the influence of UVA radiation on the cytotoxicity of psoralens in melanoma cells. The WST-1 assay was used to determine cell viability.

Table 2: Predicted Activity of "Psoralin, N-decanoyl-5-oxo-"

Predicted ActivityScore
Pa (Probability to be active)0.180
Pi (Probability to be inactive)0.022

Note: This data is from a computational screening study and represents predicted, not experimentally verified, activity spectra.

Qualitative Description of Cytotoxic Effects
  • Psoralen: The cytotoxicity of psoralen is characterized by the induction of apoptosis following UVA irradiation.[1][2] This process is initiated by the formation of monoadducts and interstrand cross-links (ICLs) in the DNA.[2] The cellular response to this DNA damage involves the activation of signaling pathways that halt the cell cycle and trigger programmed cell death.

  • "Psoralin, N-decanoyl-5-oxo-": This derivative is reported to have potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.[3] It is suggested to interact with cellular pathways involved in apoptosis and cell cycle regulation.[3] The presence of the N-decanoyl-5-oxo moiety may influence its lipophilicity and cellular uptake, potentially altering its cytotoxic profile compared to the parent psoralen molecule.

Signaling Pathways in Psoralen-Induced Cytotoxicity

Psoralen-induced cytotoxicity, particularly after UVA activation, involves a complex interplay of signaling pathways. The primary trigger is the formation of DNA adducts, which are recognized by the cell's DNA damage response machinery.

DNA Damage Response and Apoptosis Induction

The formation of psoralen-DNA ICLs is a severe form of DNA damage that stalls DNA replication and transcription. This leads to the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key sensor of replication stress.[2] Activated ATR can then phosphorylate a cascade of downstream targets, including p53, which in turn can induce cell cycle arrest and apoptosis.[2]

G cluster_0 Cellular Response to Psoralen + UVA Psoralen Psoralen ActivatedPsoralen Activated Psoralen Psoralen->ActivatedPsoralen Intercalation UVA UVA Light UVA->ActivatedPsoralen Activation DNA_Adducts DNA Adducts (ICLs & Monoadducts) ActivatedPsoralen->DNA_Adducts Forms DNA DNA DNA->DNA_Adducts ATR ATR Activation DNA_Adducts->ATR Triggers p53 p53 Activation ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Signaling pathway of psoralen-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of psoralen and its derivatives. These protocols can be adapted for the study of "Psoralin, N-decanoyl-5-oxo-".

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (psoralen or "Psoralin, N-decanoyl-5-oxo-") and a vehicle control. For photoactivation studies, expose the plates to a specific dose of UVA light immediately after adding the compound.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

G cluster_1 MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Compound +/- UVA SeedCells->TreatCells Incubate1 Incubate (24-72h) TreatCells->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance Analyze Analyze Data (% Viability) ReadAbsorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

G cluster_2 Apoptosis Assay Workflow Start Start TreatCells Treat Cells with Compound +/- UVA Start->TreatCells HarvestCells Harvest and Wash Cells TreatCells->HarvestCells StainCells Stain with Annexin V-FITC & PI HarvestCells->StainCells Incubate Incubate (15 min, dark) StainCells->Incubate FlowCytometry Analyze by Flow Cytometry Incubate->FlowCytometry Analyze Quantify Apoptotic Cells FlowCytometry->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

Psoralen is a well-characterized photocytotoxic agent with a clear mechanism of action involving UVA-induced DNA damage and subsequent apoptosis. Its clinical utility is well-established. "Psoralin, N-decanoyl-5-oxo-", as a synthetic derivative, shows promise as a potential antitumor agent. However, a comprehensive understanding of its cytotoxic effects requires further rigorous experimental investigation to generate quantitative data comparable to that of psoralen. The experimental protocols detailed in this guide provide a robust framework for such future studies, which are essential for elucidating the structure-activity relationship of psoralen derivatives and their potential as novel therapeutic agents. Researchers are encouraged to utilize these methodologies to further explore the cytotoxic potential of "Psoralin, N-decanoyl-5-oxo-" and other novel psoralen analogs.

References

In-depth Technical Guide: In Vitro Antitumor Activity of Psoralin, N-decanoyl-5-oxo-

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the in vitro antitumor activity of the specific compound "Psoralin, N-decanoyl-5-oxo-". However, after a thorough and extensive search of publicly available scientific literature, including research databases and scholarly articles, no specific data or publications detailing the in vitro antitumor activity, experimental protocols, or signaling pathways associated with "Psoralin, N-decanoyl-5-oxo-" could be identified.

The search encompassed various synonyms and structural derivatives, yet yielded no primary research that would allow for the creation of the requested in-depth technical guide with quantitative data tables, detailed methodologies, and signaling pathway diagrams.

While general information on the antitumor properties of psoralen and its derivatives is available, this information is not specific to the "N-decanoyl-5-oxo-" variant and therefore cannot be responsibly extrapolated to fulfill the core requirements of this guide.

It is possible that "Psoralin, N-decanoyl-5-oxo-" is a novel compound with research that has not yet been published, or it may be known under a different chemical identifier not used in this search.

We regret that we are unable to provide the specific, in-depth technical guide on "Psoralin, N-decanoyl-5-oxo-" at this time due to the absence of available data in the public domain. We recommend monitoring scientific literature for any future publications on this compound.

In-depth Technical Guide on the Antimicrobial Spectrum of Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Psoralens, also known as furocoumarins, are a class of naturally occurring and synthetic organic compounds.[1] They are characterized by a linear, tricyclic heterocyclic structure composed of a furan ring fused with a coumarin moiety.[1] Psoralen and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including cytotoxic, photosensitizing, insecticidal, antibacterial, and antifungal properties.[1] This guide provides a technical overview of the antimicrobial spectrum of psoralen derivatives, with a focus on their potential applications in drug development.

While specific data on "Psoralin, N-decanoyl-5-oxo-" is not available in the current body of scientific literature, this guide will focus on the well-documented antimicrobial properties of closely related psoralen compounds. The methodologies and findings presented here can serve as a foundational resource for research into novel psoralen derivatives.

Antimicrobial Spectrum of Psoralen Derivatives

Psoralen derivatives have demonstrated inhibitory activity against a range of microorganisms. Their mechanism of action is often linked to their ability to intercalate into DNA, which, upon photoactivation by ultraviolet A (UVA) radiation, can lead to the formation of covalent adducts with pyrimidine bases, ultimately inhibiting DNA replication and transcription.

Antibacterial Activity:

The antibacterial properties of various psoralen derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. The efficacy can be influenced by the specific chemical modifications of the psoralen backbone.

Antifungal Activity:

Several psoralen derivatives have also shown potent antifungal activity against a variety of fungal pathogens. Similar to their antibacterial action, the antifungal effects are often enhanced by UVA irradiation.

Experimental Protocols

The following are generalized experimental protocols commonly employed to assess the antimicrobial activity of psoralen derivatives. These methodologies can be adapted for the evaluation of novel compounds like "Psoralin, N-decanoyl-5-oxo-".

1. Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Workflow for MIC Determination:

    MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of Psoralen derivative I1 Inoculate dilutions with microbial suspension P1->I1 P2 Prepare standardized microbial inoculum P2->I1 I2 Incubate under controlled conditions (e.g., 37°C, 24h) I1->I2 A1 Observe for visible growth I2->A1 A2 Determine the lowest concentration with no growth (MIC) A1->A2

    Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. Photoactivation Protocol:

For photosensitive compounds like psoralens, a photoactivation step is crucial.

  • Workflow for Photoactivation Studies:

    Photoactivation_Workflow cluster_treatment Treatment cluster_irradiation Irradiation cluster_assessment Assessment T1 Treat microbial culture with Psoralen derivative T2 Incubate in the dark (for DNA intercalation) T1->T2 IR1 Expose to UVA radiation (e.g., 365 nm) T2->IR1 AS1 Perform viability assay (e.g., CFU counting) IR1->AS1 AS2 Compare with non-irradiated controls AS1->AS2

    Caption: General workflow for photoactivation experiments with psoralens.

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of antimicrobial action for many psoralens involves DNA damage. However, other cellular pathways may also be affected.

  • Logical Relationship of Psoralen's Antimicrobial Action:

    Psoralen_MoA Psoralen Psoralen Derivative Intercalation DNA Intercalation Psoralen->Intercalation UVA UVA Radiation Adducts DNA Adduct Formation UVA->Adducts Intercalation->Adducts Photoactivation ReplicationInhibition Inhibition of DNA Replication Adducts->ReplicationInhibition TranscriptionInhibition Inhibition of Transcription Adducts->TranscriptionInhibition CellDeath Cell Death ReplicationInhibition->CellDeath TranscriptionInhibition->CellDeath

    Caption: Postulated mechanism of action for psoralen-mediated antimicrobial activity.

Conclusion and Future Directions

Psoralen derivatives represent a promising class of antimicrobial agents. While specific data for "Psoralin, N-decanoyl-5-oxo-" is currently unavailable, the established methodologies and known mechanisms of action for other psoralens provide a solid framework for future research. The synthesis and evaluation of novel derivatives, guided by an understanding of their structure-activity relationships, will be crucial for the development of new and effective antimicrobial therapies. Further investigations are warranted to elucidate the precise antimicrobial spectrum and mechanisms of action for a wider range of psoralen compounds.

References

Methodological & Application

Application Notes & Protocols for Psoralen-Mediated DNA Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of psoralen compounds in inducing DNA cross-linking, a critical process in various research and therapeutic applications. While the specific compound "Psoralen, N-decanoyl-5-oxo-" is not extensively documented in publicly available literature, the principles and protocols outlined herein are applicable to the broader class of psoralen derivatives and can be adapted for specific research needs.

Introduction to Psoralen-DNA Cross-Linking

Psoralens are a class of naturally occurring or synthetic compounds that can intercalate into DNA.[1] Upon activation by long-wave ultraviolet light (UVA, 320-400 nm), these compounds form covalent adducts with pyrimidine bases, primarily thymine.[2] This process can result in the formation of two main types of photoadducts: monoadducts, where the psoralen molecule binds to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule covalently links the two complementary strands of the DNA double helix.[2] The formation of ICLs is a significant event, as it can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This property makes psoralens valuable tools in molecular biology research and as therapeutic agents, particularly in the treatment of hyperproliferative skin disorders like psoriasis (PUVA therapy).[3][4]

Mechanism of Action

The mechanism of psoralen-induced DNA cross-linking is a two-step process:

  • Intercalation: Psoralen molecules, being planar, intercalate into the DNA double helix, positioning themselves between adjacent base pairs. Psoralens show a preference for 5'-TpA sites.[2]

  • Photoreaction: Upon exposure to UVA light, the intercalated psoralen undergoes photochemical reactions. The initial reaction typically forms a monoadduct with a thymine base. Subsequent absorption of a second photon can lead to the formation of a diadduct, or an interstrand cross-link, with a thymine on the opposite DNA strand.

Beyond direct DNA damage, photoactivated psoralens can also influence cellular signaling pathways. Evidence suggests that psoralens can act at the cell membrane level, leading to the phosphorylation of the epidermal growth factor (EGF) receptor and inhibiting its tyrosine kinase activity.[3][4] This indicates that the biological effects of psoralens may be multifaceted, involving both DNA damage and alterations in cell signaling.

Signaling Pathway of Psoralen Action

Psoralen_Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_R EGF Receptor Growth_Signals Growth Regulatory Signals EGF_R->Growth_Signals Activates Psoralen_R Psoralen Receptor Psoralen_complex Psoralen-Receptor Complex Psoralen_R->Psoralen_complex Activated_complex Activated Complex EGF_R_phos Phosphorylated EGF Receptor Activated_complex->EGF_R_phos Induces Phosphorylation EGF_R_phos->Growth_Signals Inhibits DNA DNA Monoadduct Monoadduct ICL Interstrand Cross-link Psoralen_ext Psoralen Psoralen_ext->Psoralen_R Binds Psoralen_ext->DNA Intercalates UVA_ext UVA Light EGF_ext EGF EGF_ext->EGF_R Binds Psoralen_complexUVA_ext Psoralen_complexUVA_ext Psoralen_complexUVA_ext->Activated_complex Photoactivation DNAUVA_ext DNAUVA_ext DNAUVA_ext->Monoadduct Forms MonoadductUVA_ext MonoadductUVA_ext MonoadductUVA_ext->ICL Forms

Caption: Psoralen's dual mechanism: DNA cross-linking and membrane receptor signaling.

Experimental Protocols

The following protocols are generalized from established methods for psoralen derivatives like trimethylpsoralen (TMP) and 8-methoxypsoralen (8-MOP). Researchers should optimize these protocols for their specific psoralen compound and cell type.

This protocol is suitable for cross-linking purified plasmid DNA.

Materials:

  • Purified plasmid DNA

  • Psoralen compound (e.g., from a stock solution in ethanol or DMSO)

  • Buffer (e.g., TE buffer: 10 mM Tris-Cl, pH 8.0, 1 mM EDTA)

  • UVA light source (365 nm)

  • Microcentrifuge tubes

Procedure:

  • Prepare a reaction mixture containing plasmid DNA at a final concentration of 50-100 ng/µL in TE buffer.

  • Add the psoralen compound to the desired final concentration. A common starting point is 10 µg/mL.[5]

  • Incubate the mixture in the dark for 5-15 minutes to allow for psoralen intercalation.

  • Place the tubes on ice and irradiate with a 365 nm UVA light source. The distance from the light source and the irradiation time will need to be optimized. A typical starting point is irradiation for 15 minutes at a distance of 6 cm.[5]

  • To increase the cross-linking efficiency, the irradiation step can be repeated.[5]

  • Analyze the cross-linked DNA using agarose gel electrophoresis. Interstrand cross-links will cause a characteristic mobility shift.

Experimental Workflow for In Vitro DNA Cross-Linking

in_vitro_workflow start Start prepare_mix Prepare DNA and Psoralen Mixture start->prepare_mix incubate Incubate in Dark (5-15 min) prepare_mix->incubate irradiate Irradiate with UVA (365 nm) on Ice incubate->irradiate repeat_irr Repeat Irradiation (Optional) irradiate->repeat_irr repeat_irr->irradiate Yes analyze Analyze by Agarose Gel Electrophoresis repeat_irr->analyze No end End analyze->end

Caption: Workflow for in vitro psoralen-mediated DNA cross-linking.

This protocol describes the cross-linking of DNA within cultured cells.

Materials:

  • Cultured cells

  • Psoralen compound

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • UVA light source (365 nm)

  • Cell culture plates

Procedure:

  • Harvest cells and resuspend them in a suitable buffer like PBS. A typical cell density would be in the range of 1-5 x 10^6 cells/mL.

  • Add the psoralen compound to the cell suspension. The final concentration and incubation time will need to be optimized. A starting point could be 10 µg/mL for 5-10 minutes in the dark.[5]

  • Transfer the cell suspension to a petri dish and place it on ice.

  • Irradiate the cells with a 365 nm UVA light source. The dose of UVA will need to be determined empirically. A typical dose might be in the range of 1-5 J/cm².

  • After irradiation, wash the cells with PBS to remove the psoralen solution.

  • The cells can now be processed for downstream applications such as DNA extraction and analysis of cross-linking.

Quantification of DNA Cross-Links

Several methods can be used to quantify the extent of psoralen-induced DNA cross-linking.

The alkaline comet assay is a sensitive method for detecting DNA damage, including ICLs. In this assay, ICLs will reduce the migration of DNA out of the nucleus under denaturing conditions.

A modern approach involves the use of modified psoralen probes containing a "clickable" functional group, such as an alkyne.[2][6] An example is 8-propargyloxypsoralen (8-POP).[6] After cross-linking, the alkyne group can be covalently attached to a reporter molecule (e.g., a fluorophore) via a click chemistry reaction.[6] This allows for the direct visualization and quantification of psoralen-DNA adducts using fluorescence microscopy or flow cytometry.[2][6]

Workflow for "Clickable" Psoralen Quantification

clickable_workflow start Start treat_cells Treat Cells with 'Clickable' Psoralen start->treat_cells irradiate Irradiate with UVA (365 nm) treat_cells->irradiate lyse_fix Lyse and Fix Cells irradiate->lyse_fix click_reaction Perform Click Chemistry with Fluorescent Azide lyse_fix->click_reaction analyze Analyze by Microscopy or Flow Cytometry click_reaction->analyze end End analyze->end

Caption: Quantification of DNA cross-links using a "clickable" psoralen probe.

Data Presentation: Comparative Summary of Psoralen Cross-Linking Parameters

The following table summarizes typical experimental parameters for different psoralen derivatives. Note that these are starting points and should be optimized for each specific application.

Psoralen DerivativeTypical ConcentrationUVA Wavelength (nm)Typical UVA DoseApplicationReference
Trimethylpsoralen (TMP) 10 µg/mL365VariesIn vivo and in vitro cross-linking[5]
8-Methoxypsoralen (8-MOP) 10 µM365VariesIn vitro cross-linking, PUVA therapy[1][3]
8-Propargyloxypsoralen (8-POP) 50 µM365100 J/m²Quantification of ICLs in cells[2]

Conclusion

Psoralen-mediated DNA cross-linking is a powerful technique with broad applications in research and medicine. The protocols and information provided here offer a foundation for researchers to develop and implement their own cross-linking experiments. The advent of novel tools like "clickable" psoralens is further advancing our ability to study the formation and repair of DNA interstrand cross-links with high precision. As with any experimental system, careful optimization of reaction conditions is crucial for achieving reproducible and meaningful results.

References

Application Notes and Protocols for Psoralen, N-decanoyl-5-oxo- in Photochemotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established research methodologies for psoralen derivatives. Due to limited direct experimental data for "Psoralen, N-decanoyl-5-oxo-," the provided information, including quantitative data and experimental protocols, is adapted from studies on structurally related psoralen compounds. Researchers should optimize these protocols for their specific experimental setup.

Introduction

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit significant biological activity. This process, known as photochemotherapy or PUVA (Psoralen + UVA), is utilized in the treatment of various skin disorders such as psoriasis and vitiligo. The therapeutic effect of psoralens stems from their ability to intercalate into DNA and, upon photoactivation, form covalent mono- and di-adducts with pyrimidine bases, leading to inhibition of DNA replication and induction of apoptosis.[1][2] "Psoralen, N-decanoyl-5-oxo-" is a synthetic derivative of psoralen. While specific research on its photochemotherapeutic potential is limited, its structural modifications suggest unique properties that may influence its photosensitizing efficacy and cellular uptake. These notes provide a framework for investigating the potential of "Psoralen, N-decanoyl-5-oxo-" in photochemotherapy research.

Mechanism of Action

The primary mechanism of action for psoralen derivatives in photochemotherapy involves the following steps:

  • Intercalation: The planar structure of the psoralen molecule allows it to intercalate between the base pairs of double-stranded DNA.[1]

  • Photoactivation: Upon exposure to UVA radiation (320-400 nm), the psoralen molecule absorbs photons and enters an excited state.[3]

  • Monoadduct Formation: In its excited state, the psoralen derivative can form a covalent bond with a pyrimidine base (primarily thymine), creating a monoadduct.[1]

  • Interstrand Crosslink (ICL) Formation: Absorption of a second photon can lead to the formation of a second covalent bond with a pyrimidine base on the opposite DNA strand, resulting in an interstrand crosslink.[1]

  • Cellular Response: The formation of DNA adducts, particularly ICLs, blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Recent studies have also indicated that photoactivated psoralens can influence cellular signaling pathways, such as inhibiting tyrosine kinase signaling.[2]

Quantitative Data: In Vitro Cytotoxicity of Psoralen Derivatives

The following table summarizes representative cytotoxicity data for various psoralen derivatives against a murine melanoma cell line (B16). This data is adapted from a screening study of a library of psoralen derivatives and is intended to provide a comparative baseline for evaluating the potency of "Psoralen, N-decanoyl-5-oxo-".[1]

Psoralen DerivativeConcentration (µM)UVA Dose (J/cm²)Cell Proliferation Inhibition (%)
Unmodified Psoralen1.01~50
8-Methoxypsoralen (8-MOP)1.01~60
4,5',8-Trimethylpsoralen (TMP)1.01~75
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)1.01>95
Representative Derivative 11.01Value
Representative Derivative 21.01Value

Note: The above values are approximations derived from published research for illustrative purposes.[1] Actual IC50 values for "Psoralen, N-decanoyl-5-oxo-" would need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo evaluation of "Psoralen, N-decanoyl-5-oxo-" in photochemotherapy.

In Vitro Photocytotoxicity Assay

This protocol is adapted from a study screening psoralen derivatives against B16 murine melanoma cells.[1]

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., B16 melanoma, HeLa, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Psoralen Preparation:

  • Prepare a stock solution of "Psoralen, N-decanoyl-5-oxo-" in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in culture media to achieve the desired final concentrations.

3. Treatment and Irradiation:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of "Psoralen, N-decanoyl-5-oxo-". Include a vehicle control (DMSO) and a positive control (e.g., 8-MOP).

  • Incubate the plates in the dark for 1-2 hours to allow for cellular uptake of the compound.

  • Expose the cells to a controlled dose of UVA light (e.g., 1-2 J/cm²) using a UVA irradiation system. A parallel set of plates should be kept in the dark to assess "dark toxicity."

  • After irradiation, replace the medium with fresh drug-free medium.

4. Viability Assay:

  • Incubate the cells for 48-72 hours post-irradiation.

  • Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

DNA Interstrand Crosslinking Assay

This protocol provides a method to quantify the formation of DNA interstrand crosslinks.

1. Cell Treatment:

  • Treat cells with "Psoralen, N-decanoyl-5-oxo-" and irradiate with UVA as described in the photocytotoxicity assay.

2. DNA Extraction:

  • Harvest the cells and extract genomic DNA using a commercial DNA extraction kit.

3. Denaturation and Renaturation Analysis:

  • Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

  • Crosslinked DNA will rapidly renature, while non-crosslinked DNA will remain single-stranded.

  • The amount of double-stranded (renatured) DNA can be quantified using a fluorescent dye that specifically binds to dsDNA (e.g., PicoGreen).

4. Quantification:

  • Measure the fluorescence intensity to determine the percentage of crosslinked DNA.

Visualizations

Signaling Pathway

Psoralen_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Psoralen Psoralen Psoralen_Uptake Cellular Uptake Psoralen->Psoralen_Uptake UVA UVA Monoadduct Monoadduct Formation DNA_Intercalation DNA Intercalation Psoralen_Uptake->DNA_Intercalation DNA_Intercalation->Monoadduct UVA ICL Interstrand Crosslink (ICL) Monoadduct->ICL UVA Replication_Block Replication/Transcription Block ICL->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Psoralen-UVA induced apoptosis pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Analysis Cell_Culture 1. Cell Culture Psoralen_Treatment 2. Psoralen Incubation (Dark) Cell_Culture->Psoralen_Treatment UVA_Irradiation 3. UVA Irradiation Psoralen_Treatment->UVA_Irradiation Post_Incubation 4. Post-Irradiation Incubation UVA_Irradiation->Post_Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Post_Incubation->Viability_Assay ICL_Assay DNA Crosslinking Assay Post_Incubation->ICL_Assay

Caption: In vitro photochemotherapy workflow.

References

Application Notes and Protocols for Psoralin, N-decanoyl-5-oxo- in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoralens are a class of naturally occurring furocoumarins known for their diverse biological activities, including anticancer, antifungal, and antiviral properties. These compounds can intercalate into DNA and, upon photoactivation with UVA light, form covalent adducts, leading to cell cycle arrest and apoptosis. Acyl modifications at various positions of the psoralen scaffold have been shown to modulate their biological efficacy and mechanism of action. This document provides a hypothetical experimental guide for investigating the effects of a novel derivative, "Psoralin, N-decanoyl-5-oxo-," in a cell culture setting, with a focus on its potential anticancer activities.

Quantitative Data Summary

The following tables present hypothetical data for "Psoralin, N-decanoyl-5-oxo-" to illustrate how experimental results can be structured.

Table 1: Cytotoxicity of Psoralin, N-decanoyl-5-oxo- in various cancer cell lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2
A549Lung Cancer22.8
MCF-7Breast Cancer18.5
HepG2Liver Cancer25.1

Table 2: Effect of Psoralin, N-decanoyl-5-oxo- on Apoptosis Induction in HeLa cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)Caspase-3 Activity (Fold Change)
0 (Control)4.51.0
515.22.1
1035.84.5
2062.18.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of "Psoralin, N-decanoyl-5-oxo-" on cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Psoralin, N-decanoyl-5-oxo- (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of "Psoralin, N-decanoyl-5-oxo-" in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by "Psoralin, N-decanoyl-5-oxo-" using flow cytometry.

Materials:

  • HeLa cells (or other sensitive cell line)

  • Complete growth medium

  • Psoralin, N-decanoyl-5-oxo-

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of "Psoralin, N-decanoyl-5-oxo-" (e.g., 0, 5, 10, 20 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which "Psoralin, N-decanoyl-5-oxo-" might induce apoptosis in cancer cells. This is a generalized model based on common mechanisms of anticancer compounds.

Psoralin_Signaling_Pathway Psoralin Psoralin, N-decanoyl-5-oxo- ROS ↑ Reactive Oxygen Species (ROS) Psoralin->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by Psoralin, N-decanoyl-5-oxo-.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the in vitro anticancer activity of "Psoralin, N-decanoyl-5-oxo-".

Experimental_Workflow start Start: Cell Culture (e.g., HeLa, A549) treatment Treatment with Psoralin, N-decanoyl-5-oxo- start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for caspases) apoptosis->mechanism end Conclusion mechanism->end

Caption: General experimental workflow for in vitro evaluation of Psoralin, N-decanoyl-5-oxo-.

Application Notes and Protocols: Psoralen Derivatives in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in molecular biology and medicine due to their photoactivated properties.[1][2] Upon activation by ultraviolet A (UVA) light, psoralens can intercalate into DNA and form covalent cross-links, leading to cell cycle arrest and apoptosis.[1][2] This mechanism forms the basis of their application in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[3] The core psoralen structure can be chemically modified to generate derivatives with altered photochemistry, biological activity, and target specificity.

This document provides an overview of the application of psoralen derivatives in molecular biology assays, with a hypothetical focus on a novel derivative, "Psoralin, N-decanoyl-5-oxo-". While this specific compound is not yet characterized in the scientific literature, its structure suggests potential properties based on known effects of similar modifications. The N-decanoyl group, a ten-carbon acyl chain, is expected to increase lipophilicity, potentially enhancing cell membrane permeability and altering interactions with intracellular components. The 5-oxo modification may influence the electronic properties and photoreactivity of the psoralen core.

Mechanism of Action of Psoralen Derivatives

The primary mechanism of action for most psoralen derivatives involves their interaction with DNA upon photoactivation.[1][2] This process can be summarized in the following steps:

  • Intercalation: The planar structure of the psoralen molecule allows it to insert itself between the base pairs of double-stranded DNA.[2][4] This is a non-covalent interaction.

  • Mono-adduct Formation: Upon exposure to UVA light, an intercalated psoralen molecule can form a covalent bond with a pyrimidine base (primarily thymine) on one strand of the DNA, forming a monoadduct.[1][4]

  • Interstrand Cross-link (ICL) Formation: If a second pyrimidine base is suitably positioned on the opposite DNA strand, the mono-adduct can absorb a second photon of UVA light and form a second covalent bond, resulting in an interstrand cross-link (ICL).[1][2][4] ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis.[1][5]

Psoralen_DNA_Crosslinking Psoralen Psoralen Derivative Intercalation Intercalation (Non-covalent) Psoralen->Intercalation Binds to DNA DNA Double-Stranded DNA DNA->Intercalation UVA1 UVA Light (Photon 1) Intercalation->UVA1 Monoadduct DNA Monoadduct UVA1->Monoadduct Covalent bond formation UVA2 UVA Light (Photon 2) Monoadduct->UVA2 ICL Interstrand Cross-link (ICL) UVA2->ICL Second covalent bond Apoptosis Apoptosis ICL->Apoptosis Blocks replication/transcription

Psoralen-DNA cross-linking mechanism.

Beyond DNA damage, psoralen derivatives have been shown to influence various cellular signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[6][7] Some derivatives can also inhibit tyrosine kinase signaling.[1]

Potential Applications in Molecular Biology Assays

The unique properties of psoralen derivatives make them valuable tools in a variety of molecular biology assays:

  • DNA Repair Studies: The formation of specific DNA lesions (monoadducts and ICLs) allows researchers to study the cellular mechanisms of DNA repair.

  • Cell Proliferation and Cytotoxicity Assays: Psoralen derivatives can be used to induce cell death in a controlled, light-dependent manner, making them useful for screening potential anticancer agents.

  • Apoptosis Assays: The induction of apoptosis by photoactivated psoralens can be studied using various techniques, such as flow cytometry (Annexin V/PI staining) and western blotting for caspase activation.

  • Gene Expression Analysis: The blockage of transcription by psoralen-induced ICLs can be used to study the effects of transcriptional arrest on cellular processes.

  • Viral Inactivation: Psoralens have been investigated for their ability to inactivate viruses in blood products by cross-linking their nucleic acids.[8]

The hypothetical "Psoralin, N-decanoyl-5-oxo-" with its increased lipophilicity might exhibit enhanced cellular uptake, potentially leading to greater efficacy at lower concentrations or a different spectrum of activity compared to less lipophilic derivatives.

Quantitative Data Summary

The biological activity of psoralen derivatives is typically quantified using various in vitro assays. The following table provides an example of the types of quantitative data that are generated.

ParameterDescriptionExample Value (Hypothetical)Assay
IC50 (Dark) Concentration of the compound that inhibits 50% of cell growth without UVA activation.> 100 µMMTT or CellTiter-Glo Assay
IC50 (UVA) Concentration of the compound that inhibits 50% of cell growth with UVA activation.5 µMMTT or CellTiter-Glo Assay
DNA Binding Constant (Kd) A measure of the affinity of the psoralen derivative for DNA.10 µMSpectroscopic Titration
ICL Formation Efficiency Relative efficiency of the derivative in forming interstrand cross-links upon UVA irradiation.HighGel-based or qPCR assays

Experimental Protocols

Protocol 1: Psoralen-Mediated DNA Interstrand Cross-linking Assay in Cultured Cells

This protocol describes a method to assess the ability of a psoralen derivative to induce ICLs in cellular DNA.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Psoralen derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • UVA light source (365 nm)

  • Genomic DNA isolation kit

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • Denaturing solution (e.g., formamide-based)

  • Neutralizing solution

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the psoralen derivative for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • UVA Irradiation: Wash the cells with PBS and then irradiate with a specific dose of UVA light (e.g., 1-5 J/cm²). Keep a set of plates as non-irradiated controls.

  • Genomic DNA Isolation: Immediately after irradiation, harvest the cells and isolate genomic DNA using a commercial kit.

  • DNA Denaturation and Renaturation: Denature the isolated DNA by heating in a denaturing solution. Then, rapidly cool the samples to allow for renaturation. DNA with ICLs will renature more efficiently than non-cross-linked DNA.

  • Agarose Gel Electrophoresis: Separate the denatured and renatured DNA on an agarose gel. Double-stranded (renatured) DNA will migrate slower than single-stranded (denatured) DNA.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. The intensity of the band corresponding to double-stranded DNA is proportional to the amount of ICL formation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_irradiation Irradiation cluster_analysis Analysis Seed Seed Cells Treat Treat with Psoralen Derivative Seed->Treat Irradiate UVA Irradiation (365 nm) Treat->Irradiate Isolate Isolate Genomic DNA Irradiate->Isolate Denature Denature and Renature DNA Isolate->Denature Electrophoresis Agarose Gel Electrophoresis Denature->Electrophoresis Visualize Visualize and Quantify ICLs Electrophoresis->Visualize

Workflow for DNA cross-linking assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of a psoralen derivative in combination with UVA light.

Materials:

  • Mammalian cell line

  • 96-well plates

  • Cell culture medium

  • Psoralen derivative stock solution

  • UVA light source

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the psoralen derivative. Include wells for vehicle control and untreated cells.

  • UVA Irradiation: After incubation with the compound, expose one set of plates to UVA light. Keep a duplicate set of plates in the dark to assess dark toxicity.

  • Incubation: Return the plates to the incubator for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both dark and UVA conditions.

Signaling Pathways Modulated by Psoralen Derivatives

Psoralen derivatives have been shown to affect key signaling pathways involved in inflammation and cell proliferation. For example, some derivatives can inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[7]

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Psoralen Psoralen Derivative Psoralen->IKK Inhibits

Simplified NF-κB signaling pathway.

Conclusion

Psoralen derivatives are versatile tools in molecular biology with applications ranging from the study of fundamental cellular processes like DNA repair to the development of new therapeutic agents. While "Psoralin, N-decanoyl-5-oxo-" remains a hypothetical compound, its structure suggests that it could be a valuable addition to the chemical biologist's toolbox, potentially offering enhanced cellular permeability and novel biological activities. The protocols and information provided herein serve as a guide for the investigation of this and other novel psoralen derivatives in molecular biology and drug discovery.

References

Application Notes and Protocols for Psoralen, N-decanoyl-5-oxo- Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generalized based on available data for psoralen derivatives. The specific compound, "Psoralen, N-decanoyl-5-oxo-," is not well-documented in publicly available scientific literature. Therefore, the provided information should be considered a starting point, and optimization of parameters is highly recommended for this specific molecule.

Introduction

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, can intercalate into DNA and form covalent adducts, leading to interstrand cross-links. This photoactivation has significant biological effects, including the inhibition of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. These properties have led to their use in photochemotherapy for various skin conditions. The "N-decanoyl-5-oxo-" modification suggests a lipophilic derivative of a 5-oxopsoralen, which may influence its cellular uptake, localization, and overall efficacy. This document provides a generalized protocol for the UVA activation of this psoralen derivative for in vitro studies.

Data Presentation

As no specific quantitative data for "Psoralen, N-decanoyl-5-oxo-" is available, the following tables provide an illustrative example of data that should be generated during experimental optimization. The values are hypothetical and based on typical ranges observed for other psoralen derivatives.

Table 1: Hypothetical UVA Dose-Response for N-decanoyl-5-oxo-psoralen Cytotoxicity

Concentration (µM)UVA Dose (J/cm²)Cell Viability (%)
1098 ± 2
10.575 ± 5
1152 ± 4
1228 ± 3
5095 ± 3
50.545 ± 6
5121 ± 4
528 ± 2

Table 2: Hypothetical Time-Dependent Cytotoxicity of Activated N-decanoyl-5-oxo-psoralen

Time Post-Irradiation (hours)Cell Viability (%) (1 µM Psoralen, 1 J/cm² UVA)
2465 ± 5
4848 ± 6
7232 ± 4

Experimental Protocols

Protocol 1: In Vitro UVA Activation of N-decanoyl-5-oxo-psoralen for Cytotoxicity Assays

Objective: To determine the cytotoxic effects of UVA-activated N-decanoyl-5-oxo-psoralen on a cultured cell line.

Materials:

  • "Psoralen, N-decanoyl-5-oxo-"

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., HaCaT, A431, HeLa)

  • UVA light source with a peak emission around 365 nm

  • UV radiometer to measure UVA dose

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-1)

  • DMSO (for dissolving psoralen)

Procedure:

  • Psoralen Stock Solution Preparation:

    • Due to the lipophilic N-decanoyl chain, dissolve "Psoralen, N-decanoyl-5-oxo-" in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Psoralen Incubation:

    • Prepare working solutions of the psoralen derivative in a complete cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and replace it with the medium containing the desired concentrations of "Psoralen, N-decanoyl-5-oxo-".

    • Include control wells with a medium containing the same concentration of DMSO as the psoralen-treated wells.

    • Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator, protected from light, to allow for cellular uptake.

  • UVA Irradiation:

    • Remove the lid of the 96-well plate.

    • Place the plate under the UVA light source. The distance from the source to the cells should be calibrated to deliver a uniform and specific dose of UVA radiation.

    • Irradiate the cells with the desired UVA dose (e.g., 0.5, 1, 2 J/cm²). Use a UV radiometer to ensure accurate dosing.

    • Include a "dark" control plate that is treated with the psoralen but not exposed to UVA light to assess any dark toxicity.

  • Post-Irradiation Incubation:

    • After irradiation, replace the psoralen-containing medium with a fresh, complete medium.

    • Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, assess cell viability using a standard assay such as MTT or WST-1, following the manufacturer's instructions.

    • Read the absorbance using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

Psoralen_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Psoralen_Stock Dissolve Psoralen in DMSO Incubation Incubate Cells with Psoralen Psoralen_Stock->Incubation Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Incubation UVA_Irradiation Irradiate with UVA (365 nm) Incubation->UVA_Irradiation Post_Incubation Incubate for 24-72 hours UVA_Irradiation->Post_Incubation Viability_Assay Perform Cell Viability Assay Post_Incubation->Viability_Assay Data_Analysis Analyze Data Viability_Assay->Data_Analysis Psoralen_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_signaling Cellular Signaling Psoralen Psoralen Derivative Intercalation Intercalation into DNA Psoralen->Intercalation UVA UVA Light (365 nm) Monoadducts Formation of Monoadducts UVA->Monoadducts Photon 1 Intercalation->Monoadducts ICL Interstrand Cross-links (ICLs) Monoadducts->ICL Photon 2 Replication_Block Replication & Transcription Block ICL->Replication_Block ATM_ATR ATM/ATR Activation Replication_Block->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Application Notes and Protocols for "Psoralin, N-decanoyl-5-oxo-" Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Psoralin, N-decanoyl-5-oxo-", a synthetic derivative of the naturally occurring furocoumarin psoralen, holds significant interest for research in oncology and infectious diseases due to its potential antitumor and antimicrobial properties.[1] Like its parent compound, it is photoactive and can form covalent bonds with DNA upon exposure to ultraviolet (UV) light, leading to apoptosis.[1][2][3] The addition of the N-decanoyl group is intended to enhance its lipophilicity, potentially influencing its solubility and cellular uptake.

These application notes provide a detailed protocol for the preparation of stock solutions of "Psoralin, N-decanoyl-5-oxo-" to ensure consistent and reliable experimental results. The protocols are based on the known properties of psoralen and its derivatives, and general laboratory practices for handling hydrophobic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of "Psoralin, N-decanoyl-5-oxo-" is presented in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₄O₅[1]
Molecular Weight 356.4 g/mol [1][4]
Appearance Crystalline solid (predicted based on psoralen)[1]
Purity ≥98% (typical for research-grade compounds)
UV/Vis. λmax 246, 290, 331 nm (based on psoralen)[1]

Solubility Data

SolventPsoralen SolubilityExpected "Psoralin, N-decanoyl-5-oxo-" Solubility
Dimethyl Sulfoxide (DMSO) ~30 mg/mLHigh
Dimethylformamide (DMF) ~30 mg/mLHigh
Ethanol ~1 mg/mLModerate
Phosphate-Buffered Saline (PBS, pH 7.2) Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution)Very Low

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a high-concentration stock solution of "Psoralin, N-decanoyl-5-oxo-" in DMSO, which is a common solvent for hydrophobic compounds in biological research.

Materials:

  • "Psoralin, N-decanoyl-5-oxo-" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of "Psoralin, N-decanoyl-5-oxo-" to room temperature to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for long-term storage. Based on the stability of psoralen, the stock solution in DMSO should be stable for at least 4 years when stored properly.[1] Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[1]

Calculating Stock Solution Volume:

To prepare a stock solution of a specific molarity, use the following formula:

Volume of DMSO (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Molarity (mol/L))

Example for a 10 mM Stock Solution:

To prepare a 10 mM stock solution from 1 mg of "Psoralin, N-decanoyl-5-oxo-":

Volume of DMSO (L) = 0.001 g / (356.4 g/mol x 0.010 mol/L) = 0.0002805 L = 280.5 µL

Experimental Workflow

G Workflow for Preparing 'Psoralin, N-decanoyl-5-oxo-' Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh 'Psoralin, N-decanoyl-5-oxo-' start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex If not dissolved aliquot Aliquot into Single-Use Tubes check->aliquot If dissolved store Store at -20°C aliquot->store end End store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of "Psoralin, N-decanoyl-5-oxo-".

Signaling Pathways

Psoralen and its derivatives are known to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest and apoptosis.[5] Additionally, psoralens can induce endoplasmic reticulum (ER) stress, which triggers an apoptotic cascade.[6] The anti-inflammatory effects of psoralen derivatives have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7]

G Psoralen Derivative-Induced Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome psoralin 'Psoralin, N-decanoyl-5-oxo-' + UV dna_damage DNA Damage psoralin->dna_damage er_stress ER Stress psoralin->er_stress p53 p53 Activation dna_damage->p53 p21 p21 Upregulation p53->p21 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest chop CHOP Upregulation er_stress->chop apoptosis Apoptosis chop->apoptosis cell_cycle_arrest->apoptosis

Caption: A simplified diagram of signaling pathways activated by psoralen derivatives leading to apoptosis.

Disclaimer: The provided protocols and information are based on the available scientific literature for psoralen and its derivatives. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup. It is crucial to consult the Safety Data Sheet (SDS) for "Psoralin, N-decanoyl-5-oxo-" before handling and to use appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of Psoralen-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring or synthetic compounds that, upon photoactivation with ultraviolet A (UVA) light, can form covalent adducts with DNA. This ability to crosslink DNA has led to their therapeutic use in conditions like psoriasis and vitiligo. The formation of DNA adducts, particularly interstrand crosslinks (ICLs), is a critical mechanism of action for these compounds, leading to the inhibition of DNA replication and transcription, and ultimately cell cycle arrest and apoptosis. The precise quantification of these DNA adducts is essential for understanding the efficacy and potential toxicity of novel psoralen derivatives.

Disclaimer: The following protocols and data are based on established methods for the analysis of well-characterized psoralen derivatives, such as 8-methoxypsoralen (8-MOP). As no specific data for "Psoralen, N-decanoyl-5-oxo-" is currently available in the public domain, these guidelines should be considered as a starting point for method development and validation for this novel compound.

Data Presentation: Quantification of Psoralen-DNA Adducts

The quantification of psoralen-DNA adducts is typically achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The tables below illustrate hypothetical quantitative data that could be obtained from such experiments.

Table 1: Dose-Dependent Formation of "Psoralen, N-decanoyl-5-oxo-" DNA Adducts in Human Keratinocytes (HaCaT) after UVA Irradiation

Concentration of "Psoralen, N-decanoyl-5-oxo-" (µM)UVA Dose (J/cm²)Monoadducts (adducts per 10⁶ bases)Interstrand Crosslinks (ICLs) (adducts per 10⁶ bases)
0.115.2 ± 0.80.3 ± 0.1
0.5125.8 ± 3.11.9 ± 0.4
1.0151.3 ± 6.24.5 ± 0.9
5.01189.7 ± 22.518.2 ± 2.5
10.01350.1 ± 41.735.7 ± 4.1

Table 2: Time-Course of "Psoralen, N-decanoyl-5-oxo-" DNA Adduct Formation and Repair in HaCaT Cells

Time Post-Irradiation (hours)Monoadducts Remaining (%)ICLs Remaining (%)
0100100
285.4 ± 9.198.2 ± 5.3
662.1 ± 7.595.1 ± 4.8
1235.8 ± 4.988.7 ± 6.2
2415.3 ± 2.875.4 ± 8.1
485.1 ± 1.252.9 ± 7.3

Experimental Protocols

Protocol 1: Treatment of Cells with "Psoralen, N-decanoyl-5-oxo-" and UVA Irradiation
  • Cell Culture: Plate human keratinocytes (e.g., HaCaT) in appropriate culture dishes and grow to 80-90% confluency.

  • Psoralen Incubation: Replace the culture medium with a fresh medium containing the desired concentration of "Psoralen, N-decanoyl-5-oxo-". Incubate for 1-2 hours at 37°C in the dark to allow for cellular uptake and DNA intercalation.

  • UVA Irradiation: Wash the cells with phosphate-buffered saline (PBS) and then cover with a thin layer of PBS. Irradiate the cells with a calibrated UVA light source (e.g., 365 nm) at the desired dose.

  • Post-Irradiation Incubation: For time-course experiments, replace the PBS with a fresh culture medium and incubate the cells for the desired time points at 37°C.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping. Wash the cell pellet with PBS and store it at -80°C until DNA extraction.

Protocol 2: Genomic DNA Extraction

This protocol is a general method for isolating high-quality genomic DNA from cultured cells[1][2][3].

  • Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS) and add Proteinase K to a final concentration of 100 µg/mL. Incubate at 50°C for 3 hours or overnight with gentle agitation.[3]

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate. Mix gently by inverting the tube for 10 minutes. Centrifuge at 3000 rpm for 10 minutes at 10°C.[2]

  • Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase, mix, and centrifuge as in step 2.

  • DNA Precipitation: Transfer the aqueous phase to a new tube and add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol. Mix gently until a precipitate of DNA is visible.[2][3]

  • DNA Pellet Collection: Centrifuge at 12,000 rpm for 10 minutes at 4°C. Carefully discard the supernatant.

  • Washing: Wash the DNA pellet with 70% ethanol. Centrifuge again and discard the supernatant.

  • Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend the DNA in nuclease-free water or TE buffer.

  • Quantification and Quality Control: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).

Alternatively, commercial DNA isolation kits can be used for a more streamlined process.[4][5]

Protocol 3: Enzymatic Hydrolysis of DNA to Nucleosides

This protocol describes the enzymatic digestion of DNA into individual nucleosides for subsequent LC-MS/MS analysis[6][7][8][9].

  • DNA Denaturation: Denature 10-20 µg of genomic DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

  • Enzymatic Digestion: To the denatured DNA, add a cocktail of enzymes for digestion. A common combination includes:

    • Nuclease P1

    • Alkaline Phosphatase

    • Phosphodiesterase I

  • Incubation: Incubate the reaction mixture at 37°C for 2-6 hours or overnight. Microwave-assisted digestion can significantly reduce the incubation time.[7][8]

  • Enzyme Inactivation: Inactivate the enzymes by heating at 95°C for 10 minutes or by adding an appropriate solvent like methanol.

  • Centrifugation: Centrifuge the sample at high speed to pellet any undigested material and precipitated proteins.

  • Sample Preparation for LC-MS/MS: The supernatant containing the nucleoside mixture is ready for analysis. It may require further dilution or filtration before injection into the LC-MS/MS system.

Protocol 4: UPLC-MS/MS Quantification of Psoralen-DNA Adducts

This is a generalized protocol for the quantification of DNA adducts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) is commonly employed.

    • Flow Rate and Temperature: These parameters should be optimized for the specific adducts of interest.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for nucleoside analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.

  • Quantification:

    • Standard Curve: A standard curve is generated using known concentrations of the psoralen-DNA adduct standards.

    • Internal Standard: A stable isotope-labeled version of the adduct of interest is the ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response.

    • Data Analysis: The concentration of the adduct in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

experimental_workflow cell_culture Cell Culture (e.g., HaCaT) treatment Treatment with 'Psoralen, N-decanoyl-5-oxo-' cell_culture->treatment uva UVA Irradiation (365 nm) treatment->uva harvest Cell Harvesting uva->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->hydrolysis lcms UPLC-MS/MS Analysis (MRM Mode) hydrolysis->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for the quantification of psoralen-induced DNA adducts.

signaling_pathway psoralen_uva Psoralen + UVA dna_adducts DNA Adducts (Monoadducts, ICLs) psoralen_uva->dna_adducts replication_block Replication Fork Stalling dna_adducts->replication_block transcription_block Transcription Blockage dna_adducts->transcription_block dna_repair DNA Repair Pathways (NER, FA, etc.) dna_adducts->dna_repair atm_atr ATM/ATR Activation replication_block->atm_atr transcription_block->atm_atr p53 p53 Phosphorylation and Stabilization atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway activated by psoralen-induced DNA damage.[11]

References

Application of Psoralen Derivatives in Antimicrobial Photodynamic Therapy: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of October 2025, a thorough review of scientific literature did not yield specific data on the application of "Psoralen, N-decanoyl-5-oxo-" in antimicrobial photodynamic therapy (aPDT). The following application notes and protocols are therefore provided as a generalized framework for the investigation of novel psoralen derivatives in aPDT, based on established principles of this therapeutic approach.

Introduction to Psoralen-Based Antimicrobial Photodynamic Therapy

Psoralens are a class of naturally occurring or synthetic furocoumarins that have garnered significant interest in photochemotherapy.[1][2] Their mechanism of action in the presence of long-wave ultraviolet light (UVA) involves the intercalation into DNA and the subsequent formation of covalent monoadducts and interstrand cross-links upon photoactivation.[3][4] This process inhibits DNA replication and transcription, ultimately leading to microbial cell death.[5] Antimicrobial photodynamic therapy (aPDT) leverages this photosensitizing property to eradicate pathogenic microorganisms, including drug-resistant strains.[6] The development of novel psoralen derivatives aims to enhance their photosensitizing capabilities, improve microbial targeting, and optimize their photochemical properties for aPDT applications.[3][7]

Principle of the Method

Psoralen-based aPDT is a dual-component therapy requiring a photosensitizer (the psoralen derivative) and a light source of a specific wavelength (typically UVA, ~320-400 nm). The psoralen derivative, when introduced to a microbial suspension, intercalates into the microbial DNA. Subsequent irradiation with UVA light excites the psoralen molecule, leading to the formation of covalent bonds with pyrimidine bases (primarily thymine) in the DNA. This results in the formation of monoadducts and, with further photoactivation, interstrand cross-links, which are highly cytotoxic to the microorganism.[3][4]

Applications

Psoralen-based aPDT holds promise for a variety of antimicrobial applications, including:

  • Treatment of localized bacterial and fungal infections: Due to the requirement for light activation, aPDT is well-suited for treating infections on or near the skin and in other accessible locations.

  • Decontamination of biological products: The ability of psoralens to inactivate viruses and bacteria has been explored for sterilizing blood products and other biological preparations.

  • Addressing antibiotic-resistant infections: As the mechanism of action is physical disruption of DNA, it is less likely to induce resistance compared to traditional antibiotics. This makes it a valuable strategy against multidrug-resistant organisms like Methicillin-Resistant Staphylococcus aureus (MRSA).[6][7]

Quantitative Data Summary

The following tables represent hypothetical data for a novel psoralen derivative, illustrating how quantitative results for antimicrobial efficacy can be presented.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Hypothetical Psoralen Derivative against various microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213816
Escherichia coliATCC 259221632
Candida albicansATCC 1023148

Table 2: Photodynamic Inactivation of S. aureus (ATCC 29213) with a Hypothetical Psoralen Derivative and UVA light.

Psoralen Derivative Conc. (µg/mL)UVA Fluence (J/cm²)Log Reduction (CFU/mL)
151.5
1102.8
553.2
510> 6 (complete kill)
0100.1
500.2

Experimental Protocols

Below are detailed protocols for key experiments in the evaluation of a novel psoralen derivative for aPDT.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Preparation of Photosensitizer Stock Solution:

    • Dissolve the psoralen derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Further dilute in sterile broth to the desired starting concentration for the assay.

  • Microbial Culture Preparation:

    • Inoculate a single colony of the test microorganism into an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • MIC Assay (Broth Microdilution):

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the psoralen derivative in broth.

    • Add 100 µL of the diluted microbial suspension to each well.

    • Include a positive control (microbe only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the psoralen derivative that completely inhibits visible growth.

  • MBC Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

    • Incubate the plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: In Vitro Antimicrobial Photodynamic Therapy (aPDT)
  • Preparation of Microbial Suspension:

    • Grow the microbial culture to the mid-logarithmic phase as described in Protocol 1.

    • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Photosensitizer Incubation:

    • Add the psoralen derivative stock solution to the microbial suspension to achieve the desired final concentrations.

    • Incubate the mixture in the dark at 37°C for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake and DNA intercalation.

  • Irradiation:

    • Transfer 100 µL of the photosensitizer-microbe suspension to a 96-well microtiter plate.

    • Expose the wells to a calibrated UVA light source (e.g., a UVA lamp with a peak emission around 365 nm) for specific time intervals to deliver the desired light dose (fluence, J/cm²). The light dose can be measured using a UV power meter.

    • Include control groups: photosensitizer only (no light), light only (no photosensitizer), and no treatment (dark control).

  • Viability Assessment (Colony Forming Unit Assay):

    • After irradiation, perform ten-fold serial dilutions of the samples in sterile PBS.

    • Plate 100 µL of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the colonies on the plates to determine the number of viable microorganisms (CFU/mL).

    • Calculate the log reduction in viability compared to the untreated control.

Visualizations

G cluster_0 Mechanism of Psoralen aPDT PS Psoralen Derivative Intercalation Intercalation into DNA PS->Intercalation UVA UVA Light (320-400 nm) Excitation Excited Psoralen* UVA->Excitation DNA Microbial DNA DNA->Intercalation Intercalation->Excitation Photoactivation Monoadduct DNA Monoadduct Formation Excitation->Monoadduct Crosslink DNA Interstrand Cross-linking Monoadduct->Crosslink Further Photoactivation Inhibition Inhibition of DNA Replication & Transcription Crosslink->Inhibition Death Microbial Cell Death Inhibition->Death G cluster_1 Experimental Workflow for aPDT Efficacy Testing Start Start Culture Prepare Microbial Culture (log phase) Start->Culture Prepare Prepare Psoralen Derivative Solution Start->Prepare Incubate Incubate Microbes with Psoralen Derivative (in dark) Culture->Incubate Prepare->Incubate Irradiate Irradiate with UVA Light Incubate->Irradiate Controls Prepare Controls: - Light only - Psoralen only - Dark control Incubate->Controls Dilute Serial Dilution Irradiate->Dilute Controls->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plate Incubate Plates Plate->Incubate_Plate Count Count Colonies (CFU) Incubate_Plate->Count Analyze Analyze Data (Log Reduction) Count->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Psoralin, N-decanoyl-5-oxo- Concentration for Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Psoralin, N-decanoyl-5-oxo-" for cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is Psoralin, N-decanoyl-5-oxo- and what is its mechanism of action?

A1: Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin.[1] Like other psoralens, it is known to exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1] The mechanism of action for psoralens can involve covalent bonding with DNA upon exposure to ultraviolet (UV) light, leading to DNA cross-linking.[1] Some psoralen derivatives also act independently of DNA binding by interacting with cell surface receptors and disrupting growth factor signaling pathways.[2][3] Psoralin, N-decanoyl-5-oxo- is also noted to have antimicrobial and phototoxic properties.[1]

Q2: What is a recommended starting concentration range for Psoralin, N-decanoyl-5-oxo- in a cytotoxicity assay?

Q3: How do I determine the IC50 value of Psoralin, N-decanoyl-5-oxo- for my cancer cell line?

A3: The half-maximal inhibitory concentration (IC50) is determined by performing a dose-response experiment and measuring cell viability across a range of concentrations of Psoralin, N-decanoyl-5-oxo-. You will need to seed your cells in a multi-well plate, treat them with a serial dilution of the compound, and measure cell viability after a set incubation period (e.g., 24, 48, or 72 hours). A common method for this is the MTT assay. The IC50 value is then calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Q4: What are the key signaling pathways that may be affected by Psoralin, N-decanoyl-5-oxo-?

A4: Psoralen derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. Studies on other psoralens have demonstrated an inhibitory effect on the NF-κB and MAPK signaling pathways.[5][6][7] The MAPK pathway, including p38 and JNK, is a crucial regulator of cell proliferation, differentiation, and apoptosis. The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer that could potentially be affected, although direct evidence for "Psoralin, N-decanoyl-5-oxo-" is not yet established.[8][9][10]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No significant cytotoxicity observed even at high concentrations. 1. Compound insolubility. 2. Short incubation time. 3. Cell line resistance. 4. Inactivation of the compound in the culture medium.1. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for precipitation. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Try a different cancer cell line that may be more sensitive. 4. Prepare fresh dilutions of the compound for each experiment.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing of the compound in each well. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Differences in compound stock solution. 3. Inconsistent incubation conditions.1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. 3. Ensure consistent temperature, humidity, and CO2 levels in the incubator for all experiments.

Data Presentation

Table 1: Example Concentration Ranges for Psoralen Derivatives in Cytotoxicity Studies

Psoralen DerivativeCell LineConcentration Range TestedReference
Library of 73 psoralen derivativesB16 murine melanoma1.0 µM[4]
8-hydroxypsoralen, 5-hydroxypsoralen, 8-methoxypsoralen, 5-methoxypsoralenRAW 264.762.5, 125, 250, 500, 1000 µM[2]

Table 2: Hypothetical IC50 Values for Psoralin, N-decanoyl-5-oxo- (for illustrative purposes)

Cell LineIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)48Data to be determined experimentally
A549 (Lung Cancer)48Data to be determined experimentally
HeLa (Cervical Cancer)48Data to be determined experimentally

Experimental Protocols

Protocol 1: MTT Assay for Determining Cytotoxicity

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of Psoralin, N-decanoyl-5-oxo-.

Materials:

  • Psoralin, N-decanoyl-5-oxo-

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Psoralin, N-decanoyl-5-oxo- in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare Psoralin, N-decanoyl-5-oxo- stock treat_cells Treat with serial dilutions of compound prep_compound->treat_cells prep_cells Culture and harvest cancer cells seed_cells Seed cells in 96-well plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance mtt_assay->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Experimental workflow for determining the optimal cytotoxic concentration of Psoralin, N-decanoyl-5-oxo-.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k psoralin Psoralin, N-decanoyl-5-oxo- psoralin->ras Inhibits psoralin->pi3k Inhibits nfkb IκB-NF-κB psoralin->nfkb Inhibits IκB degradation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription nfkb_nuc NF-κB nfkb_nuc->transcription

Caption: Potential signaling pathways affected by Psoralin, N-decanoyl-5-oxo-.

References

troubleshooting low DNA cross-linking with "Psoralin, N-decanoyl-5-oxo-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with psoralen derivatives for DNA cross-linking, with a focus on addressing low cross-linking efficiency with "Psoralin, N-decanoyl-5-oxo-".

Disclaimer: The following troubleshooting advice and protocols are based on general principles of psoralen-DNA photocrosslinking. While "Psoralin, N-decanoyl-5-oxo-" is a psoralen derivative expected to intercalate into DNA and form covalent adducts upon UVA irradiation, specific optimal conditions may vary.[1] The provided information should serve as a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is "Psoralin, N-decanoyl-5-oxo-" and how does it work?

"Psoralin, N-decanoyl-5-oxo-" is a synthetic derivative of psoralen, a naturally occurring furocoumarin.[1] Its chemical formula is C₂₁H₂₄O₅ and it has a molecular weight of approximately 356.4 g/mol .[1] Like other psoralens, it is a planar, hydrophobic molecule that can intercalate into the DNA double helix, particularly at 5'-TA sites.[2][3] Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the psoralen moiety becomes photoactivated and can form covalent bonds with pyrimidine bases (primarily thymine) on opposite DNA strands, resulting in an interstrand cross-link (ICL).[3] This process can inhibit DNA replication and transcription, leading to cytotoxic effects.[4]

Q2: What are the key steps in psoralen-mediated DNA cross-linking?

The process involves three main steps:

  • Intercalation: The psoralen derivative passively inserts itself between the base pairs of the DNA double helix.

  • Monoadduct Formation: Upon initial UVA irradiation, the psoralen forms a covalent bond with a pyrimidine base on one strand of the DNA.

  • Interstrand Cross-link (ICL) Formation: With further UVA exposure, a second covalent bond is formed with a pyrimidine on the complementary strand, creating an ICL.

Q3: How can I detect and quantify DNA cross-linking?

Several methods can be used to detect and quantify psoralen-induced DNA cross-linking:

  • Gel Electrophoresis: Cross-linked DNA will migrate slower on a denaturing gel compared to non-cross-linked DNA.

  • Fluorescence-based Assays: Changes in fluorescence upon monoadduct and diadduct formation can be monitored.[5]

  • Quantitative PCR (qPCR): Cross-links can block the progression of DNA polymerase, leading to a decrease in amplification that can be quantified.

  • Comet Assay (Single Cell Gel Electrophoresis): This method can detect DNA damage, including cross-links, at the single-cell level.[6]

Troubleshooting Guide: Low DNA Cross-linking Efficiency

Low or no DNA cross-linking is a common issue. The following sections provide potential causes and solutions.

Issue 1: Suboptimal Psoralen Concentration

The concentration of the psoralen derivative is critical. Too low a concentration will result in insufficient intercalation, while excessively high concentrations may lead to aggregation or off-target effects.

Troubleshooting Steps:

  • Concentration Titration: Perform a dose-response experiment by titrating the concentration of "Psoralin, N-decanoyl-5-oxo-" to find the optimal range.

  • Solubility Check: Ensure the psoralen derivative is fully dissolved in the reaction buffer. Psoralens can be hydrophobic; using a small amount of a co-solvent like DMSO or ethanol might be necessary, but its final concentration should be kept low to avoid affecting the DNA structure.

Issue 2: Inadequate UVA Irradiation

The dose of UVA light is a crucial parameter. Both the intensity (irradiance) and the duration of exposure determine the total energy delivered.

Troubleshooting Steps:

  • Verify UVA Source: Ensure your UVA lamp is emitting at the correct wavelength (typically 365 nm for psoralens) and that the output is stable and calibrated.

  • Optimize Irradiation Time: Perform a time-course experiment to determine the optimal irradiation duration. Insufficient time will lead to low ICL formation, while excessive exposure can cause DNA damage.[7]

  • Control Temperature: UVA irradiation can generate heat. High temperatures can denature the DNA. Perform the irradiation on ice or in a temperature-controlled environment.

Issue 3: Inefficient Intercalation

For the cross-linking reaction to occur, the psoralen derivative must first intercalate into the DNA.

Troubleshooting Steps:

  • Pre-incubation: Allow sufficient time for the psoralen to intercalate into the DNA before UVA irradiation. A pre-incubation step of 15-30 minutes in the dark at room temperature or 37°C is a good starting point.

  • Buffer Composition: The ionic strength of the buffer can influence DNA structure and intercalation. Optimize the salt concentration (e.g., NaCl or MgCl₂) in your reaction buffer.

Issue 4: Psoralen Derivative Inactivity

While "Psoralin, N-decanoyl-5-oxo-" is designed for DNA cross-linking, issues with the compound itself can arise.

Troubleshooting Steps:

  • Compound Integrity: Ensure the psoralen derivative has been stored correctly (typically protected from light and moisture) to prevent degradation.

  • Positive Control: Use a well-characterized psoralen derivative, such as 8-methoxypsoralen (8-MOP) or 4,5',8-trimethylpsoralen (TMP), as a positive control to confirm that your experimental setup (UVA source, buffer, etc.) is working correctly.

Data Presentation

Table 1: General Starting Concentrations for Common Psoralen Derivatives

Psoralen DerivativeTypical Concentration RangeReference
8-Methoxypsoralen (8-MOP)1 - 10 µM[5]
4,5',8-Trimethylpsoralen (TMP)1 - 20 µg/mL[8]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)1 - 5 µM

Note: These are general ranges and the optimal concentration for "Psoralin, N-decanoyl-5-oxo-" may differ.

Table 2: Typical UVA Irradiation Doses for Psoralen Cross-linking

ApplicationUVA Dose (J/cm²)Wavelength (nm)Reference
In vitro DNA cross-linking1 - 10365
Cell culture treatment0.1 - 2365[9]

Note: The optimal UVA dose is highly dependent on the experimental setup, including the UVA source, distance to the sample, and sample volume.

Experimental Protocols

General Protocol for In Vitro DNA Cross-linking with Psoralen
  • Prepare DNA solution: Dissolve purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Prepare Psoralen stock solution: Dissolve "Psoralin, N-decanoyl-5-oxo-" in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution.

  • Incubation: Add the psoralen stock solution to the DNA solution to the desired final concentration. Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for intercalation.

  • UVA Irradiation: Place the sample on a cold block or on ice to prevent heating. Irradiate the sample with a UVA source (365 nm) for the desired amount of time.

  • Analysis: Analyze the DNA cross-linking using a suitable method, such as denaturing gel electrophoresis.

Mandatory Visualizations

Psoralen_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA DNA Solution Incubation Incubation (Dark, RT, 15-30 min) DNA->Incubation Psoralen Psoralen, N-decanoyl-5-oxo- Stock Solution Psoralen->Incubation Irradiation UVA Irradiation (365 nm) Incubation->Irradiation Analysis Detection of Cross-linked DNA Irradiation->Analysis

Caption: Experimental workflow for psoralen-mediated DNA cross-linking.

Troubleshooting_Logic Start Low DNA Cross-linking Psoralen_Conc Check Psoralen Concentration Start->Psoralen_Conc UVA_Dose Check UVA Dose Psoralen_Conc->UVA_Dose [Concentration OK] Optimize_Conc Optimize Concentration (Titration) Psoralen_Conc->Optimize_Conc [Suboptimal] Intercalation Check Intercalation Conditions UVA_Dose->Intercalation [Dose OK] Optimize_UVA Optimize Irradiation (Time course) UVA_Dose->Optimize_UVA [Inadequate] Psoralen_Activity Check Psoralen Activity Intercalation->Psoralen_Activity [Conditions OK] Optimize_Intercalation Optimize Incubation Time & Buffer Intercalation->Optimize_Intercalation [Suboptimal] Use_Control Use Positive Control (e.g., 8-MOP) Psoralen_Activity->Use_Control Success Cross-linking Improved Optimize_Conc->Success Optimize_UVA->Success Optimize_Intercalation->Success Use_Control->Success

Caption: Troubleshooting flowchart for low DNA cross-linking efficiency.

References

reducing off-target effects of "Psoralin, N-decanoyl-5-oxo-" and UVA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with "Psoralen, N-decanoyl-5-oxo-" and UVA irradiation. The information provided is based on the established principles of psoralen-UVA (PUVA) therapy. As "Psoralen, N-decanoyl-5-oxo-" is a specific derivative, researchers should consider these as general guidelines and optimize protocols for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for psoralen compounds when combined with UVA light?

A1: Psoralens are photosensitizing agents that intercalate into DNA.[1] Upon exposure to UVA radiation (320-400 nm), psoralens form covalent adducts with pyrimidine bases in the DNA, leading to the formation of monoadducts and interstrand crosslinks (ICLs).[1][2] This process can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] This antiproliferative and immunosuppressive effect is the basis for its therapeutic applications.[4] Some studies also suggest that psoralens may have off-target effects independent of direct DNA interaction, potentially involving high-affinity binding sites on mammalian cells.[5]

Q2: What are the potential off-target effects of "Psoralen, N-decanoyl-5-oxo-" and UVA treatment?

A2: While specific data for "Psoralen, N-decanoyl-5-oxo-" is limited, off-target effects are common with psoralen-UVA treatment. The most significant is phototoxicity, which can manifest as erythema (redness), edema (swelling), and in severe cases, blistering of the irradiated area.[6][7] Other potential side effects include nausea and, with long-term exposure, an increased risk of skin aging and skin cancer.[1] The lipophilic N-decanoyl chain in "Psoralen, N-decanoyl-5-oxo-" might influence its membrane interactions and biodistribution, potentially leading to a unique off-target effect profile that requires careful evaluation.

Q3: How can I determine the optimal concentration of "Psoralen, N-decanoyl-5-oxo-" and the optimal UVA dose for my experiments?

A3: The optimal concentrations and doses will be cell-type and experiment-specific. It is crucial to perform a dose-response matrix experiment. This involves testing a range of "Psoralen, N-decanoyl-5-oxo-" concentrations with a range of UVA doses to identify a therapeutic window that maximizes the desired effect while minimizing cytotoxicity to non-target cells. Start with low concentrations and doses and gradually increase them.

Q4: What safety precautions should be taken when working with psoralens and UVA?

A4: Researchers should wear appropriate personal protective equipment (PPE), including UV-protective eyewear and lab coats. All procedures involving the psoralen compound before UVA irradiation should be performed in low-light conditions to prevent premature activation. The UVA light source should be properly shielded to avoid unintended exposure.

Troubleshooting Guides

Issue 1: High Level of Off-Target Cell Death or Phototoxicity
Potential Cause Troubleshooting Step
UVA Dose Too High Reduce the UVA dose. Perform a dose-response curve to determine the minimal effective dose.
Psoralen Concentration Too High Decrease the concentration of "Psoralen, N-decanoyl-5-oxo-". A lower concentration may still be effective while reducing off-target toxicity.
Incorrect Incubation Time Optimize the incubation time of the psoralen before UVA irradiation. A shorter incubation might reduce non-specific uptake.
Cellular Sensitivity The cell line being used may be particularly sensitive. Consider using a different cell line or establishing a lower baseline for acceptable toxicity.
Issue 2: Lack of Desired Biological Effect
Potential Cause Troubleshooting Step
UVA Dose Too Low Increase the UVA dose incrementally. Ensure the UVA source is calibrated and emitting the correct wavelength and intensity.
Psoralen Concentration Too Low Increase the concentration of "Psoralen, N-decanoyl-5-oxo-".
Insufficient Psoralen Intercalation Increase the pre-incubation time to allow for sufficient DNA intercalation before UVA exposure.
Compound Degradation Ensure the "Psoralen, N-decanoyl-5-oxo-" stock solution is properly stored and has not degraded. Prepare fresh solutions for each experiment.
UVA Penetration For tissue or multi-layer cell culture models, ensure the UVA light can penetrate to the target cells.

Experimental Protocols

Protocol 1: Determining the Optimal Psoralen and UVA Dose (Dose-Response Matrix)
  • Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Psoralen Incubation: Prepare a serial dilution of "Psoralen, N-decanoyl-5-oxo-" in a suitable vehicle (e.g., DMSO) and add it to the cell culture medium. Incubate for a predetermined time (e.g., 1-2 hours) in the dark. Include a vehicle-only control.

  • UVA Irradiation: Expose the plate to a range of UVA doses using a calibrated UVA source. Ensure one set of wells for each psoralen concentration is not irradiated to serve as a "dark toxicity" control.

  • Post-Irradiation Incubation: Return the plate to the incubator for a period sufficient to observe the desired biological effect or cytotoxicity (e.g., 24-72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the psoralen concentration and UVA dose to determine the optimal combination that achieves the desired effect with minimal off-target toxicity.

Visualizations

G cluster_0 Troubleshooting Workflow: High Off-Target Toxicity Start High Off-Target Toxicity Observed CheckUVA Is UVA Dose Optimized? Start->CheckUVA ReduceUVA Reduce UVA Dose CheckUVA->ReduceUVA No CheckPsoralen Is Psoralen Concentration Optimized? CheckUVA->CheckPsoralen Yes Reassess Re-evaluate Toxicity ReduceUVA->Reassess ReducePsoralen Reduce Psoralen Concentration CheckPsoralen->ReducePsoralen No CheckIncubation Is Incubation Time Optimized? CheckPsoralen->CheckIncubation Yes ReducePsoralen->Reassess AdjustIncubation Adjust Incubation Time CheckIncubation->AdjustIncubation No CheckIncubation->Reassess Yes AdjustIncubation->Reassess

Caption: Troubleshooting workflow for addressing high off-target toxicity.

G cluster_1 General Mechanism of Psoralen-UVA Action Psoralen Psoralen Derivative (N-decanoyl-5-oxo-) Intercalation DNA Intercalation Psoralen->Intercalation OffTarget Off-Target Effects (e.g., Membrane Interaction) Psoralen->OffTarget UVA UVA Light (320-400 nm) Photoactivation Photoactivation UVA->Photoactivation Intercalation->Photoactivation Adducts Monoadducts & Interstrand Crosslinks (ICLs) Photoactivation->Adducts Inhibition Inhibition of DNA Replication & Transcription Adducts->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: Simplified signaling pathway for Psoralen-UVA induced effects.

References

Technical Support Center: Psoralin, N-decanoyl-5-oxo- Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the cellular delivery of Psoralin, N-decanoyl-5-oxo-. Due to the limited availability of specific experimental data for this compound, the following troubleshooting guides and FAQs are based on the known properties of psoralen derivatives and general best practices for handling hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What is Psoralin, N-decanoyl-5-oxo- and what are its key properties?

Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin.[1] The addition of the N-decanoyl-5-oxo moiety increases its hydrophobicity. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of Psoralin, N-decanoyl-5-oxo-

PropertyValueSource
Molecular Formula C₂₁H₂₄O₅[1][2]
Molecular Weight 356.4 g/mol [1][2]
IUPAC Name (7-oxofuro[3,2-g]chromen-4-yl) decanoate[2]
Synonyms N-Decanoyl-5-oxo-psoralen, NSC341959[2]
Predicted XlogP 6.1[2]

Q2: What is the general mechanism of action for psoralen derivatives?

Psoralen derivatives are known photosensitizers. Upon exposure to UVA light, they can intercalate into DNA and form covalent adducts with pyrimidine bases, leading to DNA cross-linking and inhibition of DNA replication and transcription. This activity is the basis for their use in photochemotherapy.

Q3: Why is delivering Psoralin, N-decanoyl-5-oxo- to cells challenging?

The high hydrophobicity of Psoralin, N-decanoyl-5-oxo-, indicated by its high predicted XlogP value, leads to poor aqueous solubility. This makes it difficult to prepare stable formulations for cell culture experiments and can lead to precipitation in aqueous media, reducing its bioavailability to cells.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Symptoms:

  • Visible precipitate in the stock solution or cell culture medium after adding the compound.

  • Inconsistent experimental results.

  • Low cellular uptake of the compound.

Possible Causes:

  • The compound's concentration exceeds its solubility limit in the chosen solvent or medium.

  • The solvent used for the stock solution is not compatible with the aqueous cell culture medium.

Solutions:

SolutionDetailed Steps
Optimize Stock Solution Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. Minimize the final concentration of the organic solvent in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Use of Solubilizing Agents Formulate the compound with solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-127). These can encapsulate the hydrophobic compound and improve its dispersion in aqueous solutions.
Nanoparticle Formulation Encapsulate Psoralin, N-decanoyl-5-oxo- in lipid-based nanoparticles (e.g., liposomes) or polymeric micelles. This can significantly improve its stability and delivery to cells.
Issue 2: Low Cellular Uptake and Efficacy

Symptoms:

  • The desired biological effect is not observed even at high concentrations.

  • Fluorescence microscopy (if applicable) shows minimal intracellular localization.

Possible Causes:

  • Poor bioavailability due to precipitation.

  • Inefficient transport across the cell membrane.

  • Degradation of the compound in the cell culture medium.

Solutions:

SolutionDetailed Steps
Increase Incubation Time Extend the incubation time to allow for more gradual uptake of the compound.
Optimize Concentration Perform a dose-response study to determine the optimal concentration range. Higher concentrations may not always lead to better uptake due to aggregation.
Enhance Membrane Permeability If using a delivery vehicle, select one that is known to interact with the cell membrane and facilitate uptake (e.g., cationic liposomes).
Serum Concentration Vary the serum concentration in the cell culture medium. Serum proteins can sometimes bind to hydrophobic compounds and either facilitate or hinder their uptake.

Experimental Protocols

Note: These are general protocols and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Preparation of a Psoralin, N-decanoyl-5-oxo- Stock Solution
  • Weigh out the desired amount of Psoralin, N-decanoyl-5-oxo- in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells.

Protocol 2: Cellular Delivery using a Liposomal Formulation
  • Prepare or obtain a commercially available liposomal formulation suitable for hydrophobic drug delivery.

  • Incorporate Psoralin, N-decanoyl-5-oxo- into the liposomes according to the manufacturer's protocol. This typically involves co-dissolving the compound and lipids in an organic solvent, followed by evaporation of the solvent and hydration of the resulting lipid film.

  • Determine the encapsulation efficiency of the compound in the liposomes using a suitable analytical method (e.g., HPLC).

  • Treat cells with the liposomal formulation of Psoralin, N-decanoyl-5-oxo- at the desired concentrations.

  • Include empty liposomes as a vehicle control in your experiments.

Visualizations

experimental_workflow Experimental Workflow for Cellular Delivery cluster_prep Preparation cluster_cell_culture Cell Culture cluster_incubation Incubation & Activation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) treat_cells Treat Cells with Compound prep_stock->treat_cells prep_formulation Prepare Formulation (e.g., Liposomes) prep_formulation->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate activate UVA Irradiation (if required) incubate->activate uptake Assess Cellular Uptake activate->uptake viability Measure Cell Viability activate->viability mechanism Analyze Mechanism of Action activate->mechanism

Caption: A general experimental workflow for the cellular delivery and analysis of Psoralin, N-decanoyl-5-oxo-.

signaling_pathway General Psoralen Signaling Pathway Psoralin Psoralin Derivative CellMembrane Cell Membrane Psoralin->CellMembrane Passive Diffusion UVA UVA Light Intercalation DNA Intercalation UVA->Intercalation DNA Nuclear DNA CellMembrane->DNA DNA->Intercalation Crosslinking DNA Cross-linking Intercalation->Crosslinking Apoptosis Apoptosis Crosslinking->Apoptosis CellCycleArrest Cell Cycle Arrest Crosslinking->CellCycleArrest

Caption: A simplified diagram illustrating the generally accepted signaling pathway for psoralen derivatives upon UVA activation.

References

"Psoralin, N-decanoyl-5-oxo-" photostability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the known photostability and degradation characteristics of psoralen and its derivatives in general. As of our latest update, specific data for "Psoralin, N-decanoyl-5-oxo-" is not available in the public domain. Researchers should validate these general guidelines for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: My solution of a psoralen derivative is changing color after exposure to ambient light. What is happening?

A1: Psoralen derivatives are known to be photosensitive and can degrade upon exposure to light, particularly ultraviolet A (UVA) radiation.[1][2] This degradation can lead to the formation of photo-oxidation products, which may be colored and result in a visible change in your solution.[3] It is crucial to handle and store psoralen solutions in light-protected conditions (e.g., amber vials, foil-wrapped containers) to minimize photodegradation.

Q2: I am observing unexpected peaks in my chromatogram (HPLC/LC-MS) after my experiment. Could these be degradation products?

A2: Yes, it is highly likely that the new peaks correspond to degradation products of your psoralen derivative. Psoralens can degrade into various photoproducts upon exposure to UVA light.[3][4] To confirm, you should perform forced degradation studies (see Troubleshooting Guide) to intentionally generate these degradation products and compare their retention times and mass spectra with the unknown peaks in your experimental samples. Common analytical techniques to identify these products include HPLC, HPTLC, and LC-MS.[5][6]

Q3: What are the key factors that can influence the stability of my psoralen derivative during an experiment?

A3: Several factors can impact the stability of psoralen derivatives:

  • Light Exposure: This is the most critical factor. The intensity and duration of UVA exposure directly correlate with the extent of degradation.[4]

  • pH: The pH of the solution can affect the stability of psoralen compounds.[5]

  • Presence of Oxidizing Agents: Photo-oxidation is a potential degradation pathway.[3]

  • Solvent: The solvent system can influence the rate and pathway of degradation.

  • Temperature: While light is the primary driver of degradation for many psoralens, temperature can also play a role in the overall stability.

Q4: Are there any general recommendations for handling and storing psoralen derivatives to maintain their integrity?

A4: To ensure the stability of your psoralen derivative:

  • Storage: Store the solid compound and solutions protected from light and at a controlled, cool temperature.

  • Handling: During experiments, minimize exposure to ambient and direct light. Use amber glassware or wrap containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays involving photoactivation.
Potential Cause Troubleshooting Step
Degradation of the psoralen derivative prior to the experiment. Prepare fresh solutions of the psoralen derivative for each experiment. Protect the stock and working solutions from light at all times.
Inconsistent light source for photoactivation. Ensure the UVA light source provides a consistent and measurable output. Calibrate the light source regularly.
Variability in drug uptake by cells. Optimize incubation time and concentration. Ensure consistent cell density and passage number.
Formation of inactive photoproducts. Analyze the psoralen solution before and after photoactivation using HPLC or LC-MS to quantify the remaining active compound and identify degradation products.
Issue 2: Difficulty in identifying and characterizing degradation products.
Potential Cause Troubleshooting Step
Low concentration of degradation products. Perform forced degradation studies by exposing a concentrated solution of the psoralen derivative to intense UVA light for a defined period. This will generate a higher concentration of degradation products for easier detection and isolation.
Co-elution of peaks in chromatography. Optimize your chromatographic method (e.g., change the mobile phase gradient, column chemistry, or flow rate) to achieve better separation of the parent compound and its degradation products.
Lack of appropriate analytical standards. If standards for expected degradation products are not commercially available, consider preparative chromatography to isolate the unknown peaks for structural elucidation using techniques like NMR and high-resolution mass spectrometry.

Quantitative Data Summary

Due to the lack of specific data for "Psoralin, N-decanoyl-5-oxo-", the following table provides a template for summarizing photostability data based on general findings for psoralen derivatives.

Parameter Condition Result Analytical Method
Photodegradation Rate Constant (k) UVA (320-400 nm)Report as a first-order or second-order rate constant.HPLC, UV-Vis Spectroscopy
Half-life (t½) Specific light intensity (e.g., W/m²)Calculated from the degradation rate constant.HPLC, UV-Vis Spectroscopy
Major Degradation Products Forced degradation (UVA, oxidative stress)List the identified products and their relative abundance (%).LC-MS, GC-MS
Quantum Yield of Photodegradation Monochromatic light at a specific wavelengthA measure of the efficiency of a photon in causing a chemical reaction.[7]UV-Vis Spectroscopy, Chemical Actinometry

Experimental Protocols

Protocol: Forced Photodegradation Study

This protocol is a general guideline based on the ICH Q1B guidelines for photostability testing.[8][9]

1. Objective: To intentionally degrade the psoralen derivative to identify potential degradation products and validate the stability-indicating power of the analytical method.

2. Materials:

  • Psoralen derivative

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile/water)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)

  • Calibrated light source capable of emitting both cool white fluorescent and near-ultraviolet (UVA) light.[8]

  • Calibrated radiometer/lux meter

  • HPLC or LC-MS system with a validated method for the psoralen derivative.

3. Procedure:

  • Prepare a solution of the psoralen derivative at a known concentration (e.g., 1 mg/mL).

  • Transfer the solution to transparent containers. Prepare a "dark" control sample by wrapping a container in aluminum foil.

  • Place the samples and the dark control in a photostability chamber.

  • Expose the samples to a controlled light source. According to ICH Q1B, the total illumination should be not less than 1.2 million lux hours and an integrated near-UVA energy of not less than 200 watt-hours/square meter.[8]

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the samples and the dark control by HPLC or LC-MS.

4. Data Analysis:

  • Calculate the percentage degradation of the psoralen derivative at each time point relative to the initial concentration and the dark control.

  • Identify and quantify the major degradation products as a percentage of the total peak area.

  • Determine the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Photostability Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results prep Prepare Psoralen Derivative Solution exposure Expose to UVA/Visible Light prep->exposure dark_control Prepare Dark Control (Foil-Wrapped) analysis HPLC / LC-MS Analysis dark_control->analysis sampling Collect Samples at Time Intervals exposure->sampling sampling->analysis data Quantify Parent & Degradants analysis->data pathway Elucidate Degradation Pathway data->pathway

Caption: Experimental workflow for a forced photostability study.

degradation_pathway cluster_products Potential Degradation Products psoralen Psoralen Derivative (Ground State) excited Excited Triplet State psoralen->excited UVA Light (hν) photo_oxidation Photo-oxidation Products excited->photo_oxidation Oxygen dimers Photodimers excited->dimers [2+2] Cycloaddition adducts Solvent Adducts excited->adducts Solvent Reaction

Caption: A potential photodegradation pathway for a psoralen derivative.

References

overcoming "Psoralin, N-decanoyl-5-oxo-" solubility problems in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoralin, N-decanoyl-5-oxo-. The content addresses common challenges related to its solubility in aqueous media, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Psoralin, N-decanoyl-5-oxo-?

Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin.[1] Its molecular formula is C₂₁H₂₄O₅, and it has a molecular weight of approximately 356.4 g/mol .[1] The addition of the decanoyl group is intended to enhance its solubility and modify its pharmacokinetic properties compared to the parent psoralen compound.[1]

Q2: I'm observing precipitation of Psoralin, N-decanoyl-5-oxo- in my aqueous experimental buffer. What is the likely cause?

Psoralin, N-decanoyl-5-oxo-, like many psoralen derivatives, is a hydrophobic compound with limited aqueous solubility. Precipitation in aqueous buffers is a common issue and can be triggered by several factors:

  • Concentration: The concentration of the compound may have exceeded its solubility limit in your specific buffer system.

  • Solvent Carryover: If you are diluting a stock solution prepared in an organic solvent (like DMSO), the final concentration of the organic solvent in the aqueous buffer may be insufficient to maintain solubility.

  • pH of the Medium: The pH of your aqueous medium can influence the solubility of ionizable compounds.

  • Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.

  • Buffer Components: Interactions with salts or other components in your buffer could reduce solubility.

Q3: How can I increase the solubility of Psoralin, N-decanoyl-5-oxo- in my experiments?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like Psoralin, N-decanoyl-5-oxo-:

  • Use of Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common first step. Subsequent dilution into the aqueous buffer should be done carefully to avoid precipitation.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for other psoralen derivatives.

  • Lipid-Based Formulations: For in vivo or certain in vitro applications, lipid-based formulations such as emulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLN) can be used to deliver hydrophobic drugs.[2]

  • pH Adjustment: While psoralen itself is not highly ionizable, derivatives may have pKa values that allow for solubility changes with pH adjustment. This should be determined experimentally.

Q4: What are the known biological activities of Psoralin, N-decanoyl-5-oxo-?

Psoralen derivatives are known to exhibit a range of biological activities. Psoralin, N-decanoyl-5-oxo- is noted for its potential antitumor and antimicrobial properties.[1] Like other psoralens, it can form covalent bonds with DNA upon exposure to ultraviolet (UVA) light, leading to DNA cross-linking.[1] Additionally, psoralen derivatives have been shown to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[3][4][5]

Troubleshooting Guides

Issue 1: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.

Possible Cause: The final concentration of DMSO is too low to maintain the solubility of Psoralin, N-decanoyl-5-oxo- at the desired concentration.

Solutions:

  • Optimize Final DMSO Concentration:

    • Recommendation: Aim for a final DMSO concentration of 0.1% to 1% (v/v) in your aqueous medium. This range is generally well-tolerated by most cell lines.

    • Protocol: Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration within the acceptable range. For example, if your final desired concentration of the psoralen derivative is 10 µM in a 1 mL volume, preparing a 10 mM stock in DMSO would require adding only 1 µL of the stock solution.

  • Stepwise Dilution:

    • Recommendation: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous vortexing or stirring between each addition. This can prevent localized high concentrations that lead to immediate precipitation.

  • Use of a Surfactant:

    • Recommendation: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to stabilize the compound and prevent precipitation.

    • Protocol: Prepare the aqueous buffer containing the surfactant (e.g., 0.01% to 0.1% w/v) before adding the DMSO stock of Psoralin, N-decanoyl-5-oxo-.

Issue 2: Low or inconsistent results in cell-based assays.

Possible Cause: Poor solubility is leading to an underestimation of the compound's true activity. The actual concentration of the dissolved compound in the assay medium is lower than the nominal concentration.

Solutions:

  • Verify Solubility in Assay Medium:

    • Recommendation: Before conducting the full experiment, perform a preliminary solubility test of Psoralin, N-decanoyl-5-oxo- in your specific cell culture medium at the intended experimental concentrations.

    • Protocol: Prepare the desired concentrations of the compound in the cell culture medium. Incubate for the duration of your experiment and then visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Employ a Solubilization Technique:

    • Recommendation: Utilize one of the solubility enhancement techniques described in the FAQs, such as complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: See the detailed experimental protocol below for preparing a Psoralin, N-decanoyl-5-oxo- solution using HP-β-CD.

Quantitative Data Summary

The following tables summarize available solubility data for the parent compound, psoralen, and the impact of a common solubilizing agent. While specific data for Psoralin, N-decanoyl-5-oxo- is not available, the decanoyl modification is expected to improve solubility over the parent compound.[1]

Table 1: Solubility of Psoralen in Various Solvents

SolventSolubility
Water (25 °C)65.16 mg/L[6]
Ethanol~1 mg/mL
Dimethyl sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Psoralen (PSO) Aqueous Solubility

HP-β-CD Concentration (mM)Psoralen Solubility (mM)Fold Increase
00.27 ± 0.0071
702.72 ± 0.03~10

Data adapted from a study on psoralen.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a concentrated stock solution of Psoralin, N-decanoyl-5-oxo- in DMSO and dilute it into an aqueous buffer for in vitro experiments.

Materials:

  • Psoralin, N-decanoyl-5-oxo- (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation: a. Weigh the required amount of Psoralin, N-decanoyl-5-oxo- in a sterile, amber microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary. d. Store the stock solution at -20°C or -80°C, protected from light.

  • Dilution into Aqueous Buffer: a. Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C). b. While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. c. Continue to vortex for an additional 30 seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. e. Use the final solution immediately in your experiment. It is not recommended to store aqueous solutions of psoralen derivatives for more than a day.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of Psoralin, N-decanoyl-5-oxo- with enhanced solubility using HP-β-CD.

Materials:

  • Psoralin, N-decanoyl-5-oxo- (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., deionized water, PBS)

  • Magnetic stirrer and stir bar

  • Sterile, amber glass vial

  • 0.22 µm syringe filter

Procedure:

  • Preparation of HP-β-CD Solution: a. Prepare a solution of HP-β-CD in the desired aqueous buffer at a suitable concentration (e.g., 70 mM, as a starting point based on data for psoralen).

  • Complexation: a. Add an excess amount of solid Psoralin, N-decanoyl-5-oxo- to the HP-β-CD solution in a sterile, amber glass vial containing a magnetic stir bar. b. Seal the vial and stir the suspension at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex and to reach equilibrium.

  • Removal of Undissolved Compound: a. After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved Psoralin, N-decanoyl-5-oxo-.

  • Concentration Determination: a. The concentration of the solubilized Psoralin, N-decanoyl-5-oxo- in the filtrate should be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV. This will be your stock solution for further dilutions.

Visualizations

Signaling Pathways

NFkB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK_pathway TLR4->MAPK_pathway NFkB_pathway NFkB_pathway TLR4->NFkB_pathway p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA Binds Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes Induces p38 p38 MAPK_pathway->p38 Activates JNK JNK MAPK_pathway->JNK Activates IKK IKK NFkB_pathway->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates (P) NFkB_complex NFkB_complex IkBa->NFkB_complex p65_p50_active p65_p50_active NFkB_complex->p65_p50_active IκBα degradation p65_p50_active->p65_p50_nuc Translocates p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Psoralin_deriv Psoralin_deriv Psoralin_deriv->p65_p50_nuc Inhibits Translocation Psoralin_deriv->p38 Inhibits (P) Psoralin_deriv->JNK Inhibits (P) Psoralin_deriv->IkBa Inhibits (P) & Degradation

Experimental Workflows

solubility_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_troubleshooting Troubleshooting cluster_assay Experimental Assay start Start: Poorly Soluble Psoralin, N-decanoyl-5-oxo- prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock direct_dilution Direct Dilution into Aqueous Buffer prep_stock->direct_dilution cyclodextrin Cyclodextrin Complexation prep_stock->cyclodextrin lipid_formulation Lipid-Based Formulation prep_stock->lipid_formulation precipitate Precipitation Observed? direct_dilution->precipitate assay Proceed with Cell-Based Assay cyclodextrin->assay lipid_formulation->assay optimize_dmso Optimize final co-solvent % precipitate->optimize_dmso Yes stepwise Use stepwise dilution precipitate->stepwise Yes add_surfactant Add surfactant precipitate->add_surfactant Yes precipitate->assay No optimize_dmso->assay stepwise->assay add_surfactant->assay inconsistent_results Inconsistent Results? assay->inconsistent_results verify_sol Verify solubility in assay medium inconsistent_results->verify_sol Yes end End: Successful Experiment inconsistent_results->end No verify_sol->cyclodextrin

References

minimizing dark toxicity of "Psoralin, N-decanoyl-5-oxo-" in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the dark toxicity of "Psoralen, N-decanoyl-5-oxo-" and related C-5 substituted psoralen derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What is "dark toxicity" in the context of psoralen derivatives?

A1: Dark toxicity refers to the cytotoxic effects of a psoralen compound in the absence of photoactivating light (e.g., UVA). While psoralens are primarily known for their light-activated therapeutic effects, some derivatives can exhibit inherent toxicity to cells even without light exposure.[1] This is an important consideration in experimental design, as it can influence baseline cell viability and confound the interpretation of phototoxicity results.

Q2: What is the primary mechanism of action for psoralen derivatives?

A2: Psoralen derivatives are planar molecules that can intercalate into DNA.[2] Upon activation by UVA light, they form covalent bonds with pyrimidine bases (thymine and cytosine), leading to the formation of monoadducts and interstrand cross-links (ICLs) in the DNA.[3] This DNA damage disrupts replication and transcription, ultimately inducing apoptosis (programmed cell death).[2]

Q3: How does the substituent at the C-5 position of the psoralen ring influence its dark toxicity?

A3: The nature of the substituent at the C-5 position dramatically influences both the dark and light-activated cytotoxicity of psoralen derivatives.[4] Studies on a series of C-5 substituted psoralens have shown that different functional groups can significantly alter the compound's inherent cytotoxicity. For example, in one study, a 4-bromobenzyl amide derivative at the C-5 position exhibited the highest dark cytotoxicity against a breast cancer cell line.[4]

Q4: Are C-5 substituted psoralen derivatives generally toxic to normal cells?

A4: Several studies have indicated that many C-5 substituted psoralen derivatives exhibit a favorable safety profile, with low cytotoxicity towards normal cell lines, such as human embryonal lung fibroblasts (MRC-5), in the absence of UVA irradiation.[4] However, the specific toxicity profile will depend on the exact nature of the C-5 substituent and the cell type being investigated.

Troubleshooting Guide: Minimizing Dark Toxicity in Your Experiments

This guide provides practical steps to identify and mitigate unwanted dark toxicity associated with "Psoralen, N-decanoyl-5-oxo-" and other C-5 substituted psoralen derivatives.

Issue 1: High background cell death in control (dark) conditions.

Possible Cause: The observed cytotoxicity may be an inherent property of the specific psoralen derivative being used. The "N-decanoyl-5-oxo-" moiety at the C-5 position could be contributing to this effect.

Troubleshooting Steps:

  • Confirm Literature Precedent: Search for published data on the dark toxicity of your specific compound or structurally similar analogs. This will help determine if the observed toxicity is expected.

  • Dose-Response Curve: Perform a dose-response experiment in the dark to determine the concentration at which the compound begins to show significant toxicity (e.g., IC20 or IC10). Use a concentration below this threshold for your phototoxicity experiments if possible.

  • Time-Course Experiment: Assess cell viability at multiple time points after compound addition in the dark. The dark toxicity may be time-dependent. Shorter incubation times may reduce background cell death.

  • Structural Analogs: If the dark toxicity of "Psoralen, N-decanoyl-5-oxo-" is prohibitively high, consider testing other C-5 substituted psoralen derivatives. The structure-activity relationship suggests that modifications at this position can significantly alter dark toxicity.[4]

Issue 2: Inconsistent results or high variability in dark toxicity assays.

Possible Cause: Experimental conditions may not be adequately controlled, leading to unintended photoactivation or other confounding factors.

Troubleshooting Steps:

  • Strict Light Exclusion: Ensure all experimental manipulations involving the psoralen compound are performed in a darkened environment. Use red light where possible, as psoralens are primarily activated by UVA light.

  • Solvent Controls: Always include a vehicle control (the solvent used to dissolve the psoralen) to ensure that the solvent itself is not contributing to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. If possible, test the dark toxicity of your compound on a panel of cell lines, including a non-cancerous control line, to understand its general toxicity profile.

  • Assay Validation: Ensure that the viability assay you are using is not affected by the psoralen compound itself (e.g., interference with fluorescence or absorbance readings).

Quantitative Data Summary

The following tables summarize key findings from studies on C-5 substituted psoralen derivatives.

Table 1: Dark Cytotoxicity of Selected C-5 Substituted Psoralen Derivatives against T47-D Breast Cancer Cells

C-5 SubstituentIC50 (µM)Reference
4-bromobenzyl amide10.14[4]
Adamantoyl amide> 50[4]

Table 2: Phototoxicity of a C-5 Substituted Psoralen Derivative against SK-BR-3 Breast Cancer Cells

C-5 SubstituentIC50 (µM) with UVAReference
Furanylamide2.71[4]

Experimental Protocols

Protocol 1: Assessment of Dark Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of "Psoralen, N-decanoyl-5-oxo-" in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium. All steps should be performed in a darkened room or under red light.

  • Treatment: Remove the old medium from the cells and add the medium containing the psoralen derivative at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired period (e.g., 24, 48, or 72 hours), ensuring the plate is protected from light.

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling_Pathway General Psoralen Mechanism of Action Psoralen Psoralen Derivative Intercalation DNA Intercalation (Dark Reaction) Psoralen->Intercalation Enters cell DNA Cellular DNA DNA->Intercalation UVA UVA Light Intercalation->UVA Photoactivation Monoadduct Monoadduct Formation UVA->Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL Further UVA exposure Apoptosis Apoptosis ICL->Apoptosis DNA damage response

Caption: General mechanism of psoralen-induced cytotoxicity.

Experimental_Workflow Workflow for Assessing Dark vs. Phototoxicity cluster_dark Dark Condition cluster_light Light Condition Dark_Cells Seed Cells Dark_Add_Psoralen Add Psoralen Derivative Dark_Cells->Dark_Add_Psoralen Dark_Incubate Incubate in Dark Dark_Add_Psoralen->Dark_Incubate Dark_Assay Assess Viability Dark_Incubate->Dark_Assay Light_Cells Seed Cells Light_Add_Psoralen Add Psoralen Derivative Light_Cells->Light_Add_Psoralen Light_Incubate Incubate in Dark (short period) Light_Add_Psoralen->Light_Incubate Light_UVA Expose to UVA Light_Incubate->Light_UVA Light_Incubate_Post Incubate in Dark Light_UVA->Light_Incubate_Post Light_Assay Assess Viability Light_Incubate_Post->Light_Assay

References

Technical Support Center: Optimizing UVA Dose for Psoralen Activation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides information on optimizing UVA dosage for the activation of psoralen compounds based on established scientific literature. The specific compound "Psoralin, N-decanoyl-5-oxo-" is not widely documented in publicly available research. Therefore, this guide is based on the general principles of psoralen photochemistry and photobiology. Researchers should use this information as a starting point and conduct their own dose-response experiments to determine the optimal conditions for their specific psoralen derivative and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of psoralen activation by UVA light?

Psoralens are photosensitive compounds that belong to a class of molecules called furocoumarins.[1] When not exposed to UVA light, psoralens are biologically inert.[2] The activation process involves two main steps:

  • Intercalation: The planar structure of the psoralen molecule allows it to insert itself (intercalate) between the base pairs of DNA.[3][4]

  • Photoconjugation: Upon absorption of UVA photons (typically in the 320-400 nm range), the psoralen becomes excited and forms covalent bonds with pyrimidine bases (primarily thymine) in the DNA.[4][5] This can result in the formation of a monoadduct (a single bond to one DNA strand) or, with the absorption of a second photon, an interstrand cross-link (ICL) that covalently links both DNA strands.[3][5] This DNA damage can disrupt replication and transcription, leading to cell cycle arrest and apoptosis.[1][2]

Q2: What is the optimal wavelength of UVA light for psoralen activation?

The optimal wavelength for activating most psoralen derivatives is in the UVA range, specifically around 365 nm.[1][3] Psoralens have a high absorption coefficient in the lower UVA range.[4]

Q3: What are the key factors to consider when determining the initial UVA dose for my experiment?

Several factors can influence the optimal UVA dose:

  • Psoralen Derivative: Different psoralen derivatives have varying photoreactivities.[1][3]

  • Concentration of Psoralen: The concentration of the psoralen compound used will directly impact the number of potential photoadducts formed.

  • Cell Type: The cell line or organism being studied can have different sensitivities to UVA and psoralen-induced DNA damage.

  • Experimental Endpoint: The desired outcome (e.g., DNA cross-linking, cell death, activation of a signaling pathway) will dictate the required UVA dose.

  • UVA Source: The type of UVA lamp and its calibration will affect the actual dose delivered to the sample.

It is highly recommended to perform a dose-response experiment by testing a range of UVA doses to determine the optimal dose for your specific experimental conditions.

Q4: What are the potential "dark toxicity" effects of psoralen derivatives?

"Dark toxicity" refers to any cytotoxic effects of a psoralen compound in the absence of UVA activation. Generally, psoralen derivatives are considered biologically inert without light activation.[2] However, some derivatives may exhibit minimal toxicity at high concentrations.[3] It is always advisable to include a "dark control" (cells treated with the psoralen derivative but not exposed to UVA) in your experiments to assess any potential off-target effects.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or no activation of the psoralen compound (e.g., no biological effect observed). Insufficient UVA dose.Increase the UVA dose or the irradiation time. Perform a dose-response curve to find the optimal energy level.
Incorrect UVA wavelength.Ensure your UVA source emits at the optimal wavelength for psoralen activation (around 365 nm).
Low concentration of the psoralen derivative.Increase the concentration of the psoralen compound.
Insufficient incubation time.Increase the incubation time of the cells with the psoralen derivative before UVA exposure to allow for sufficient DNA intercalation.
High cell death in control groups (dark toxicity). The psoralen derivative may have some inherent toxicity at the concentration used.Reduce the concentration of the psoralen derivative. Screen for dark toxicity across a range of concentrations.
High variability between replicate experiments. Inconsistent UVA dose delivery.Ensure consistent distance from the UVA source to the samples. Calibrate the UVA lamp regularly.
Inconsistent incubation times.Precisely control the incubation time with the psoralen derivative before irradiation.
Cell culture variability.Maintain consistent cell culture conditions (e.g., cell density, passage number).
Unexpected phototoxic erythema (in vivo studies). UVA dose is too high.Determine the Minimal Phototoxic Dose (MPD) for the specific psoralen and individual. Start with a low initial UVA dose and gradually increase it.

Experimental Protocols

General Protocol for In Vitro Psoralen-UVA Activation

This protocol provides a general framework for a cell-based experiment. The specific concentrations, incubation times, and UVA doses should be optimized for your particular psoralen derivative and cell line.

  • Cell Seeding: Plate cells in appropriate well plates and allow them to adhere overnight.

  • Psoralen Incubation:

    • Prepare a stock solution of the psoralen derivative in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1.0 µM).

    • Remove the old medium from the cells and add the medium containing the psoralen derivative.

    • Incubate the cells for a specific period (e.g., 60 minutes) at 37°C and 5% CO2, protected from light.[3]

  • UVA Irradiation:

    • Transport the cell culture plates to the UVA irradiation source.

    • Remove the plate lid to avoid blocking the UVA light.

    • Expose the cells to a specific dose of UVA light (e.g., 1 J/cm²).[3] The UVA source should ideally have a peak emission at 365 nm.

  • Post-Irradiation Incubation:

    • After irradiation, return the plates to the incubator.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) to allow for the development of the biological response.

  • Downstream Analysis:

    • Analyze the cells based on the experimental endpoint. This could include:

      • Cell viability assays (e.g., WST-1, MTT).

      • Apoptosis assays (e.g., caspase activity, Annexin V staining).

      • DNA damage analysis (e.g., comet assay, gamma-H2AX staining).

      • Gene expression analysis (e.g., qPCR, Western blotting).

Controls to Include:

  • Untreated Control: Cells not treated with psoralen or UVA.

  • Dark Control: Cells treated with psoralen but not exposed to UVA.

  • UVA Only Control: Cells exposed to UVA but not treated with psoralen.

Quantitative Data Summary

The following tables summarize UVA doses used in various studies with different psoralen derivatives. This data can serve as a reference for designing your own experiments.

Table 1: UVA Doses in In Vitro Studies

Psoralen DerivativeCell LinePsoralen ConcentrationUVA DoseExperimental OutcomeReference
Library of 73 novel psoralensB16 murine melanoma1.0 µM1 J/cm²Cell death[3]
8-methoxypsoralen (8-MOP)Human melanoma cell lineNot specifiedNot specifiedSignificant cytotoxicity[2]

Table 2: UVA Doses in In Vivo Studies (Mouse Models)

Psoralen DerivativeAnimal ModelUVA DoseExperimental OutcomeReference
8-methoxypsoralen (8-MOP)C3H mice6.25 to 50 kJ/m² (0.625 to 5 J/cm²)Immune suppression, inflammation, apoptosis[6]
PsoralenSyngeneic 4T1 tumor modelNot specifiedSignificant reduction in tumor burden[2]

Table 3: UVA Doses in Clinical (Human) Studies (PUVA Therapy)

Psoralen DerivativeApplicationInitial UVA DoseMaximum UVA DoseCondition TreatedReference
8-methoxypsoralen (8-MOP) (topical)Oil-in-water emulsion (0.1%)0.5 J/cm²4 J/cm² (palms), 6-9 J/cm² (soles)Palmoplantar psoriasis[7]
Trioxsalen (topical)Not specified0.1 J/cm²Not specifiedDermatoses[8]

Visualizations

Signaling Pathway

Psoralen_Activation_Pathway Psoralen Psoralen Derivative Intercalation Intercalation Psoralen->Intercalation Enters cell UVA UVA Light (365 nm) Photoactivation Photoactivation UVA->Photoactivation DNA Nuclear DNA DNA->Intercalation Intercalation->Photoactivation Monoadducts Monoadducts Photoactivation->Monoadducts ICLs Interstrand Cross-links (ICLs) Monoadducts->ICLs Second photon ReplicationBlock Replication/Transcription Block Monoadducts->ReplicationBlock ICLs->ReplicationBlock Apoptosis Cell Cycle Arrest & Apoptosis ReplicationBlock->Apoptosis

Caption: Simplified signaling pathway of psoralen activation by UVA light.

Experimental Workflow

Experimental_Workflow Start Start SeedCells 1. Seed Cells Start->SeedCells IncubatePsoralen 2. Incubate with Psoralen (in dark) SeedCells->IncubatePsoralen IrradiateUVA 3. Irradiate with UVA IncubatePsoralen->IrradiateUVA PostIncubation 4. Post-Irradiation Incubation IrradiateUVA->PostIncubation Analysis 5. Downstream Analysis (e.g., Viability, Apoptosis) PostIncubation->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro psoralen-UVA studies.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: Low Biological Effect CheckUVA Is UVA dose sufficient? Problem->CheckUVA IncreaseUVA Solution: Increase UVA dose/time. Perform dose-response. CheckUVA->IncreaseUVA No CheckPsoralen Is psoralen concentration adequate? CheckUVA->CheckPsoralen Yes Success Problem Solved IncreaseUVA->Success IncreasePsoralen Solution: Increase psoralen concentration. Check incubation time. CheckPsoralen->IncreasePsoralen No CheckWavelength Is UVA wavelength correct (e.g., 365 nm)? CheckPsoralen->CheckWavelength Yes IncreasePsoralen->Success VerifySource Solution: Verify UVA source specifications and calibration. CheckWavelength->VerifySource No CheckWavelength->Success Yes VerifySource->Success

Caption: Troubleshooting decision tree for low psoralen activation.

References

"Psoralin, N-decanoyl-5-oxo-" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psoralen and its Derivatives

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Psoralens?

Psoralens primarily function in conjunction with UVA light (320-400 nm), a therapy known as PUVA.[1][2] The therapeutic effects are attributed to the inhibition of keratinocyte proliferation and the stimulation of melanocyte growth and melanogenesis.[1] While it has been thought that PUVA works by binding to DNA, evidence suggests a high-affinity receptor site independent of DNA mediates its biological actions.[1][2] This involves the activation of a 22,000 molecular weight protein receptor in the cell membrane and cytoplasm.[1][2] This activation leads to alterations in the cell surface, particularly the phosphorylation of the epidermal growth factor (EGF) receptor, which inhibits its tyrosine kinase activity and reduces its ability to bind EGF.[1][2]

Q2: What are the common clinical and research applications of Psoralens?

Psoralens, such as 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen, are used in the treatment of skin diseases like psoriasis and vitiligo.[1][3] In research, they are utilized to study cell growth and differentiation, DNA repair mechanisms, and photosensitizing effects.

Q3: What factors can contribute to experimental variability when working with Psoralens?

Several factors can lead to variability in experiments involving Psoralens:

  • UVA Source and Dosage: The wavelength and intensity of the UVA source are critical. Variations in lamp output, distance from the sample, and exposure time can significantly alter the photoactivation of the Psoralen and subsequent biological effects.

  • Psoralen Concentration: The concentration of the Psoralen compound used will directly impact the extent of its effects. Inconsistent dilutions or degradation of the stock solution can lead to variable results.

  • Cell Type and Density: Different cell types will have varying sensitivities to PUVA treatment. Cell density at the time of treatment can also affect the penetration of both the Psoralen and the UVA light.

  • Solvent and Formulation: The solvent used to dissolve the Psoralen can impact its uptake by cells. The stability of the Psoralen in the chosen solvent and media should be considered.

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Results
Question Possible Cause Suggested Solution
Are you seeing significant well-to-well or plate-to-plate variability in your assays? Inconsistent UVA exposure across the plate.Ensure a uniform UVA dose is delivered to all wells. Use a calibrated UVA meter to measure the intensity at multiple points across the exposure area. Consider using a UVA source with a larger, more uniform illumination field.
Are your dose-response curves shifting between experiments? Degradation of Psoralen stock solution.Prepare fresh Psoralen stock solutions for each experiment. Store stock solutions protected from light and at the recommended temperature.
Fluctuation in UVA lamp output.Allow the UVA lamp to warm up for a sufficient amount of time before each use to ensure a stable output. Regularly check the lamp's intensity with a UVA meter.
Is there a high degree of variability between biological replicates? Variations in cell confluence or cell cycle stage.Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) at the time of treatment.
Issue 2: High Levels of Cell Death or Cytotoxicity
Question Possible Cause Suggested Solution
Are you observing widespread cell death even at low Psoralen concentrations? Excessive UVA dose.Titrate the UVA dose. Perform a toxicity control with UVA light alone to determine the tolerance of your cell line.
High Psoralen concentration leading to excessive DNA damage.Perform a dose-response experiment with the Psoralen compound in the dark (no UVA) to determine its inherent cytotoxicity. Lower the concentration used in the PUVA experiment.
Is the cytotoxicity immediate or delayed? Immediate cell death may indicate membrane damage. Delayed death could be due to apoptosis or necrosis following DNA damage.Use assays that can distinguish between apoptosis and necrosis to better understand the mechanism of cell death.

Experimental Protocols

General Protocol for a PUVA Experiment in Cell Culture
  • Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere and enter the desired growth phase.

  • Psoralen Incubation: Prepare the Psoralen derivative in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in cell culture medium. Remove the old medium from the cells and add the Psoralen-containing medium. Incubate for a specific period (e.g., 1-2 hours) to allow for cellular uptake. Include a vehicle control (medium with solvent only).

  • UVA Irradiation: Remove the plate lid and place the cells under a calibrated UVA light source. Expose the cells to a predetermined dose of UVA radiation (typically measured in J/cm²).

  • Post-Irradiation Incubation: After irradiation, replace the Psoralen-containing medium with fresh medium.

  • Analysis: Incubate the cells for the desired post-treatment period (e.g., 24, 48, 72 hours) before performing downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA extraction for qPCR).

Quantitative Data Summary

Table 1: Example Experimental Parameters for PUVA Studies

ParameterTypical RangeKey Consideration
Psoralen Concentration 1 - 100 µMHighly dependent on the specific derivative and cell type. A dose-response curve is essential.
UVA Dose 1 - 10 J/cm²Cell type dependent. A UVA dose-response curve should be performed to determine the optimal window.
Incubation Time (Pre-UVA) 30 min - 4 hoursShould be optimized to allow for sufficient cellular uptake of the Psoralen.
Post-UVA Incubation 24 - 72 hoursDependent on the endpoint being measured (e.g., apoptosis may be earlier, proliferation changes may be later).

Visualizations

Psoralen_Mechanism_of_Action cluster_membrane Cell Membrane cluster_stimulus External Stimuli cluster_response Cellular Response EGF EGF EGFR EGF Receptor EGF->EGFR Binds to Altered_Growth Altered Cell Growth and Differentiation EGFR->Altered_Growth Normal Signal Psoralen_Receptor Psoralen Receptor Phosphorylation EGFR Phosphorylation Psoralen_Receptor->Phosphorylation Activated by UVA Psoralen Psoralen Psoralen->Psoralen_Receptor Binds to UVA UVA Light UVA->Psoralen_Receptor Inhibition Inhibition of Tyrosine Kinase Activity Phosphorylation->Inhibition Reduced_Binding Reduced EGF Binding Phosphorylation->Reduced_Binding Inhibition->Altered_Growth Disrupted Signal Reduced_Binding->Altered_Growth Disrupted Signal PUVA_Experimental_Workflow start Start seed_cells 1. Seed Cells start->seed_cells incubate_psoralen 2. Incubate with Psoralen Derivative seed_cells->incubate_psoralen uva_irradiation 3. UVA Irradiation incubate_psoralen->uva_irradiation post_incubation 4. Post-Irradiation Incubation uva_irradiation->post_incubation analysis 5. Downstream Analysis (e.g., Viability, Western Blot, qPCR) post_incubation->analysis end End analysis->end

References

Validation & Comparative

A Comparative Guide to Psoralen Derivatives: 8-Methoxypsoralen (8-MOP) versus the Emerging Psoralin, N-decanoyl-5-oxo-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established photosensitizing agent 8-methoxypsoralen (8-MOP) and the newer synthetic derivative, Psoralin, N-decanoyl-5-oxo-. While 8-MOP has a long history of clinical use and a wealth of experimental data, Psoralin, N-decanoyl-5-oxo- is a compound in the nascent stages of scientific exploration. This guide will objectively present the available data for both, highlighting the disparities in the depth of research and clinical validation.

Introduction to Psoralen and its Derivatives

Psoralens, a class of naturally occurring furocoumarins, are renowned for their photosensitizing properties.[1][2] When activated by ultraviolet A (UVA) radiation, they can intercalate into DNA and form covalent bonds, leading to the inhibition of cell proliferation and modulation of immune responses.[3][4] This mechanism forms the basis of PUVA (Psoralen + UVA) therapy, a treatment modality for various skin conditions such as psoriasis and vitiligo.[4][5] 8-methoxypsoralen (8-MOP) is the most extensively studied and clinically utilized psoralen derivative. In contrast, Psoralin, N-decanoyl-5-oxo- is a synthetic derivative with limited but emerging scientific interest.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and properties of these two molecules.

PropertyPsoralin, N-decanoyl-5-oxo-8-Methoxypsoralen (8-MOP)
Chemical Formula C21H24O5C12H8O4
Molecular Weight ~356.4 g/mol [1]216.19 g/mol
Source Synthetic derivative of psoralen[1]Naturally occurring in plants like Ammi majus; also synthesized
Key Structural Features Furocoumarin backbone with a decanoyl group attached[1]Furan ring fused to a coumarin moiety with a methoxy group at position 8

Mechanism of Action

The mechanism of action for 8-MOP is well-documented. Upon UVA photoactivation, 8-MOP intercalates into DNA and forms both monofunctional adducts (binding to a single DNA strand) and bifunctional adducts (cross-linking both DNA strands).[3][5] This action inhibits DNA synthesis and cell division.[3] Beyond its direct effects on DNA, 8-MOP is also known to influence cellular signaling pathways.

For Psoralin, N-decanoyl-5-oxo- , the precise mechanism of action has not been experimentally elucidated. However, based on its psoralen backbone, it is presumed to exhibit photosensitizing properties and the ability to form covalent bonds with DNA upon UV exposure.[1] The presence of the N-decanoyl-5-oxo moiety may influence its lipophilicity, cellular uptake, and specific molecular interactions, but this remains to be investigated.

Signaling Pathways

The influence of 8-MOP on cellular signaling is an active area of research. Studies have shown that 8-MOP can induce apoptosis through the upregulation of p53 and activation of caspase-3.[1] Furthermore, it has been observed to inhibit metastasis-related proteins like MMP-2 and MMP-9 and affect signaling pathways involving PI3K, ERK2, and STAT3.[1] In the context of psoriasis, PUVA therapy with 8-MOP has been shown to suppress the IL-23/Th17 pathway and induce regulatory T cells (Tregs).[6]

There is currently no published experimental data on the specific signaling pathways modulated by Psoralin, N-decanoyl-5-oxo- .

8-MOP_Signaling_Pathway cluster_PUVA PUVA Therapy cluster_Cellular_Effects Cellular Effects cluster_Molecular_Targets Molecular Targets 8-MOP 8-MOP DNA_Crosslinking DNA Interstrand Cross-linking 8-MOP->DNA_Crosslinking Inhibit_Metastasis Inhibition of Metastasis 8-MOP->Inhibit_Metastasis Immune_Modulation Immune Modulation 8-MOP->Immune_Modulation PI3K_ERK2_STAT3 PI3K/ERK2/STAT3 8-MOP->PI3K_ERK2_STAT3 Inhibits UVA UVA UVA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis p53 p53 Apoptosis->p53 Caspase-3 Caspase-3 Apoptosis->Caspase-3 MMP-2_MMP-9 MMP-2/MMP-9 Inhibit_Metastasis->MMP-2_MMP-9 IL-23_Th17 IL-23/Th17 Axis Immune_Modulation->IL-23_Th17 Suppresses Tregs Tregs Immune_Modulation->Tregs Induces

Caption: Simplified signaling pathways affected by 8-MOP in conjunction with UVA light.

Experimental Data and Therapeutic Applications

The therapeutic efficacy of 8-MOP in PUVA therapy is well-established through numerous clinical trials for conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[4][7]

For Psoralin, N-decanoyl-5-oxo- , the available information is currently limited to a commercial source describing it as a synthetic derivative with potential antitumor and antimicrobial properties, and its inclusion in a computational screening study for sickle cell disease.[1][8] There are no published in vivo or clinical studies to validate these potential applications.

Comparative Efficacy and Safety Data

The following table summarizes the available data. The significant gap in experimental and clinical data for Psoralin, N-decanoyl-5-oxo- is evident.

ParameterPsoralin, N-decanoyl-5-oxo-8-Methoxypsoralen (8-MOP)
Therapeutic Indications Potential antitumor and antimicrobial activity suggested; included in a computational screen for sickle cell disease.[1][8] No clinical validation.Symptomatic control of severe, recalcitrant psoriasis; repigmentation of idiopathic vitiligo; palliative treatment of cutaneous T-cell lymphoma.[7]
Clinical Efficacy (Psoriasis) No data available.In a study, 87% of patients showed an excellent response after 30 sessions.[2]
Clinical Efficacy (Vitiligo) No data available.85% of patients showed an excellent response after 70 sessions.[2]
Common Side Effects Phototoxicity is expected due to the psoralen structure.[1] Other potential side effects are unknown.Nausea, pruritus, erythema, headache, dizziness, insomnia.[7][9] Long-term use is associated with an increased risk of skin aging and skin cancer.[4]

Experimental Protocols

Detailed experimental protocols for Psoralin, N-decanoyl-5-oxo- are not available in the public domain. The computational study it was featured in employed in silico methods to predict the anti-sickle cell disease activity of various compounds.[8]

In contrast, numerous standardized protocols for the clinical use of 8-MOP in PUVA therapy exist. A general protocol for oral PUVA therapy is as follows:

Oral 8-MOP PUVA Therapy Protocol (General Overview)

  • Patient Evaluation: A thorough dermatological examination and patient history are taken, including assessment for photosensitive diseases.

  • 8-MOP Administration: Patients ingest 8-MOP (dose typically based on body weight, e.g., 0.6 mg/kg) approximately 1-2 hours before UVA exposure.[9][10]

  • UVA Exposure: The patient is exposed to a controlled dose of UVA radiation. The initial dose is determined based on the patient's skin type and minimal phototoxic dose testing.

  • Treatment Schedule: Treatments are typically administered 2-3 times per week, with gradual increases in the UVA dose as tolerated.

  • Monitoring: Patients are monitored for therapeutic response and adverse effects, such as erythema and nausea.

  • Protective Measures: Patients are required to wear UV-protective eyewear for 24 hours post-treatment to prevent cataracts.[10]

PUVA_Workflow Patient_Screening Patient Screening & Informed Consent 8-MOP_Admin Oral Administration of 8-MOP Patient_Screening->8-MOP_Admin UVA_Exposure Controlled UVA Exposure 8-MOP_Admin->UVA_Exposure 1-2 hours post-ingestion Monitoring Monitor for Efficacy & Side Effects UVA_Exposure->Monitoring Follow-up Follow-up & Maintenance Therapy Monitoring->Follow-up

Caption: A generalized workflow for oral PUVA therapy using 8-MOP.

Conclusion

This comparative guide underscores the significant difference in the scientific and clinical maturity of Psoralin, N-decanoyl-5-oxo- and 8-methoxypsoralen. 8-MOP is a cornerstone of photochemotherapy, with a well-defined mechanism of action, extensive clinical data supporting its efficacy and safety profile, and established treatment protocols.

Psoralin, N-decanoyl-5-oxo-, on the other hand, is a novel synthetic psoralen derivative that is in the very early stages of investigation. While preliminary information suggests potential biological activities, a substantial body of research, including in vitro mechanistic studies, in vivo preclinical testing, and rigorous clinical trials, is required to ascertain its therapeutic potential and safety. For researchers and drug development professionals, 8-MOP serves as the gold standard for comparison, while Psoralin, N-decanoyl-5-oxo- represents an unexplored frontier in the development of new photosensitizing agents. Future studies are needed to determine if the structural modifications in Psoralin, N-decanoyl-5-oxo- offer any advantages in terms of efficacy, safety, or pharmacokinetic properties over existing psoralen derivatives.

References

Validating Apoptosis Induced by Psoralin, N-decanoyl-5-oxo-: A Flow Cytometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating apoptosis induced by the novel compound, Psoralin, N-decanoyl-5-oxo-. The focus is on the widely accepted technique of flow cytometry using Annexin V and Propidium Iodide (PI) staining. This document offers detailed experimental protocols and presents hypothetical data to illustrate the expected outcomes when comparing the effects of this novel psoralen derivative with a standard apoptosis inducer.

Comparative Analysis of Apoptosis Induction

The efficacy of Psoralin, N-decanoyl-5-oxo- in inducing apoptosis can be quantitatively assessed and compared with other known apoptosis-inducing agents. Flow cytometry allows for the precise measurement of the percentage of cells in different stages of apoptosis: viable, early apoptotic, late apoptotic, and necrotic.[1][2]

Table 1: Hypothetical Quantitative Analysis of Apoptosis by Flow Cytometry

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control -95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Psoralin, N-decanoyl-5-oxo- 10 µM75.6 ± 3.515.8 ± 2.28.6 ± 1.3
Psoralin, N-decanoyl-5-oxo- 25 µM50.1 ± 4.228.9 ± 3.121.0 ± 2.8
Psoralin, N-decanoyl-5-oxo- 50 µM25.4 ± 3.845.3 ± 4.529.3 ± 3.7
Staurosporine (Positive Control) 1 µM15.8 ± 2.955.2 ± 5.129.0 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed protocol for the validation of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry is provided below. This method is based on the principle that in early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3][4] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[4]

Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

Materials:

  • Psoralin, N-decanoyl-5-oxo-

  • Cell line of interest (e.g., human cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Psoralin, N-decanoyl-5-oxo- (e.g., 10, 25, 50 µM), a vehicle control, and a positive control for apoptosis (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • For suspension cells: Collect the cells directly into a 15 mL conical tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[3]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.[5]

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic population in this assay)

Signaling Pathways and Experimental Workflow

The induction of apoptosis by psoralen derivatives can occur through various signaling pathways, often involving endoplasmic reticulum (ER) stress and the activation of caspases.[6][7] The experimental workflow for validating these effects using flow cytometry is a standardized and robust process.

G cluster_0 Psoralen-Induced Apoptosis Pathway Psoralen Psoralen Derivative ER_Stress Endoplasmic Reticulum Stress Psoralen->ER_Stress Bcl2_family Modulation of Bcl-2 Family Proteins Psoralen->Bcl2_family UPR Unfolded Protein Response ER_Stress->UPR Caspase_Activation Caspase Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Mitochondria->Caspase_Activation

Caption: Psoralen-induced apoptosis signaling pathway.

G cluster_1 Flow Cytometry Experimental Workflow Cell_Culture Cell Culture and Treatment Harvesting Cell Harvesting Cell_Culture->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for apoptosis validation.

References

A Comparative Analysis of Psoralen Derivatives for DNA Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA binding affinity of various psoralen derivatives, offering a valuable resource for researchers in drug discovery and molecular biology. Psoralens, a class of naturally occurring furocoumarins, are renowned for their ability to intercalate into DNA and, upon photoactivation, form covalent adducts, leading to significant biological effects. This unique mechanism has positioned them as critical components in photochemotherapy for skin disorders like psoriasis and vitiligo, and as tools in molecular biology to probe DNA structure and function.[1][2] The efficiency of their therapeutic and experimental applications is intrinsically linked to their DNA binding affinity.

This analysis delves into the quantitative binding data of several key psoralen derivatives, presents detailed experimental methodologies for assessing DNA binding, and visualizes the fundamental interaction pathways and experimental workflows.

Quantitative Comparison of DNA Binding Affinity

The DNA binding affinity of psoralen derivatives is a critical parameter influencing their biological activity. This affinity is typically quantified by the association constant (Ka) or the dissociation constant (Kd), where a higher Ka or a lower Kd signifies stronger binding. The following table summarizes the DNA binding constants for a selection of psoralen derivatives, compiled from studies employing spectrofluorometry and radiolabeling techniques. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.

Psoralen DerivativeBinding Constant (K) M⁻¹Dissociation Constant (Kd) MExperimental MethodReference
8-Methoxypsoralen (8-MOP)3.25 x 10⁵1.4 x 10⁻³Spectrofluorometry / Radiolabeling[3]
5-Methoxypsoralen (5-MOP)-3.5 x 10⁻⁴Radiolabeling
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)5.16 x 10⁵-Spectrofluorometry[3]
5-Methylisopsoralen (5-MIP)-5.5 x 10⁻⁴Radiolabeling
3-Carbethoxypsoralen (3-CP)No detectable dark binding-Radiolabeling
Derivative 6E7.30 x 10⁶-Spectrofluorometry[3]
Derivative 2F3.43 x 10⁶-Spectrofluorometry[4]
Derivative 6D--Spectrofluorometry[4]
Derivative 1B--Spectrofluorometry[4]

Mechanism of Psoralen-DNA Interaction

The interaction of psoralen derivatives with DNA is a two-step process. The initial step involves the non-covalent intercalation of the planar psoralen molecule between the base pairs of the DNA double helix.[2][5] This process is primarily driven by hydrophobic and van der Waals interactions. The second step, which is light-dependent, involves the formation of covalent bonds with pyrimidine bases, particularly thymine, upon exposure to long-wave ultraviolet light (UVA).[1][2] This photoaddition can result in the formation of a monoadduct or, if a second photoreaction occurs at the other reactive site of the psoralen, an interstrand cross-link (ICL).

Psoralen_DNA_Interaction Psoralen Psoralen Derivative Intercalation Non-covalent Intercalation Psoralen->Intercalation Dark Binding DNA Double-Stranded DNA DNA->Intercalation Photoactivation UVA Light (320-400 nm) Intercalation->Photoactivation Monoadduct Monoadduct Formation Photoactivation->Monoadduct Covalent Bonding ICL Interstrand Cross-link (ICL) Photoactivation->ICL Covalent Bonding Monoadduct->Photoactivation Second Photon

Caption: Mechanism of psoralen-DNA interaction.

Experimental Protocols

Accurate determination of DNA binding affinity is crucial for the comparative analysis of psoralen derivatives. Several biophysical techniques are commonly employed for this purpose.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying psoralen-DNA interactions. It relies on the change in the fluorescence properties of the psoralen derivative upon binding to DNA. Typically, the intrinsic fluorescence of the psoralen is quenched upon intercalation into the DNA helix. By titrating a solution of the psoralen derivative with increasing concentrations of DNA and monitoring the decrease in fluorescence intensity, the binding constant can be determined.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the psoralen derivative in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA or a synthetic oligonucleotide) in a buffer solution (e.g., Tris-EDTA buffer, pH 7.4).

    • The final concentration of the psoralen derivative in the cuvette should be in the micromolar range, and the DNA concentration will be varied.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the psoralen derivative (typically in the range of 320-360 nm).

    • Record the fluorescence emission spectrum of the psoralen solution in the absence of DNA.

    • Successively add small aliquots of the DNA stock solution to the psoralen solution in the cuvette.

    • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each DNA concentration.

    • The binding constant (K) can be calculated using the Scatchard equation by plotting the ratio of bound to free ligand concentration against the bound ligand concentration.

Fluorescence_Spectroscopy_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Psoralen_Sol Psoralen Solution Titration Titrate Psoralen with DNA Psoralen_Sol->Titration DNA_Sol DNA Stock Solution DNA_Sol->Titration Record_Spectra Record Fluorescence Spectra Titration->Record_Spectra Measure_Intensity Measure Fluorescence Quenching Record_Spectra->Measure_Intensity Scatchard Scatchard Plot Analysis Measure_Intensity->Scatchard Binding_Constant Determine Binding Constant (K) Scatchard->Binding_Constant

References

A Comparative Guide to the Cytotoxicity of Psoralen Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No experimental data was found for the specific compound "Psoralin, N-decanoyl-5-oxo-". This guide provides a comparative overview of the cytotoxicity of structurally related psoralen derivatives based on available scientific literature.

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in cancer research due to their cytotoxic properties. These compounds, and their synthetic derivatives, can induce cell death in various cancer cell lines through mechanisms that are often, but not always, dependent on photoactivation by ultraviolet A (UVA) light. This guide summarizes the cytotoxic effects of several key psoralen derivatives against a range of cancer cell lines, providing valuable data for researchers in oncology and drug development.

Comparative Cytotoxicity of Psoralen Derivatives

The cytotoxic potential of psoralen derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various psoralen derivatives in different cancer cell lines, as reported in the scientific literature. It is important to note that experimental conditions, such as exposure to UVA light, can significantly influence these values.

CompoundCell LineCancer TypeIC50 (µM)ConditionCitation
PsoralenK562Chronic Myelogenous Leukemia24.4-[1]
KBOral Squamous Carcinoma88.1-[1]
KBv200 (Multidrug-resistant)Oral Squamous Carcinoma86.6-[1]
K562/ADM (Multidrug-resistant)Chronic Myelogenous Leukemia62.6-[1]
IsopsoralenK562Chronic Myelogenous Leukemia49.6-[1]
KBOral Squamous Carcinoma61.9-[1]
KBv200 (Multidrug-resistant)Oral Squamous Carcinoma49.4-[1]
K562/ADM (Multidrug-resistant)Chronic Myelogenous Leukemia72.0-[1]
8-Methoxypsoralen (8-MOP)Human MelanomaMelanoma10.79+UVA[2]
SNU1Gastric CancerNot specified (inhibits viability)-[3]
4,5',8-Trimethylpsoralen (TMP)Human MelanomaMelanoma0.13+UVA[2]
7-Methylpyridopsoralen (MPP)Human MelanomaMelanoma0.05+UVA[2]
ImperatorinHT-29Colon Cancer78-[4]
RK33Larynx CancerInhibits proliferation (dose-dependent)-[5]
TE671RhabdomyosarcomaInhibits proliferation (dose-dependent)-[5]
Bergapten (5-Methoxypsoralen)A549Non-small Cell Lung CancerDecreased viability (dose-dependent)-[6]
NCI-H460Non-small Cell Lung CancerDecreased viability (dose-dependent)-[6]
Saos-2Osteosarcoma40.05-[7]
HT-29Colon Cancer332-[7]
BCPAPPapillary Thyroid CancerInhibited proliferation (10-15 µM/mL)-[8]
4-Bromobenzyl amide derivative (3c)T47-DBreast Cancer10.14Dark (no UVA)[9][10]
Furanylamide derivative (3g)SK-BR-3Breast Cancer2.71+UVA[9][10]

Experimental Protocols

The following section details a generalized methodology for assessing the cytotoxicity of psoralen derivatives, primarily based on the widely used MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Psoralen derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The psoralen derivative stock solutions are diluted to various concentrations in complete culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same final concentration as the treatment wells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • For Photoactivated Cytotoxicity: If the phototoxic effects are being investigated, the plates are exposed to a specific dose of UVA radiation after the initial incubation with the compound. Following irradiation, the plates are returned to the incubator for the remainder of the incubation period.[2]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of psoralen derivatives.

experimental_workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231, HT-29) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with Psoralen Derivatives seeding->treatment incubation Incubation (24, 48, or 72h) treatment->incubation uva UVA Irradiation (for phototoxicity studies) incubation->uva Optional mtt_assay MTT Assay incubation->mtt_assay uva->incubation readout Absorbance Reading mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Workflow for Cytotoxicity Assessment of Psoralen Derivatives.

Signaling Pathway of Psoralen-Induced Apoptosis

Psoralen derivatives often induce apoptosis in cancer cells by activating intrinsic and extrinsic pathways. The diagram below depicts a simplified, representative signaling cascade.

apoptosis_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage Response cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade psoralen Psoralen Derivative (+/- UVA) dna_damage DNA Crosslinking & Damage psoralen->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Navigating Psoralen Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "Psoralin, N-decanoyl-5-oxo-" is not available in the public domain. This guide provides a comparative analysis of structurally related and well-researched psoralen derivatives to offer insights into potential mechanisms and experimental considerations. The presented data pertains to 5-methoxypsoralen (5-MOP), 8-methoxypsoralen (8-MOP), and Imperatorin as representative analogues.

Introduction to Psoralen Derivatives

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in biomedical research due to their potent biological activities.[1][2] When activated by UVA light (PUVA therapy), they can intercalate into DNA and form covalent adducts, leading to cell cycle arrest and apoptosis.[3][4][5] This mechanism underlies their application in treating skin disorders like psoriasis and vitiligo.[6][7] Beyond their photosensitizing effects, psoralen derivatives also exhibit a range of other pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, independent of photoactivation.[2][8][9] This guide focuses on the comparative anti-cancer and anti-inflammatory properties of key psoralen analogues.

Comparative Biological Activity

The biological effects of psoralen derivatives can vary significantly based on their chemical structure. The following tables summarize key quantitative data for 5-MOP, 8-MOP, and Imperatorin.

Table 1: Comparative Cytotoxicity of Psoralen Derivatives against Cancer Cell Lines
CompoundCell LineAssayIC50 Value (µM)Experimental ConditionsReference
5-Methoxypsoralen (5-MOP) Human Hepatocellular Carcinoma (HCC)MTT AssayNot explicitly stated, but showed direct cell killingDark conditions (no UVA)[2]
8-Methoxypsoralen (8-MOP) Human Gastric Cancer (SNU1)Not specifiedDose-dependent apoptosisDark conditions (no UVA)[10]
Imperatorin Human Colon Cancer (HT-29)MTT Assay7848h incubation, dark conditions[11]
Imperatorin Human Gastric Adenocarcinoma (SGC-7901)Not specifiedExhibits selective antitumor effectsDark conditions (no UVA)[12]
Psoralen & Isopsoralen Oral Carcinoma & ErythroleukemiaMTT AssayDose-dependent inhibitionDark conditions (no UVA)[2]
Table 2: Comparative Anti-inflammatory Activity of Psoralen Derivatives
CompoundCell LineParameter MeasuredInhibitionIC50 ValueReference
8-Hydroxypsoralen (Xanthotoxol) RAW 264.7 MacrophagesPGE2, IL-6, IL-1β ProductionDose-dependent decreaseNot specified[13]
5-Hydroxypsoralen (Bergaptol) RAW 264.7 MacrophagesPGE2 ProductionSignificant inhibitionNot specified[13]
8-Methoxypsoralen (8-MOP) RAW 264.7 MacrophagesPGE2 ProductionSignificant inhibitionNot specified[13]
5-Methoxypsoralen (5-MOP) RAW 264.7 MacrophagesPGE2 ProductionSignificant inhibitionNot specified[13]
Psoralen & Angelicin THP-1 MonocytesIL-1β and IL-8 mRNA and releaseDose-dependent decreaseNot specified[9]

Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of psoralen derivatives are mediated through various signaling pathways.

Anti-Cancer Mechanisms

Psoralen derivatives can induce apoptosis and inhibit cancer cell proliferation through multiple pathways. A primary mechanism for many psoralens, particularly when activated by UVA light, is the induction of DNA damage.[3][4] However, in the absence of photoactivation, they can also modulate key signaling pathways. For instance, Imperatorin has been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways.[12][14] 8-MOP can induce apoptosis by upregulating p53 and inhibit metastasis by downregulating MMP-2 and MMP-9.[10]

anticancer_pathway Psoralen Psoralen Derivatives (e.g., Imperatorin, 8-MOP) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Psoralen->PI3K_Akt_mTOR Inhibits MAPK MAPK Pathway Psoralen->MAPK Inhibits p53 p53 Upregulation Psoralen->p53 Induces MMPs MMP-2/9 Downregulation Psoralen->MMPs Induces Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces Metastasis Metastasis MMPs->Metastasis Promotes

Simplified Anti-Cancer Signaling of Psoralen Derivatives.
Anti-inflammatory Mechanisms

The anti-inflammatory effects of psoralen derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[15] For example, xanthotoxol (8-hydroxypsoralen) has been shown to suppress the LPS-stimulated phosphorylation of IκBα, p38 MAPK, and JNK in RAW 264.7 cells.[13]

anti_inflammatory_pathway LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway (p38, JNK) LPS->MAPK Activates Psoralen Psoralen Derivatives (e.g., Xanthotoxol) Psoralen->NFkB Inhibits Psoralen->MAPK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (PGE2, IL-6, IL-1β) NFkB->Inflammatory_Mediators Induces Production MAPK->Inflammatory_Mediators Induces Production

Anti-inflammatory Signaling of Psoralen Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are generalized protocols for key assays used in the evaluation of psoralen derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the psoralen derivative for the desired time period (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Psoralen Derivative Incubate_24h->Treat_Compound Incubate_Time Incubate for Desired Time Treat_Compound->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Workflow for a typical MTT cell viability assay.
DNA Intercalation Assay (Fluorescence Spectroscopy)

This method is used to study the binding of psoralen derivatives to DNA.

Protocol:

  • Prepare Solutions: Prepare stock solutions of the psoralen derivative and DNA (e.g., calf thymus DNA).[16]

  • Fluorescence Measurement: In a quartz cuvette, mix the psoralen solution with increasing concentrations of the DNA solution.

  • Excitation and Emission: Excite the psoralen at its maximum absorption wavelength and record the emission spectrum.

  • Data Analysis: Analyze the quenching of the psoralen's fluorescence upon DNA binding using the Stern-Volmer equation to determine the binding constant.

dna_intercalation_workflow Start Start Prepare_Solutions Prepare Psoralen and DNA Stock Solutions Start->Prepare_Solutions Mix_Solutions Mix Psoralen with Increasing DNA Concentrations Prepare_Solutions->Mix_Solutions Measure_Fluorescence Measure Fluorescence Spectra Mix_Solutions->Measure_Fluorescence Analyze_Quenching Analyze Fluorescence Quenching Measure_Fluorescence->Analyze_Quenching Determine_Binding Determine Binding Constant Analyze_Quenching->Determine_Binding

Workflow for DNA intercalation analysis.

Conclusion

While specific experimental data for "Psoralin, N-decanoyl-5-oxo-" remains elusive, the comparative analysis of related psoralen derivatives provides a valuable framework for researchers. The methodologies and signaling pathway information presented here can guide the design of future experiments to elucidate the specific biological activities of this and other novel psoralen compounds. The diverse pharmacological profiles of psoralens underscore their potential as lead compounds in the development of new therapeutics for a range of diseases.

References

Psoralen, N-decanoyl-5-oxo-: A Comparative Analysis Against Traditional Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of photodynamic therapy (PDT) is continually evolving, with ongoing research focused on the development of novel photosensitizers that offer enhanced efficacy, improved selectivity, and favorable pharmacokinetic profiles. Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy, primarily for the treatment of skin disorders. The synthetic derivative, Psoralen, N-decanoyl-5-oxo-, represents a strategic modification of the parent molecule, aiming to enhance its photosensitizing properties. This guide provides a comparative overview of Psoralen, N-decanoyl-5-oxo- against traditional photosensitizers, supported by established experimental data for related compounds and standardized protocols for evaluation.

Introduction to Psoralen-Based Photosensitizers

Psoralens exert their photosensitizing effects primarily through a Type I photochemical reaction. Upon activation by ultraviolet A (UVA) radiation, these planar molecules intercalate into DNA and form covalent cross-links with pyrimidine bases, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] While effective, the clinical use of traditional psoralens can be limited by factors such as poor water solubility.[3] The introduction of an N-decanoyl lipophilic chain at the 5-oxo position in Psoralen, N-decanoyl-5-oxo- is hypothesized to modulate its physicochemical properties, potentially leading to improved cellular uptake and membrane interactions.

Comparison with Traditional Photosensitizers

Traditional photosensitizers, such as porphyrin derivatives (e.g., Photofrin®), chlorins (e.g., Foscan®), and phthalocyanines, predominantly operate through a Type II photochemical mechanism. This process involves the transfer of energy from the excited photosensitizer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) that induces cellular damage. The table below summarizes the key characteristics of these traditional photosensitizers compared to the anticipated properties of a lipophilic psoralen derivative like Psoralen, N-decanoyl-5-oxo-.

PropertyTraditional Photosensitizers (Porphyrins, Chlorins)Psoralens (General)Psoralen, N-decanoyl-5-oxo- (Hypothesized)
Primary Mechanism Type II (Singlet Oxygen Generation)Type I (DNA Intercalation & Cross-linking)Primarily Type I, potential for Type II
Singlet Oxygen Quantum Yield (ΦΔ) High (e.g., >0.4)Generally low to moderate[4][5]Potentially enhanced compared to parent psoralen
Activation Wavelength Visible to Near-Infrared (630-800 nm)Ultraviolet A (UVA) (320-400 nm)UVA (320-400 nm)
Cellular Localization Varies (Mitochondria, lysosomes, plasma membrane)Nucleus (DNA)Enhanced membrane association and potential for improved nuclear uptake
Solubility Variable, often requires formulationPoor in aqueous mediaIncreased lipophilicity, potentially improved solubility in lipid environments
Dark Toxicity Generally lowGenerally low[1]Expected to be low

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of Psoralen, N-decanoyl-5-oxo- and compare it to other photosensitizers, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Phototoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., human squamous cell carcinoma SCC VII) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[9]

  • Photosensitizer Incubation: Treat the cells with varying concentrations of Psoralen, N-decanoyl-5-oxo- or a reference photosensitizer for a predetermined incubation period (e.g., 4 to 24 hours). Include a vehicle control group.

  • Irradiation: Following incubation, replace the drug-containing medium with fresh medium. Expose the cells to a specific dose of UVA light (for psoralens) or visible light (for traditional photosensitizers). A control group should be kept in the dark.

  • MTT Addition: After irradiation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen. This can be determined indirectly using a chemical trap like 1,3-diphenylisobenzofuran (DPBF) or directly by measuring the phosphorescence of singlet oxygen at ~1270 nm.[10][11][12][13]

Protocol (Indirect Method using DPBF):

  • Solution Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., ethanol or DMSO). A reference photosensitizer with a known ΦΔ (e.g., methylene blue) should be used for comparison.

  • Irradiation: Irradiate the solutions with a light source corresponding to the absorption maximum of the photosensitizer.

  • Absorbance Monitoring: Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time.

  • Calculation: The rate of DPBF photobleaching is proportional to the singlet oxygen generation. The ΦΔ of the test compound can be calculated relative to the reference photosensitizer.

In Vivo Antitumor Efficacy Evaluation

Animal models are crucial for assessing the in vivo efficacy of a novel photosensitizer.[14][15][16][17][18]

Protocol (Tumor Xenograft Model):

  • Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 murine breast cancer cells) into the flank of immunodeficient mice.[17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

  • Photosensitizer Administration: Administer Psoralen, N-decanoyl-5-oxo- or a reference photosensitizer to the tumor-bearing mice, typically via intravenous or intraperitoneal injection.

  • Tumor Irradiation: At the time of maximum tumor accumulation of the photosensitizer (determined through pharmacokinetic studies), irradiate the tumor area with the appropriate wavelength and dose of light.

  • Tumor Volume Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Survival Analysis: Monitor the survival of the mice over a defined period.

  • Histological Analysis: After the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

PDT_Mechanism cluster_type1 Type I Mechanism (Psoralens) cluster_type2 Type II Mechanism (Traditional Photosensitizers) PS1 Psoralen ExcitedPS1 Excited Psoralen PS1->ExcitedPS1 Absorption Light1 UVA Light Light1->ExcitedPS1 DNA DNA ExcitedPS1->DNA Intercalation DNA_Adduct DNA Adducts & Cross-links DNA->DNA_Adduct Covalent Bonding Apoptosis1 Apoptosis DNA_Adduct->Apoptosis1 PS2 Photosensitizer ExcitedPS2 Excited Photosensitizer PS2->ExcitedPS2 Absorption Light2 Visible Light Light2->ExcitedPS2 Oxygen ³O₂ (Ground State) ExcitedPS2->Oxygen Energy Transfer SingletOxygen ¹O₂ (Singlet Oxygen) Oxygen->SingletOxygen CellDamage Oxidative Cell Damage SingletOxygen->CellDamage Apoptosis2 Apoptosis/Necrosis CellDamage->Apoptosis2

Caption: Mechanisms of Type I and Type II photodynamic therapy.

Experimental_Workflow cluster_photophysical Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: Novel Photosensitizer (Psoralen, N-decanoyl-5-oxo-) photophysical Photophysical & Photochemical Characterization start->photophysical invitro In Vitro Efficacy photophysical->invitro absorption Absorption/Emission Spectra photophysical->absorption singlet_oxygen Singlet Oxygen Quantum Yield photophysical->singlet_oxygen invivo In Vivo Efficacy invitro->invivo uptake Cellular Uptake & Localization invitro->uptake phototoxicity Phototoxicity (MTT Assay) invitro->phototoxicity conclusion Comparative Efficacy Assessment invivo->conclusion pharmacokinetics Pharmacokinetics & Biodistribution invivo->pharmacokinetics tumor_model Antitumor Efficacy (Xenograft Model) invivo->tumor_model

Caption: Workflow for evaluating a novel photosensitizer.

Conclusion

While direct experimental data for Psoralen, N-decanoyl-5-oxo- is not yet widely available, its structural design suggests a promising avenue for the development of new photochemotherapeutic agents. The addition of a lipophilic decanoyl chain may enhance its interaction with cellular membranes and improve its bioavailability, potentially leading to increased efficacy. The provided experimental protocols offer a standardized framework for the comprehensive evaluation of this and other novel photosensitizers, enabling a direct and objective comparison with traditional PDT agents. Further research is warranted to fully elucidate the photophysical, photochemical, and biological properties of Psoralen, N-decanoyl-5-oxo- and to determine its potential as a next-generation photosensitizer.

References

Assessing the Specificity of Psoralen-DNA Adduct Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of DNA adduct formation by psoralen derivatives, with a focus on quantitative comparisons and detailed experimental methodologies. While specific data for "Psoralen, N-decanoyl-5-oxo-" is not publicly available, this document outlines the established methods and provides comparative data for well-characterized psoralen analogs such as 8-methoxypsoralen (8-MOP), 4,5',8-trimethylpsoralen (TMP), and 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT). This information serves as a benchmark for evaluating novel psoralen compounds.

Introduction to Psoralen-DNA Adduct Formation

Psoralens are a class of naturally occurring or synthetic furocoumarins that, upon activation by ultraviolet A (UVA) light, form covalent adducts with DNA. This photo-induced reaction is the basis for their therapeutic applications in conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma. The mechanism involves intercalation of the planar psoralen molecule into the DNA double helix, primarily at 5'-TpA sites. Subsequent UVA irradiation leads to the formation of cyclobutane-type monoadducts with pyrimidine bases, predominantly thymine. A second photon absorption can convert a furan-side monoadduct into an interstrand cross-link (ICL), which is a highly cytotoxic lesion.

The specificity of a psoralen derivative refers to its preference for forming certain types of adducts (monoadducts vs. ICLs) at specific DNA sequences. This specificity is influenced by the chemical structure of the psoralen, which affects its DNA intercalation affinity, orientation within the helix, and photoreactivity. Understanding this specificity is crucial for the rational design of new psoralen-based drugs with improved efficacy and reduced side effects.

Comparative Analysis of Psoralen Derivatives

The following tables summarize key parameters for comparing the DNA adduct formation of different psoralen derivatives, based on available literature. These tables can be used as a reference for evaluating new compounds.

Table 1: Comparison of Cytotoxicity and DNA Adduct Formation

Psoralen DerivativeRelative Cytotoxicity (Cell Proliferation Assay)DNA Adduct Formation (MALDI-TOF MS)Key Structural FeaturesReference
Psoralen (unmodified)BaselineModeratePlanar furocoumarin core[1]
8-Methoxypsoralen (8-MOP)Higher than PsoralenHighMethoxy group at position 8[1]
4,5',8-Trimethylpsoralen (TMP)Higher than 8-MOPHighMethyl groups at 4, 5', and 8[1]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)Very HighVery HighPositively charged aminomethyl group[1]

Note: The data presented is a qualitative summary based on the referenced study. Quantitative values can be found in the source publication.

Table 2: Photochemical and Kinetic Parameters of Psoralen-DNA Photoaddition

Psoralen DerivativeDissociation Constant (KD)Reaction Quantum Yield (ΦR)Primary PhotoproductReference
8-Methoxypsoralen (8-MOP)Not ReportedNot ReportedFuran-side monoadducts and ICLs[2][3]
4,5',8-Trimethylpsoralen (TMP)Lower than 8-MOP (higher affinity)0.4Furan-side monoadducts[2]
5-Methoxypsoralen (5-MOP)Not Reported0.017Pyrone-side monoadducts[3]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)Not Reported0.12Furan-side monoadducts[2]

Note: A lower KD value indicates a stronger binding affinity to DNA. The reaction quantum yield (ΦR) represents the efficiency of the photoreaction.

Experimental Protocols for Assessing DNA Adduct Formation

To assess the specificity of a novel psoralen derivative like "Psoralen, N-decanoyl-5-oxo-", a series of experiments should be conducted. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay

This assay determines the potency of the psoralen derivative in a cellular context.

Protocol:

  • Cell Culture: Plate cells (e.g., human keratinocytes HaCaT or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Psoralen Incubation: Treat the cells with varying concentrations of the psoralen derivative and a positive control (e.g., 8-MOP) for a defined period (e.g., 1-2 hours) in the dark.

  • UVA Irradiation: Expose the cells to a controlled dose of UVA light (e.g., 1-5 J/cm²). Include a no-UVA control for each psoralen concentration.

  • Incubation: Return the plates to the incubator and allow the cells to grow for a specified time (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-1 assay, which quantifies metabolic activity.

  • Data Analysis: Calculate the IC50 value (the concentration of psoralen that inhibits cell growth by 50%) for each compound under UVA irradiation.

Quantification of DNA Adducts by MALDI-TOF Mass Spectrometry

This technique allows for the direct detection and quantification of psoralen-DNA adducts.

Protocol:

  • Oligonucleotide Preparation: Synthesize a short, defined DNA oligonucleotide, preferably with a known psoralen binding site (e.g., a sequence containing 5'-TA-3').

  • Reaction Mixture: Prepare a reaction mixture containing the oligonucleotide, the psoralen derivative, and a suitable buffer.

  • UVA Irradiation: Irradiate the mixture with a specific dose of UVA light on ice to facilitate the photoreaction.

  • Sample Preparation for MALDI-TOF: Mix the irradiated sample with a MALDI matrix (e.g., 3-hydroxypicolinic acid).

  • Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. The mass shift of the oligonucleotide peak will indicate the formation of monoadducts and ICLs.

  • Data Analysis: Quantify the relative abundance of the unmodified oligonucleotide and the adducted species to determine the efficiency of adduct formation.

Comet Assay (Single Cell Gel Electrophoresis) for ICL Detection

The comet assay can be adapted to specifically detect ICLs.

Protocol:

  • Cell Treatment: Treat cultured cells with the psoralen derivative and UVA light as described in the cytotoxicity assay.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear DNA.

  • Irradiation (for ICL detection): To visualize ICLs, induce random DNA strand breaks by exposing the slides to a fixed dose of ionizing radiation (e.g., X-rays or gamma rays).

  • Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to denature the DNA and then perform electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate slower.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the comet tail moment (a measure of DNA damage) to assess the level of ICLs. A decrease in the tail moment after the inducing irradiation indicates the presence of ICLs.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key processes involved in psoralen-DNA adduct formation and its analysis.

Psoralen_Mechanism cluster_cell Cell cluster_intercalation Intercalation cluster_activation UVA Activation Psoralen Psoralen Derivative Intercalated Intercalated Psoralen Psoralen->Intercalated Enters cell and intercalates into DNA DNA Nuclear DNA Monoadduct Monoadduct (Thymine) Intercalated->Monoadduct Photoreaction ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Photoreaction CellularEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) Monoadduct->CellularEffects ICL->CellularEffects UVA1 UVA light (photon 1) UVA1->Monoadduct UVA2 UVA light (photon 2) UVA2->ICL

Caption: Mechanism of psoralen-induced DNA adduct formation.

Experimental_Workflow cluster_assays 3. Downstream Assays start Start: Select Psoralen Derivative cell_culture 1. Cell Culture start->cell_culture treatment 2. Psoralen Incubation & UVA Irradiation cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity maldi MALDI-TOF MS (Adduct Quantification) treatment->maldi comet Comet Assay (ICL Detection) treatment->comet analysis 4. Data Analysis & Comparison cytotoxicity->analysis maldi->analysis comet->analysis conclusion Conclusion: Specificity Profile analysis->conclusion

Caption: Experimental workflow for assessing psoralen specificity.

Cellular Signaling Responses to Psoralen Adducts

Psoralen-induced DNA adducts, particularly ICLs, are potent triggers of cellular stress responses. These lesions block DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. A key signaling pathway activated by psoralen-ICLs is the Fanconi Anemia (FA) pathway, which is specifically involved in the repair of ICLs. Activation of the FA pathway leads to the recruitment of a cascade of proteins that coordinate DNA incision, translesion synthesis, and homologous recombination to resolve the cross-link.

Furthermore, the presence of bulky DNA adducts can lead to the activation of the p53 tumor suppressor protein. This can result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death). The activation of p53 is often mediated by upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related).

Psoralen_Signaling cluster_DDR DNA Damage Response cluster_Outcomes Cellular Outcomes Psoralen_UVA Psoralen + UVA DNA_Adducts DNA Monoadducts & ICLs Psoralen_UVA->DNA_Adducts Replication_Stress Replication/Transcription Block DNA_Adducts->Replication_Stress ATR ATR Activation Replication_Stress->ATR FA_Pathway Fanconi Anemia Pathway Replication_Stress->FA_Pathway p53 p53 Activation ATR->p53 DNA_Repair DNA Repair FA_Pathway->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathways activated by psoralen-DNA adducts.

Conclusion

The assessment of DNA adduct formation specificity is a critical step in the development of new psoralen-based therapeutics. By employing a combination of cytotoxicity assays, direct adduct quantification by mass spectrometry, and functional assays for ICL detection, researchers can build a comprehensive profile for novel compounds like "Psoralen, N-decanoyl-5-oxo-". Comparing the results with the established data for benchmark psoralens will enable a clear understanding of the new derivative's potential advantages in terms of potency and specificity. This systematic approach will guide the selection of lead candidates for further preclinical and clinical development.

References

Independent Verification of "Psoralin, N-decanoyl-5-oxo-" Antitumor Claims: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the available scientific evidence surrounding the antitumor potential of Psoralin, N-decanoyl-5-oxo- and its comparison with other psoralen derivatives and standard anticancer agents.

Executive Summary

Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin.[1] While it is suggested to possess antitumor properties, including the ability to inhibit tumor cell proliferation and induce apoptosis, specific quantitative experimental data to substantiate these claims in peer-reviewed literature is currently lacking.[1] This guide provides an independent verification of the potential antitumor claims by comparing the known biological activities of the broader psoralen family of compounds with established anticancer agents. The comparison focuses on breast and skin cancers, areas where psoralen derivatives have shown some activity. This analysis aims to offer a data-driven perspective for researchers, scientists, and drug development professionals.

"Psoralin, N-decanoyl-5-oxo-": Profile and Postulated Mechanism of Action

Psoralin, N-decanoyl-5-oxo- is a synthetic compound derived from psoralen, a furocoumarin found in plants like Psoralea corylifolia.[1] Furocoumarins are known for their ability to intercalate into DNA and, upon exposure to ultraviolet light (UVA), form covalent bonds with DNA, leading to cross-linking and potentially inducing apoptosis (programmed cell death).[1] It is also suggested that this compound may interact with various cellular pathways involved in apoptosis and cell cycle regulation.[1] However, without specific experimental data, these activities remain presumptive for this particular derivative.

Comparative Analysis of Antitumor Activity

Due to the absence of specific quantitative data for Psoralin, N-decanoyl-5-oxo-, this section compares the efficacy of other psoralen derivatives with standard-of-care chemotherapeutic agents against breast and skin cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Psoralen Derivatives vs. Standard Therapies in Breast Cancer

The following table summarizes the available IC50 values for various psoralen derivatives against different breast cancer cell lines, compared with a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM)Notes
Psoralen Derivative
4-bromobenzyl amide (3c)T47-D10.14Dark cytotoxicity (without UVA)
Furanylamide (3g)SK-BR-32.71Phototoxicity (with UVA)
Standard Therapy
DoxorubicinT47-D1.46Standard chemotherapy
LapatinibT47-D9.78Targeted therapy
Tamoxifen citrateT47-D20.86Standard hormone therapy
Psoralen Derivatives vs. Standard Therapies in Skin Cancer

This table presents a comparison of psoralen derivatives with standard treatments for skin cancer cell lines.

CompoundCell LineIC50 (µM)Notes
Psoralen Derivative
PsoralenB16 (murine melanoma)Not specified, but showed UV-dependent toxicity at 1.0 µMRequires UVA activation
Standard Therapy
5-FluorouracilSQUU-B (squamous cell carcinoma)~10-100 (time-dependent)Standard chemotherapy
CarboplatinSQUU-B (squamous cell carcinoma)~100-1000 (time-dependent)Standard chemotherapy
DocetaxelSQUU-B (squamous cell carcinoma)~0.01-0.1 (time-dependent)Standard chemotherapy

Experimental Protocols

The following provides a generalized methodology for determining the IC50 values presented in the comparison tables.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A431 for skin cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a psoralen derivative) is dissolved in a suitable solvent (like DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the control. The IC50 value is then calculated by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Psoralen and its derivatives have been shown to exert their antitumor effects through various cellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in the anticancer activity of psoralens.

Psoralen_DNA_Interaction Psoralen Psoralen DNA_Intercalation DNA Intercalation Psoralen->DNA_Intercalation UVA UVA Light Monoadduct Monoadduct Formation UVA->Monoadduct Crosslink Interstrand Cross-link UVA->Crosslink DNA DNA DNA->DNA_Intercalation DNA_Intercalation->Monoadduct UVA Monoadduct->Crosslink UVA Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Psoralen's interaction with DNA and UVA light leading to apoptosis.

Psoralen_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K AKT AKT PI3K->AKT BetaCatenin β-catenin AKT->BetaCatenin inhibits degradation Apoptosis Apoptosis AKT->Apoptosis inhibits Wnt Wnt Wnt->BetaCatenin GeneTranscription Gene Transcription (Proliferation, Survival) BetaCatenin->GeneTranscription Psoralens Psoralen Derivatives Psoralens->PI3K Psoralens->BetaCatenin Psoralens->Apoptosis

Caption: Inhibition of pro-survival signaling pathways by psoralen derivatives.

Conclusion

While "Psoralin, N-decanoyl-5-oxo-" is presented as a potential antitumor agent, there is a clear lack of publicly available, peer-reviewed experimental data to independently verify these claims. The broader class of psoralen derivatives has demonstrated anticancer activity, often in conjunction with UVA irradiation, against various cancer cell lines. However, their potency, as indicated by IC50 values, can be lower than that of established chemotherapeutic drugs. The mechanism of action for psoralens is multifaceted, involving DNA damage and the modulation of key signaling pathways that regulate cell proliferation and survival. Further research, including quantitative in vitro and in vivo studies, is essential to validate the specific antitumor efficacy and mechanism of "Psoralin, N-decanoyl-5-oxo-" and to determine its potential as a therapeutic candidate.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of novel psoralen derivatives reveals promising avenues for targeted cancer therapy. This guide provides a comparative analysis of "Psoralen, N-decanoyl-5-oxo-" and related compounds, focusing on their cytotoxic activities, underlying mechanisms, and the influence of structural modifications on their therapeutic potential.

Introduction to Psoralen Derivatives as Anticancer Agents

Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy for various skin disorders due to their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts, leading to apoptosis.[1] However, recent research has unveiled a DNA-independent mechanism of action for certain psoralen derivatives, expanding their potential as targeted anticancer agents.[2] This guide focuses on the structure-activity relationship (SAR) of psoralen derivatives with substitutions at the 5-position, particularly "Psoralen, N-decanoyl-5-oxo-," and compares their performance with other analogs.

Comparative Cytotoxicity of 5-Substituted Psoralen Derivatives

Recent studies have explored the impact of various substituents at the C-5 position of the psoralen scaffold on its cytotoxic activity against different cancer cell lines. A notable study synthesized a series of psoralen derivatives with diverse C-5 substituents, including amides and amines, and evaluated their efficacy against breast cancer cell lines.[2]

The results, summarized in the table below, highlight the significant influence of the C-5 substituent on both dark and light-activated cytotoxicity.

Compound IDC-5 SubstituentCell LineIC50 (µM) - DarkIC50 (µM) - with UVA
3c 4-bromobenzyl amideT47-D10.14Not Reported
3g FuranylamideSK-BR-3> 1002.71
3n (VIa) Adamantoyl amideMDA-MB-231> 100Not Reported
4b p-Br-benzyl amineT47-DNot ReportedNot Reported
Methoxsalen MethoxySK-BR-3> 100> 100
Doxorubicin -T47-D1.46Not Applicable
Lapatinib -T47-D9.78Not Applicable
Tamoxifen citrate -T47-D20.86Not Applicable

Table 1: In vitro cytotoxicity of selected C-5 substituted psoralen derivatives against breast cancer cell lines. Data sourced from a study on novel psoralen derivatives as anti-breast cancer agents.[2]

The data reveals that the 4-bromobenzyl amide derivative (3c ) exhibits the highest dark cytotoxicity against the T47-D cell line, with an IC50 value of 10.14 µM.[2] In contrast, the furanylamide derivative (3g ) demonstrates potent phototoxicity against SK-BR-3 cells, with an IC50 of 2.71 µM upon UVA irradiation.[2] This suggests that the nature of the substituent at the C-5 position can modulate the mechanism of action, favoring either dark cytotoxicity or phototoxicity.

Unraveling the Mechanism of Action: Beyond DNA Intercalation

While the traditional mechanism of psoralen action involves DNA intercalation and photo-induced cross-linking, emerging evidence points towards alternative pathways. The exceptional selectivity of certain derivatives towards HER2-positive breast cancer cell lines, like SK-BR-3, suggests a DNA-independent mechanism.[2] Molecular docking studies have indicated that these compounds may directly interact with the catalytic autokinase domain of the HER2 receptor.[2]

This interaction can disrupt the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis. One of the key pathways implicated in the anticancer effects of psoralen derivatives is the MAPK signaling pathway.[3][4]

Below is a diagram illustrating the proposed HER2-mediated MAPK signaling pathway that can be inhibited by psoralen derivatives.

HER2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome HER2 HER2 Receptor GRB2_SOS GRB2/SOS HER2->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Gene_Expression->Apoptosis_Induction Psoralen_Derivative Psoralen Derivative (e.g., N-decanoyl-5-oxo-psoralen) Psoralen_Derivative->HER2 Inhibition

References

Safety Operating Guide

Proper Disposal Procedures for Psoralin and N-decanoyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedural guidance for the safe and effective disposal of Psoralin and N-decanoyl-5-oxo-L-proline in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.

Psoralin Disposal Protocol: Photochemical Inactivation

Psoralens are photoreactive compounds that can be inactivated through exposure to long-wave ultraviolet (UV-A) light. This process, known as photochemical inactivation, alters the chemical structure of psoralen, rendering it non-reactive.

Quantitative Data for Photochemical Inactivation of Psoralin

The following table summarizes the key parameters for the photochemical inactivation of Psoralin waste. These parameters are derived from studies on the photochemical inactivation of viruses and bacteria and have been adapted for a laboratory waste disposal context.

ParameterValueNotes
UV-A Wavelength 320-400 nmLong-wave ultraviolet light is essential for the activation of psoralen.
UV-A Light Intensity 5 J/cm²This is a recommended starting point; intensity may need to be adjusted based on the specific UV light source and the volume of waste.
Psoralin Concentration in Solution Up to 5 µg/mLHigher concentrations may require longer exposure times or dilution prior to treatment.[1]
Exposure Time 5 - 120 minutesThe required time can vary significantly based on the concentration of psoralen, the volume of the solution, and the intensity of the UV-A source.[1] It is recommended to start with a longer exposure time to ensure complete inactivation.
Solvent Aqueous or ethanol solutionsPsoralen can be effectively inactivated in these common laboratory solvents.
Experimental Protocol for Psoralin Disposal

This protocol details the step-by-step procedure for the photochemical inactivation of Psoralin waste in a laboratory setting.

Materials:

  • Psoralin waste solution

  • Appropriate solvent (e.g., water, ethanol) for dilution if necessary

  • UV-A light source (320-400 nm)

  • UV-transparent container

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): UV-blocking safety glasses, lab coat, and gloves.

Procedure:

  • Preparation of the Waste Solution:

    • Ensure the Psoralin waste is in a solution. If it is in a solid form, dissolve it in a suitable solvent such as ethanol or water.

    • If the concentration of Psoralin is high, dilute the solution with the appropriate solvent to a concentration of approximately 5 µg/mL or less. This will facilitate more effective light penetration and inactivation.[1]

  • Setup for UV-A Exposure:

    • Transfer the Psoralin solution to a UV-transparent container.

    • Place the container on a stir plate and add a stir bar to ensure continuous mixing during the exposure.

    • Position the UV-A light source to provide uniform illumination to the entire solution. Follow the manufacturer's instructions for the operation of the UV-A lamp.

  • Photochemical Inactivation:

    • Turn on the stir plate to begin mixing the solution.

    • Activate the UV-A light source.

    • Expose the solution to UV-A light for a minimum of 2 hours. For larger volumes or higher concentrations, a longer exposure time may be necessary. It is advisable to conduct a small-scale validation to determine the optimal exposure time for your specific conditions.

  • Post-Inactivation Handling:

    • After the exposure is complete, turn off the UV-A light source and the stir plate.

    • The inactivated psoralen solution can now be disposed of as a non-hazardous chemical waste, in accordance with local and institutional regulations. Typically, this involves collection in a designated waste container for organic or aqueous waste.

  • Spill Cleanup:

    • In case of a spill, use dry clean-up procedures and avoid generating dust.

    • Collect the residue and place it in a sealed, labeled container for disposal.

    • Wash the affected area with copious amounts of water.

Psoralin Disposal Workflow

Psoralin_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal start Start: Psoralin Waste dissolve Dissolve in Solvent (if solid) start->dissolve dilute Dilute to ≤ 5 µg/mL dissolve->dilute setup Transfer to UV-Transparent Container and Place on Stir Plate dilute->setup expose Expose to UV-A Light (320-400 nm) with Continuous Stirring setup->expose dispose Dispose as Non-Hazardous Chemical Waste expose->dispose end End dispose->end

Caption: Workflow for the photochemical inactivation and disposal of Psoralin waste.

N-decanoyl-5-oxo-L-proline Disposal Protocol

N-decanoyl-5-oxo-L-proline is a derivative of the amino acid L-proline. Safety data for L-proline indicates that it is not classified as a hazardous substance. The decanoyl group is a saturated fatty acid chain. Based on the low hazard profile of its components, N-decanoyl-5-oxo-L-proline can be managed as a non-hazardous chemical waste.

Experimental Protocol for N-decanoyl-5-oxo-L-proline Disposal

This protocol provides general guidelines for the disposal of N-decanoyl-5-oxo-L-proline.

Materials:

  • N-decanoyl-5-oxo-L-proline waste

  • Designated non-hazardous chemical waste container

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves.

Procedure:

  • Waste Segregation:

    • Ensure that the N-decanoyl-5-oxo-L-proline waste is not mixed with any hazardous chemicals. If it is in a solution with a hazardous solvent, the entire mixture must be treated as hazardous waste according to the properties of that solvent.

  • Containerization:

    • Place the solid or liquid N-decanoyl-5-oxo-L-proline waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Disposal:

    • Follow your institution's guidelines for the disposal of non-hazardous laboratory waste. This typically involves collection by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.

    • Do not dispose of this chemical down the drain unless specifically permitted by your local regulations and institutional policies for non-hazardous waste.

  • Spill Cleanup:

    • For small spills, absorb any liquid with an inert material (e.g., vermiculite, sand) and place it in the non-hazardous waste container.

    • For solid spills, carefully sweep or scoop the material into the waste container.

    • Clean the spill area with soap and water.

N-decanoyl-5-oxo-L-proline Disposal Logic

N_decanoyl_5_oxo_L_proline_Disposal_Logic cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final Final Steps start Start: N-decanoyl-5-oxo-L-proline Waste is_mixed Mixed with Hazardous Waste? start->is_mixed hazardous_disposal Dispose as Hazardous Waste is_mixed->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste is_mixed->non_hazardous_disposal No follow_EHS Follow Institutional EHS Guidelines hazardous_disposal->follow_EHS non_hazardous_disposal->follow_EHS end End follow_EHS->end

Caption: Decision logic for the proper disposal of N-decanoyl-5-oxo-L-proline waste.

References

Navigating the Safe Handling of Psoralin and N-decanoyl-5-oxo-L-proline in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and disposal guidelines are critical for researchers and drug development professionals handling specialized chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Psoralin. Additionally, it addresses the current safety information available for N-decanoyl-5-oxo-L-proline.

For researchers working with Psoralin, a naturally occurring furanocoumarin, stringent safety measures are necessary due to its hazardous properties. In contrast, publicly available, detailed safety data for N-decanoyl-5-oxo-L-proline is limited. Therefore, it is imperative to treat this compound as potentially hazardous until a comprehensive toxicological profile is available. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Psoralin: A Detailed Safety and Handling Protocol

Psoralen is classified as a hazardous substance, harmful if swallowed, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2] Therefore, adherence to the following safety procedures is mandatory.

Personal Protective Equipment (PPE) for Psoralin

Proper PPE is the first line of defense against exposure to Psoralen. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side-shields or chemical safety gogglesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Contact lenses should not be worn.[4]
Hand Protection Chemical-resistant glovesNitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc gloves are suitable for protection against dry solids.[4] Select gloves based on the frequency and duration of contact.[4]
Body Protection Laboratory coat or overallsTo prevent skin exposure.[1][4] A PVC apron may also be used.[4]
Respiratory Protection Dust respiratorRecommended when handling the powder form to avoid inhalation.[3] Use in a well-ventilated area is crucial.[4]
Handling and Storage of Psoralin

Safe handling and storage practices are essential to minimize the risk of exposure and accidents.

ProcedureGuideline
Handling - Avoid all personal contact, including inhalation.[4]- Wear appropriate personal protective equipment.[1]- Use in a well-ventilated area.[4]- Do not eat, drink, or smoke when handling.[4]- Wash hands thoroughly after handling.[3][4]
Storage - Keep containers securely sealed when not in use.[4]- Store in a refrigerated, dry, and well-ventilated place.[1]- Avoid physical damage to containers.[4]
Psoralin Disposal Plan

Contaminated materials and waste must be handled and disposed of according to approved waste disposal procedures.

Waste TypeDisposal Method
Spilled Solid - For minor spills, use dry clean-up procedures to avoid generating dust and place in a suitable, labeled container for disposal.[4]- For major spills, alert emergency responders, control personal contact with protective clothing, and prevent spillage from entering drains.[4]
Contaminated PPE - Contaminated gloves and clothing should be replaced and laundered separately before reuse.[4]
Chemical Waste - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1]

N-decanoyl-5-oxo-L-proline: Precautionary Safety Information

A specific, publicly available Safety Data Sheet (SDS) for N-decanoyl-5-oxo-L-proline could not be located. However, information for the related compound, 5-oxo-L-proline (L-Pyroglutamic Acid), indicates that it should be treated as a hazardous substance until more information is available. One supplier, Cayman Chemical, provides the following warning for a similar product: "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling. Before use, the user must review the complete Safety Data Sheet, which has been sent via email to your institution."[4]

Given this, researchers handling N-decanoyl-5-oxo-L-proline should, at a minimum, adhere to the general safe handling practices outlined for hazardous chemicals, including the use of appropriate PPE (gloves, lab coat, and eye protection), working in a well-ventilated area, and preventing ingestion, inhalation, and skin/eye contact. It is crucial to obtain and review the specific SDS from the supplier before any handling of this compound.

Experimental Workflow for Safe Handling of Psoralin

The following diagram illustrates the procedural steps for the safe handling of Psoralin in a laboratory setting.

Safe Handling Workflow for Psoralin cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Psoralin Carefully (Avoid Dust Generation) prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Perform Experimental Procedure handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of/Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A flowchart outlining the key steps for the safe handling of Psoralin, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.